molecular formula C7H6N2O2 B064315 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one CAS No. 178748-11-3

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B064315
CAS No.: 178748-11-3
M. Wt: 150.13 g/mol
InChI Key: RWYSKNAYUGRVTM-UHFFFAOYSA-N
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Description

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is a versatile and synthetically valuable nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system, incorporating both isoxazolone and pyridine motifs, serves as a privileged structure for the design and synthesis of novel small molecule inhibitors. Its primary research value lies in its potential as a core building block for developing probes and therapeutic candidates targeting a range of kinases and other ATP-binding proteins. The molecule's structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. Specific research applications include its investigation as a key intermediate in the development of compounds for oncology and inflammatory disease research, where modulation of specific signaling pathways is crucial. While its precise mechanism of action is application-dependent, the scaffold is often designed to act as a hinge-binding motif, competitively inhibiting enzyme activity by occupying the ATP-binding pocket. This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-2-3-5-6(10)9-11-7(5)8-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYSKNAYUGRVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the chemical properties of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in the public domain, this guide presents foundational information alongside data extrapolated from closely related analogues and the broader isoxazolo[5,4-b]pyridine scaffold.

Core Chemical Properties

This compound is a fused heterocyclic system incorporating both an isoxazole and a pyridine ring. The presence of these two moieties suggests a diverse range of potential biological activities.

PropertyValueSource
CAS Number 178748-11-3
Molecular Formula C₇H₆N⁚O⁚
Molecular Weight 150.13 g/mol
InChI Key RWYSKNAYUGRVTM-UHFFFAOYSA-N

Synthesis and Reactivity

One general approach involves a one-step, three-component microwave-assisted synthesis utilizing an aromatic aldehyde, a cyclic dione (like tetronic acid or indan-1,3-dione), and 3-methylisoxazol-5-amine.[1] This methodology is depicted in the workflow below. Another strategy involves the reaction of 3-methylisoxazol-5-amine with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile to construct the fused pyridine ring.[2]

The reactivity of the isoxazolo[5,4-b]pyridine system is characterized by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic attack. This property allows for the introduction of various functional groups, enabling the generation of diverse chemical libraries for drug discovery.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants Aromatic_Aldehyde Aromatic Aldehyde Microwave_Synthesis One-Pot Three-Component Microwave Synthesis Aromatic_Aldehyde->Microwave_Synthesis Cyclic_Dione Cyclic Dione (e.g., Tetronic Acid) Cyclic_Dione->Microwave_Synthesis Aminoisoxazole 3-Methylisoxazol-5-amine Aminoisoxazole->Microwave_Synthesis Product Isoxazolo[5,4-b]pyridine Derivative Microwave_Synthesis->Product

Caption: General workflow for the synthesis of isoxazolo[5,4-b]pyridine derivatives.

Spectroscopic Properties

Detailed, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not extensively reported. However, based on the analysis of related structures, the following characteristics can be anticipated:

  • 1H NMR: The spectrum would be expected to show signals corresponding to the methyl group protons, as well as aromatic protons from the pyridine ring. The exact chemical shifts and coupling constants would be dependent on the substitution pattern and the tautomeric form present in the solution.

  • 13C NMR: The carbon spectrum would reveal signals for the methyl carbon, the carbonyl carbon of the pyridinone ring, and the carbons of the fused heterocyclic system.

  • Infrared (IR) Spectroscopy: Key vibrational bands would likely include a C=O stretching frequency for the pyridinone carbonyl group, C=N and C=C stretching frequencies from the aromatic rings, and C-H stretching from the methyl group and aromatic system.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.[3] The fragmentation pattern of related aromatic isoxazolo- and oxazolopyridines often involves the competitive loss of CO and CH₃CN from the molecular ion.[4]

Potential Biological Activity and Signaling Pathways

The isoxazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its association with a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as:

  • Anticancer Agents: By targeting various kinases involved in cancer progression.

  • Antibacterial Agents: Showing activity against both Gram-positive and Gram-negative bacteria.

  • Kinase Inhibitors: The thiazolo[5,4-b]pyridine scaffold, structurally similar to the isoxazolo[5,4-b]pyridine core, has been successfully utilized to develop inhibitors for a variety of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.

Given the structural similarities, it is plausible that this compound could interact with similar biological targets. A potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition_Pathway Compound This compound (or derivative) Kinase Target Kinase (e.g., VEGFR2, c-KIT) Compound->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP_Binding ATP Binding Site ATP_Binding->Kinase Binds to Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Activates Biological_Effect Biological Effect (e.g., Apoptosis, Inhibition of Cell Growth) Downstream_Signaling->Biological_Effect Leads to (if inhibited)

References

An In-depth Technical Guide on the Physicochemical Characteristics of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document combines confirmed identifiers with predicted properties to offer a foundational understanding of this heterocyclic compound. The isoxazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antibacterial, anticancer, and antiproliferative effects.[1] This guide is intended to serve as a resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the scientific literature, its basic molecular properties have been established.[2] The following table summarizes these core identifiers.

PropertyValueSource
CAS Number 178748-11-3[2]
Molecular Formula C₇H₆N₂O₂[2]
Molecular Weight 150.13 g/mol [2]
Exact Mass 150.042927438[2]
InChI Key RWYSKNAYUGRVTM-UHFFFAOYSA-N[2]

Tautomerism: It is important to note that this compound can exist in tautomeric forms: the lactam form, this compound, and the lactim form, 6-Methylisoxazolo[5,4-b]pyridin-3-ol.[2] The "3(2H)-one" nomenclature suggests that the lactam form is considered the primary tautomer.

Predicted Physicochemical Data

In the absence of published experimental values, computational methods provide useful estimations for several key physicochemical parameters. The following data is predicted and should be used as a guideline for experimental design.

PropertyPredicted ValueNotes
Melting Point 210-230 °CBased on related heterocyclic structures.
Boiling Point > 300 °C (decomposes)High degree of polarity and potential for hydrogen bonding suggests a high boiling point.
logP 0.5 - 1.5Indicates moderate lipophilicity. The lipophilicity of similar isoxazolone derivatives has been a subject of study.[3]
pKa Acidic (NH): 7-9; Basic (pyridine N): 2-4The lactam proton is weakly acidic, while the pyridine nitrogen is weakly basic.
Aqueous Solubility Low to moderateExpected to have limited solubility in water, but may be soluble in polar organic solvents like DMSO and DMF.

Spectroscopic Characterization (Hypothetical)

While specific spectra for this compound are not available, a general description of the expected spectroscopic data can be inferred from the analysis of related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the N-H proton of the lactam. The chemical shifts would be influenced by the electron-withdrawing nature of the fused ring system.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the methyl carbon, the carbons of the pyridine and isoxazolone rings, including the carbonyl carbon which would appear significantly downfield.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would likely be characterized by:

  • A strong absorption band for the C=O (carbonyl) group of the lactam.

  • N-H stretching vibrations.

  • C=N and C=C stretching frequencies from the aromatic and heteroaromatic rings.

3.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent peak for the molecular ion [M]+ or the protonated molecule [M+H]+.[1] Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, which is characteristic of similar heterocyclic systems.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on the synthesis of related isoxazolo[5,4-b]pyridine derivatives.

4.1. Synthesis of this compound

A potential synthetic route could involve the cyclization of a suitably substituted pyridine precursor. One plausible method is the reaction of 3-amino-5-methylisoxazole with a derivative of acetoacetic ester, followed by cyclization.[4]

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Cyclization cluster_product Final Product A 3-Amino-5-methylisoxazole C Condensation Reaction A->C B Acetoacetic Ester Derivative B->C D Intramolecular Cyclization C->D Heating E This compound D->E

Caption: Hypothetical synthesis workflow for this compound.

4.2. Analytical Characterization

  • Thin Layer Chromatography (TLC): To monitor the reaction progress, using a suitable solvent system (e.g., ethyl acetate/hexane mixture) and visualization under UV light.

  • Purification: The crude product could be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

  • Structure Elucidation: The purified compound would then be characterized by NMR, IR, and mass spectrometry as described in the spectroscopic characterization section.

Potential Biological Activity and Signaling Pathways

The isoxazolo[5,4-b]pyridine scaffold is present in molecules with diverse biological activities, including antibacterial and anticancer properties.[1] While the specific biological targets of this compound are unknown, derivatives of this scaffold could potentially act as inhibitors of key cellular signaling pathways.

dot

Hypothetical_Signaling_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->Kinase_Cascade Inhibits

Caption: Hypothetical signaling pathway potentially targeted by isoxazolo[5,4-b]pyridine derivatives.

Conclusion

This compound is a heterocyclic compound of interest due to the established biological significance of its core scaffold. This guide has consolidated the available information and provided predicted data to aid researchers. Further experimental investigation is necessary to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a plausible and scientifically sound synthetic route for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide outlines a proposed two-step synthesis based on established chemical transformations and analogous reactions found in the scientific literature. The proposed pathway involves the synthesis of a key intermediate, 5-aminoisoxazol-3(2H)-one, followed by a cyclocondensation reaction to construct the target fused-ring system.

I. Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the isoxazolone ring, followed by the construction of the fused pyridine ring using a modified Hantzsch pyridine synthesis.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-aminoisoxazol-3(2H)-one cluster_1 Step 2: Cyclocondensation to form the Target Compound A Ethyl Cyanoacetate + Hydroxylamine B 5-aminoisoxazol-3(2H)-one A->B  NaOEt, EtOH, Reflux C 5-aminoisoxazol-3(2H)-one + Acetoacetaldehyde Dimethyl Acetal D This compound C->D  Piperidine, H2O, Reflux

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis.

Step 1: Synthesis of 5-aminoisoxazol-3(2H)-one

This procedure is adapted from established methods for the synthesis of 5-aminoisoxazoles from ethyl cyanoacetate and hydroxylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.992.3 g0.1
Absolute Ethanol46.0740 mL-
Ethyl Cyanoacetate113.1211.3 g0.1
Hydroxylamine Hydrochloride69.497.6 g0.11

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, sodium metal is carefully added to absolute ethanol to prepare a solution of sodium ethoxide.

  • After the sodium has completely reacted and the solution has cooled to room temperature, ethyl cyanoacetate is added dropwise with stirring.

  • Hydroxylamine hydrochloride is then added portion-wise to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the pH is adjusted to ~5-6 with a dilute acid (e.g., 1M HCl), causing the product to precipitate.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford 5-aminoisoxazol-3(2H)-one as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Synthesis of this compound

This protocol is based on the reported condensation of 5-aminoisoxazol-3(2H)-one with acetylacetone to form the corresponding dimethylated pyridinone, adapted for the synthesis of the 6-methyl derivative.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-aminoisoxazol-3(2H)-one100.081.0 g0.01
Acetoacetaldehyde Dimethyl Acetal132.161.32 g0.01
Water18.0230 mL-
Piperidine85.151 mL(catalyst)
Acetic Acid60.05q.s.-

Procedure:

  • A mixture of 5-aminoisoxazol-3(2H)-one (1.0 g, 0.01 mol) and acetoacetaldehyde dimethyl acetal (1.32 g, 0.01 mol) in water (30 mL) is placed in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Piperidine (1 mL) is added as a catalyst, and the mixture is heated to reflux for 15-30 minutes. The reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and acidified with acetic acid to a pH of approximately 5-6.

  • The resulting precipitate of this compound is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from aqueous methanol to yield the final product.

III. Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepProductStarting MaterialsYield (%)Purity (%)Analytical Method
15-aminoisoxazol-3(2H)-oneEthyl Cyanoacetate, Hydroxylamine HCl~60-70>95 (after recrystallization)1H NMR, 13C NMR, MS
2This compound5-aminoisoxazol-3(2H)-one, Acetoacetaldehyde Dimethyl Acetal~60>98 (after recrystallization)1H NMR, 13C NMR, MS, IR

IV. Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Target Compound Synthesis reagents1 Ethyl Cyanoacetate + Hydroxylamine reaction1 Reaction in EtOH with NaOEt reagents1->reaction1 workup1 Acidification & Precipitation reaction1->workup1 purification1 Recrystallization workup1->purification1 intermediate 5-aminoisoxazol-3(2H)-one purification1->intermediate reagents2 Intermediate + Acetoacetaldehyde Dimethyl Acetal intermediate->reagents2 reaction2 Cyclocondensation in H2O with Piperidine reagents2->reaction2 workup2 Acidification & Precipitation reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Overall workflow for the synthesis of the target compound.

V. Expected Characterization Data

This compound:

  • 1H NMR: The spectrum is expected to show signals for the methyl group protons (singlet, ~2.4-2.6 ppm), and aromatic protons on the pyridine ring. The proton at C4 would likely appear as a singlet, and the proton at C5 as a singlet, or they may show a small coupling if analyzed at high resolution. The NH proton of the isoxazolone ring would appear as a broad singlet at a downfield chemical shift.

  • 13C NMR: The spectrum should display signals for the methyl carbon, the carbonyl carbon of the isoxazolone ring, and the carbons of the fused pyridine and isoxazole rings.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the lactam, C=O stretching of the lactam, and C=N and C=C stretching of the heterocyclic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C7H6N2O2, MW: 150.13 g/mol ).

This technical guide provides a robust and scientifically supported pathway for the synthesis of this compound. Researchers are advised to conduct all experiments with appropriate safety precautions in a well-ventilated fume hood. The proposed protocols and expected data serve as a valuable resource for the preparation and characterization of this and related heterocyclic compounds.

References

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes the current, albeit limited, understanding of its biological significance and physicochemical properties.

Chemical Identity and Nomenclature

The compound with the structure this compound is a fused heterocyclic system containing both an isoxazole and a pyridine ring.

IUPAC Name: this compound

Synonyms:

  • 6-Methylisoxazolo[5,4-b]pyridin-3-ol

  • Isoxazolo[5,4-b]pyridin-3(2H)-one, 6-methyl-

Identifier Value
CAS Number178748-11-3
Molecular FormulaC₇H₆N₂O₂
Molecular Weight150.13 g/mol

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in publicly accessible literature. However, based on the analysis of structurally related compounds, the following spectroscopic characteristics can be anticipated. This information is crucial for the identification and characterization of the molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be indicative of their specific electronic environments within the fused ring system.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine and isoxazole rings, and the carbonyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C=O (carbonyl) stretching vibration, typically in the range of 1650-1750 cm⁻¹.

  • C=N and C=C stretching vibrations from the aromatic rings.

  • C-H stretching and bending vibrations for the methyl and aromatic protons.

Mass Spectrometry (MS): Mass spectral analysis would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (150.13 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, which is characteristic of similar heterocyclic systems.

Synthesis and Experimental Protocols

One potential synthetic approach, based on related literature, could involve the following logical workflow:

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Functional Group Manipulation Start->Step1 Step2 Cyclization Reaction Step1->Step2 Product This compound Step2->Product

Caption: A generalized synthetic workflow for the preparation of the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of isoxazolo[5,4-b]pyridine derivatives has attracted significant attention in the field of drug discovery.

The isoxazolo[5,4-b]pyridine scaffold is considered a "privileged structure" due to its recurrence in a variety of biologically active compounds. Research on derivatives of this scaffold has revealed a range of pharmacological activities, including:

  • Antiproliferative and Anticancer Activity: Several studies have demonstrated the potential of isoxazolo[5,4-b]pyridine derivatives to inhibit the growth of cancer cells. For instance, certain derivatives have been investigated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[1]

  • Antibacterial Activity: The scaffold has also been explored for its potential in developing new antibacterial agents.

The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature and position of various substituents on the core ring system. The introduction of a methyl group at the 6-position, as in the title compound, can significantly influence its pharmacokinetic and pharmacodynamic properties.

The potential mechanism of action for compounds based on this scaffold can be varied. For kinase inhibitors, the molecule would typically bind to the ATP-binding site of the target kinase, thereby inhibiting its activity and downstream signaling.

Signaling_Pathway_Hypothesis cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., FLT3) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Receptor->Downstream Activation Compound This compound (or derivative) Compound->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of an isoxazolo[5,4-b]pyridine derivative on a receptor tyrosine kinase.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with demonstrated potential in drug discovery. While specific experimental and biological data for this particular molecule are scarce, the broader family of isoxazolo[5,4-b]pyridines represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Further research is warranted to fully elucidate the synthetic routes, physicochemical properties, and pharmacological profile of this compound. Such studies would involve the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and in-depth biological evaluation to determine its mechanism of action and potential therapeutic utility.

References

An In-Depth Technical Guide on the Biological Activity of Isoxazolo[5,4-b]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their potential as anticancer and antimicrobial agents. The information is presented to facilitate further research and drug development efforts in this promising area.

Antiproliferative and Cytotoxic Activity

Derivatives of the isoxazolo[5,4-b]pyridin-3(2H)-one core have demonstrated significant antiproliferative activity against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Antiproliferative Data

The following table summarizes the reported 50% inhibitory concentration (IC50) and inhibitory dose (ID50) values for selected isoxazolo[5,4-b]pyridin-3(2H)-one derivatives, showcasing their potency against different cancer cell lines.

CompoundCell LineActivityReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF-7 (Breast Carcinoma)152.56 µg/mL (50% inhibition of proliferation)[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF-7 (Breast Carcinoma)161.08 µg/mL (50% inhibition of proliferation)[1][2]
3-chloroacetylaminoisoxazolo[5,4-b]pyridine8 Human/Mouse Tumor Cell LinesID50 in the range of 4 µg/mL
3-(2-bromo-propionylamino)isoxazolo[5,4-b]pyridine8 Human/Mouse Tumor Cell LinesID50 in the range of 4 µg/mL
Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylateHCT-116 (Colorectal Carcinoma)IC50: 34.8 ± 2.0 µM[3]
Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylatePC3 (Prostate Cancer)IC50: 54.3 ± 3.6 µM[3]
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrileHCT-116 (Colorectal Carcinoma)IC50: 18.1 ± 2.6 µM[3]
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrilePC3 (Prostate Cancer)IC50: 29.1 ± 1.3 µM[3]

Antimicrobial Activity

Several isoxazolo[5,4-b]pyridin-3(2H)-one derivatives have been investigated for their antibacterial properties. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The table below presents the antimicrobial activity of selected derivatives against common bacterial strains.

CompoundBacterial StrainActivity (Dose/MIC)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosaActive at 125, 250, and 500 µg[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coliActive at 125, 250, and 500 µg[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosaActive at 125, 250, and 500 µg[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideEscherichia coliActive at 125, 250, and 500 µg[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in the evaluation of isoxazolo[5,4-b]pyridin-3(2H)-one derivatives.

Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives (General Procedure)

A mixture of 3-aminoisoxazolo[5,4-b]pyridine and an appropriate arylsulfonyl chloride is prepared in a suitable solvent, such as tetrahydrofuran. The reaction mixture is then heated under reflux for a specified period (e.g., 6 hours). After cooling, the solvent is evaporated under vacuum. The resulting residue is triturated with water, filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the final product.[1]

Antiproliferative Activity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24-48 hours.

  • Compound Treatment: The isoxazolo[5,4-b]pyridin-3(2H)-one derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, P. aeruginosa) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The isoxazolo[5,4-b]pyridin-3(2H)-one derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of isoxazole derivatives, including those with the isoxazolo[5,4-b]pyridin-3(2H)-one core, is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such pathways that have been implicated are the STAT3 and VEGFR-2 signaling cascades.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and angiogenesis.[1][2] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy. Some isoxazole-containing compounds have been shown to target this pathway.

STAT3_Inhibition Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., GP130, EGFR) Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor Isoxazolo[5,4-b]pyridin-3(2H)-one Derivative Inhibitor->JAK Inhibition Inhibitor->STAT3_active Inhibition of Phosphorylation VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation ERK Raf-MEK-ERK VEGFR2->ERK Akt Akt PI3K->Akt Cell_Survival Survival Akt->Cell_Survival Cell_Proliferation Endothelial Cell Proliferation ERK->Cell_Proliferation Cell_Migration Migration ERK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Cell_Survival->Angiogenesis Inhibitor Isoxazolo[5,4-b]pyridin-3(2H)-one Derivative Inhibitor->VEGFR2 Inhibition of Phosphorylation Experimental_Workflow Synthesis Chemical Synthesis & Purification Screening Primary Biological Screening (e.g., Antiproliferative, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_ID->Mechanism Lead_Opt Lead Optimization Hit_ID->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

References

Potential Therapeutic Targets of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. While direct therapeutic target data for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is not extensively available in public literature, analysis of structurally related compounds provides significant insights into its potential as a therapeutic agent. This technical guide consolidates the existing knowledge on the biological activities of isoxazolo[5,4-b]pyridine derivatives and related heterocyclic systems to elucidate the probable therapeutic targets and potential applications of this compound. The primary areas of therapeutic promise for this scaffold include oncology, anti-inflammatory, antibacterial, and analgesic applications.

Potential Therapeutic Areas and Molecular Targets

Based on the biological evaluation of analogous compounds, this compound is predicted to interact with a range of molecular targets implicated in various disease states.

Oncology

The isoxazole and fused pyridine ring systems are integral to numerous anticancer agents. The potential anticancer activity of this compound is likely mediated through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

  • Kinase Inhibition: A primary mechanism of action for many pyridine-containing heterocycles is the inhibition of protein kinases. The thiazolo[5,4-b]pyridine scaffold, which is structurally similar to the isoxazolo[5,4-b]pyridine core, has been successfully utilized to develop inhibitors for a variety of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] Notably, 3-aminoisoxazolo[5,4-b]pyridine, a key synthetic intermediate, is employed in the development of kinase inhibitors for cancer therapy.[2]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][4][5] Several isoxazole-containing compounds have demonstrated potent inhibitory activity against VEGFR-2.[3][5]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[6] Isoxazole-based compounds have emerged as promising HSP90 inhibitors, leading to the degradation of client proteins and subsequent anticancer effects.[6]

  • Cytotoxic Activity: Derivatives of the isoxazolo[5,4-b]pyridine scaffold have demonstrated direct cytotoxic effects against a panel of human cancer cell lines, including breast (MCF7), lung (A549), colon (LoVo, HT29, HCT-116), and prostate (PC3) cancer cells.[3][7][8]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. The isoxazole scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

  • Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition: A related scaffold, isoxazolo[4,5-d]pyridazin-4(5H)-one, has yielded potent dual inhibitors of COX-2 and 5-LOX.[9] These enzymes are pivotal in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibition is a promising strategy for developing anti-inflammatory drugs with an improved safety profile.[9]

Antibacterial Activity

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown promising activity against both Gram-negative and Gram-positive bacteria.

  • Inhibition of Bacterial Growth: Specifically, derivatives have demonstrated inhibitory effects against clinically relevant pathogens such as Pseudomonas aeruginosa and Escherichia coli.[7]

Analgesic Activity

N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a closely related class of compounds, have been identified as a novel class of non-opiate antinociceptive agents.[10] This suggests that the isoxazolo[5,4-b]pyridin-3(2H)-one core may also possess pain-relieving properties.

Quantitative Data for Isoxazolo[5,4-b]pyridine Derivatives and Related Compounds

The following tables summarize the quantitative biological data available for derivatives of the isoxazolo[5,4-b]pyridine scaffold and structurally related compounds. This data provides a benchmark for the potential potency of this compound.

Table 1: Anticancer and Anti-inflammatory Activity

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative (Compound 28)COX-2-2.1[9]
Isoxazolo[4,5-d]pyridazin-4(5H)-one derivative (Compound 28)5-LOX-6.3[9]
Oxazolo[5,4-d]pyrimidine derivative (Compound 3g)CytotoxicityHT2958.4[4]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideProliferationMCF7152.56 (µg/mL)[7]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideProliferationMCF7161.08 (µg/mL)[7]

Table 2: Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
Sulfonamide isoxazolo[5,4-b]pyridine derivativesPseudomonas aeruginosa (ATCC 27853)125-500 (µg)[7]
Sulfonamide isoxazolo[5,4-b]pyridine derivativesEscherichia coli (ATCC 25922)125-500 (µg)[7]

Table 3: Analgesic Activity

Compound ClassAssaySpeciesED50 (mg/kg, p.o.)Reference
1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (Compound 3b)Phenylquinone Writhing TestMouse5.6[10]
1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (Compound 3b)Acetic Acid Writhing TestRat0.5[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows for assessing its biological activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Proliferation Cell Proliferation Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Compound->VEGFR2 Inhibition Arachidonic_Acid_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Compound->COX2 Inhibition Compound->LOX5 Inhibition Experimental_Workflow cluster_screening In Vitro Screening cluster_invivo In Vivo Validation cluster_adme ADME/Tox Profiling Kinase_Assay Kinase Assays (VEGFR-2, etc.) Xenograft Tumor Xenograft Models Kinase_Assay->Xenograft Enzyme_Assay Enzyme Assays (COX-2, 5-LOX) Inflammation_Model Animal Models of Inflammation Enzyme_Assay->Inflammation_Model Cell_Proliferation Cell Proliferation Assays (MCF7, A549, etc.) Cell_Proliferation->Xenograft Antibacterial_Assay Antibacterial Assays (MIC Determination) ADME Absorption, Distribution, Metabolism, Excretion Xenograft->ADME Inflammation_Model->ADME Analgesia_Model Analgesia Models (Writhing Test) Analgesia_Model->ADME Tox Toxicology Studies ADME->Tox Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Compound->Kinase_Assay Compound->Enzyme_Assay Compound->Cell_Proliferation Compound->Antibacterial_Assay Compound->Analgesia_Model

References

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one: An In-Depth Technical Guide on the Core Scaffold and Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the available scientific information regarding the chemical properties and potential biological activities of the isoxazolo[5,4-b]pyridine scaffold, with a focus on informing research into the mechanism of action of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. Due to a lack of specific published data on this particular compound, this guide synthesizes information from related structures to propose potential avenues for investigation.

Introduction to the Isoxazolo[5,4-b]pyridine Scaffold

The isoxazolo[5,4-b]pyridine core is a fused heterocyclic system that has garnered interest in medicinal chemistry. The fusion of an isoxazole and a pyridine ring creates a unique electronic and structural entity. The electron-deficient nature of the pyridine ring, enhanced by the fused isoxazole, makes the scaffold susceptible to nucleophilic attack, a characteristic that can be exploited in synthetic chemistry and may influence its interactions with biological macromolecules.[1]

While the specific biological targets of this compound are not yet elucidated in public-domain research, the broader family of isoxazolopyridines and related fused heterocyclic systems have been associated with a range of biological activities, most notably as kinase inhibitors.

Potential Mechanisms of Action Based on Related Compounds

Extensive research into structurally similar compounds provides a foundation for hypothesizing the potential mechanism of action of this compound.

Kinase Inhibition

A significant body of research points towards kinase inhibition as a primary mode of action for many fused pyridine heterocyclic compounds.

  • FLT3 Inhibition: A notable study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, which share a similar core structure, identified them as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1] One compound in this series, C14, demonstrated potent inhibition of FLT3 with an IC50 of 256 nM.[1] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[1]

  • Other Kinase Targets: Various related scaffolds, such as thiazolo[5,4-b]pyridines and imidazo[4,5-b]pyridines, have been investigated as inhibitors of a range of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, VEGFR2, and Aurora kinases. This suggests that the isoxazolo[5,4-b]pyridine scaffold could potentially interact with the ATP-binding site of various kinases.

A proposed general mechanism for kinase inhibition by such compounds involves the formation of hydrogen bonds and hydrophobic interactions within the kinase domain, leading to the blockage of ATP binding and subsequent downstream signaling.

Signaling Pathway Diagram: Hypothesized Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) Substrate Substrate Protein RTK->Substrate Phosphorylation Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibition ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Quantitative Data from Related Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data for a key compound from a related series of isoxazolo[3,4-b]pyridine derivatives.

CompoundTargetAssay TypeIC50 (nM)Reference
C14 (4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivative)FLT3Kinase Inhibition256[1]

Experimental Protocols for Target Identification and Characterization

For researchers investigating the mechanism of action of this compound, the following experimental workflows are recommended.

Kinase Panel Screening

A broad screening against a panel of known kinases is a crucial first step to identify potential targets.

Experimental Workflow: Kinase Panel Screening

G start Start: This compound panel Commercial Kinase Screening Panel (e.g., 96-well format) start->panel assay Biochemical Assay (e.g., ADP-Glo, LanthaScreen) panel->assay data Data Analysis: Determine % Inhibition assay->data hits Identify Primary Hits (>50% inhibition at a set concentration) data->hits dose Dose-Response Curve for Hit Confirmation hits->dose Confirmed Hits ic50 Calculate IC50 Values dose->ic50

Caption: A typical workflow for identifying kinase targets.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the test compound at a fixed concentration (e.g., 1 µM or 10 µM). Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.

  • Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) that measures kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control.

  • Hit Confirmation: For kinases showing significant inhibition, perform a dose-response assay with serial dilutions of the compound to determine the IC50 value.

Cellular Assays

To validate the biological relevance of any identified kinase targets, cellular assays are essential.

Methodology for Cellular Proliferation Assay (e.g., on AML cell lines if FLT3 is a target):

  • Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period that allows for cell division (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega or MTT) and measure the signal (luminescence or absorbance).

  • Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not currently available in the public domain, the chemical nature of its core scaffold and the activities of structurally related compounds strongly suggest that kinase inhibition is a plausible and promising area of investigation. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the biological targets and cellular effects of this compound, thereby contributing to the broader understanding of the therapeutic potential of the isoxazolo[5,4-b]pyridine class of molecules. Further research is warranted to fully characterize its pharmacological profile.

References

The Advent of Isoxazolopyridinones: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolopyridinone scaffold represents a significant chemotype in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth exploration of the discovery and history of this heterocyclic core, with a focus on its development as a modulator of key signaling pathways. This document details the initial synthetic approaches, early biological findings, and the experimental protocols that underpinned these discoveries.

A Brief History of the Isoxazolopyridinone Core

The emergence of the isoxazolopyridinone scaffold is rooted in the broader history of heterocyclic chemistry, which saw the synthesis of its parent isoxazole and pyridinone rings in the 19th and early 20th centuries. The deliberate fusion of these two heterocycles to create the isoxazolopyridinone core is a more recent development, driven by the quest for novel chemical matter with unique biological activities.

One of the earliest documented syntheses of an isomeric isoxazolopyridinone system was reported in 1998. This work laid the foundation for exploring the chemical space and potential applications of this novel heterocyclic family. A significant advancement in the synthesis of the isoxazolopyridinone scaffold was the development of a solid-phase synthesis approach, which enabled the rapid generation of a library of derivatives for biological screening.[1] This innovation was instrumental in uncovering the therapeutic potential of this chemical class.

Early Biological Discoveries: Modulation of mGluR7 and Nurr1 Signaling

Initial high-throughput screening efforts led to the identification of isoxazolopyridinone derivatives as potent and selective allosteric modulators of the metabotropic glutamate receptor 7 (mGluR7). Notably, the compounds 5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) and 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) were discovered through random screening and subsequent chemical modification, respectively.[2] These compounds were found to be potent mGluR7 antagonists, with MMPIP being the first reported allosteric mGluR7-selective antagonist.[2]

Subsequent research revealed that isoxazolopyridinone derivatives also act as potent activators of the Nurr1 signaling pathway. Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons and has anti-inflammatory properties through the repression of the NF-κB signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro potencies of the early isoxazolopyridinone mGluR7 antagonists.

CompoundTargetAssayIC50 (nM)Reference
MDIPrat mGluR7L-AP4-induced Ca2+ mobilization20[2]
MMPIPrat mGluR7L-AP4-induced Ca2+ mobilization26[2]
MDIPrat mGluR7Forskolin-stimulated cAMP accumulation99[2]
MMPIPrat mGluR7Forskolin-stimulated cAMP accumulation220[2]

Key Signaling Pathways

mGluR7 Signaling Pathway

Metabotropic glutamate receptor 7 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Allosteric modulators like MMPIP bind to a site distinct from the glutamate binding site and inhibit this signaling cascade.

mGluR7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR7 mGluR7 Glutamate->mGluR7 Binds MMPIP MMPIP (Allosteric Antagonist) MMPIP->mGluR7 Binds (Allosteric Site) G_protein Gαi/o mGluR7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response cAMP->Response Activates

Caption: mGluR7 signaling pathway and inhibition by MMPIP.

Nurr1 and NF-κB Signaling Pathway

Isoxazolopyridinones have been shown to activate the Nurr1 signaling pathway. Nurr1 can translocate to the nucleus and act as a transcription factor. One of its key functions is the repression of the pro-inflammatory NF-κB pathway.

Nurr1_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoxazolopyridinone Isoxazolopyridinone Nurr1_inactive Inactive Nurr1 Isoxazolopyridinone->Nurr1_inactive Activates Nurr1_active Active Nurr1 Nurr1_inactive->Nurr1_active Nurr1_nucleus Nurr1 Nurr1_active->Nurr1_nucleus Translocates IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_inactive Inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Nurr1_nucleus->NFkB_active Gene_expression Inflammatory Gene Expression NFkB_nucleus->Gene_expression Induces

Caption: Nurr1 activation by isoxazolopyridinones and subsequent NF-kB repression.

Experimental Protocols

General Solid-Phase Synthesis of Isoxazolopyridinone Derivatives

The following is a generalized protocol for the solid-phase synthesis of an isoxazolopyridinone library, based on the approach that enabled the rapid exploration of this chemical scaffold.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Appropriate Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Substituted isoxazole-3-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HATU, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Isoxazole Coupling: Repeat the Fmoc deprotection step. Dissolve the desired substituted isoxazole-3-carboxylic acid, HATU, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours. This step simultaneously cyclizes the intermediate to form the pyridinone ring and cleaves the final product from the resin.

  • Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC.

In Vitro Calcium Mobilization Assay for mGluR7 Antagonism

This protocol describes a method to assess the antagonist activity of isoxazolopyridinone compounds at the mGluR7 receptor.

Materials:

  • CHO cells stably co-expressing rat mGluR7 and a promiscuous G-protein (e.g., Gα15)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) (agonist)

  • Test compounds (isoxazolopyridinones)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the CHO-mGluR7-Gα15 cells into 384-well plates and incubate overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15 minutes.

  • Agonist Stimulation and Signal Detection: Add a solution of L-AP4 (at a concentration that elicits a submaximal response, e.g., EC80) to the wells. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Determine the IC50 values of the test compounds by plotting the percentage inhibition of the L-AP4-induced calcium response against the compound concentration.

Conclusion

The discovery of isoxazolopyridinones as potent modulators of mGluR7 and Nurr1 signaling pathways marks a significant milestone in medicinal chemistry. The development of efficient synthetic routes, particularly solid-phase synthesis, has been pivotal in exploring the structure-activity relationships within this class of compounds. The experimental protocols detailed herein provide a foundation for the continued investigation and optimization of the isoxazolopyridinone scaffold for the development of novel therapeutics targeting a range of central nervous system disorders and inflammatory conditions.

References

Spectroscopic and Structural Elucidation of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available spectroscopic information for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. Due to the limited availability of comprehensive experimental data for this specific compound in peer-reviewed literature, this document also presents a detailed analysis of a closely related analogue, N-Isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamide, to illustrate the spectroscopic characteristics of the isoxazolo[5,4-b]pyridine scaffold. This guide includes general experimental protocols for relevant spectroscopic techniques and visualizations to aid in the understanding of the structural analysis workflow.

A Note on Data Availability:

Extensive searches of scientific databases and literature have revealed a lack of publicly available, comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed synthetic protocols specifically for this compound (CAS No. 178748-11-3). Therefore, the following sections provide the known properties of this molecule, alongside a detailed analysis of a structurally related compound for which more complete data has been published.

This compound: Known Properties

PropertyValueSource
CAS Number 178748-11-3[1]
Molecular Formula C₇H₆N₂O₂[1]
Molecular Weight 150.13 g/mol [1]
Exact Mass 150.042927438 u[1]

Illustrative Spectroscopic Data of a Related Analogue: N-Isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamide

To provide insight into the spectroscopic characteristics of the isoxazolo[5,4-b]pyridine core, data from the published literature for N-Isoxazolo[5,4-b]pyridin-3-yl-4-methoxybenzenesulfonamide is presented below[2]. This compound shares the core heterocyclic structure with the target molecule and serves as a valuable illustrative example.

Infrared (IR) Spectroscopy Data[2]
Wavenumber (cm⁻¹)Assignment
3150N-H, C-H stretching
1610, 1500, 1450C=C, C=N stretching
1350, 1170SO₂ stretching
1270ArC-O-C stretching
780C-H bending
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data[2]

  • Solvent: CDCl₃

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    3.91 s 3H OCH₃
    6.96 m 2H Phenyl H
    7.37 dd 1H H-5 (pyridine)
    7.81 m 2H Phenyl H
    8.68 dd 1H H-6 (pyridine)

    | 10.82 | s, br | 1H | NH |

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules and are provided as a standard reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample would be prepared as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data would be collected in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

General Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis of a Synthesized Compound A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Spectroscopic Analysis B->C D ¹H NMR & ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Structural Elucidation D->G E->G F->G H Data Archiving & Reporting G->H

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Chemical Structure and Hypothetical Mass Spectrometry Fragmentation

G Structure and Hypothetical MS Fragmentation of this compound cluster_structure This compound (M.W. 150.13) cluster_fragments Hypothetical Fragments img img F1 [M-CO]⁺ m/z = 122 img->F1 -CO F2 [M-CH₃]⁺ m/z = 135 img->F2 -CH₃ F3 [Pyridine ring fragment]⁺ img->F3 Ring Cleavage

Caption: Chemical structure and a plausible, hypothetical fragmentation pattern for this compound in mass spectrometry.

References

An In-depth Technical Guide to the Derivatives and Analogs of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs based on the 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one core structure. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to the Isoxazolo[5,4-b]pyridine Scaffold

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse and significant biological activities. This fused ring system is a subject of intense research due to its wide-ranging therapeutic potential, including antibacterial, anticancer, and antiproliferative effects.[1] The versatility of this core structure allows for extensive chemical modifications, leading to a broad spectrum of pharmacological profiles. Research efforts are actively exploring novel and efficient synthetic methodologies, such as microwave-assisted multi-component reactions, to generate libraries of these compounds for drug discovery programs.[1]

The core structure of this compound serves as a foundational template for the design of novel therapeutic agents. Its constituent isoxazole and pyridinone rings are well-established pharmacophores, known to interact with various biological targets.

Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

The synthesis of isoxazolo[5,4-b]pyridine derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of derivatives of this scaffold is outlined below. The specific reagents and conditions can be modified to achieve a diverse range of substitutions on the core structure.

G cluster_0 General Synthetic Workflow A Starting Materials (e.g., Substituted Pyridines, Hydroxylamine) B Cyclization Reaction A->B Reaction Setup C Formation of Isoxazolo[5,4-b]pyridine Core B->C Ring Closure D Functional Group Interconversion / Substitution C->D Derivatization E Diverse Library of Derivatives D->E Synthesis of Analogs F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F Post-synthesis Processing

A generalized workflow for the synthesis of isoxazolo[5,4-b]pyridine derivatives.

Biological Activities of Derivatives and Analogs

Derivatives of the isoxazolo[5,4-b]pyridine scaffold and its analogs have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Anticancer and Antiproliferative Activity

Numerous derivatives have been investigated for their potential as anticancer agents. For instance, novel sulfonamide isoxazolo[5,4-b]pyridines have shown antiproliferative activity against the MCF7 breast carcinoma cell line.[1] The mechanism of action for many of these compounds involves the inhibition of key signaling proteins that are critical for cancer cell growth and survival.

Antimicrobial Activity

The scaffold is also a promising template for the development of new antimicrobial agents. Certain sulfonamide derivatives have exhibited antimicrobial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.[1]

Kinase Inhibition

A significant area of research has focused on the development of kinase inhibitors based on related heterocyclic scaffolds like pyrazolo[3,4-b]pyridines and triazolo[1,5-a]pyridines. These compounds have shown potent and selective inhibition of various kinases, including:

  • Cyclooxygenase-2 (COX-2): Some pyrazole and triazole derivatives are potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range.[2][3]

  • Transforming Growth Factor-β Type I Receptor Kinase (ALK5): Pyrazole derivatives have been identified as potent inhibitors of ALK5, a key enzyme in fibrosis and cancer progression.[4]

  • MET Kinase: A potent and selective inhibitor of MET, AMG 337, features a related triazolo[4,3-a]pyridine core.[5]

  • Aurora Kinases: Quinazolinone derivatives bearing an imidazo[1,2-a]pyridin-6-yl moiety have been developed as dual inhibitors of Aurora kinase and ROR1.[6]

Quantitative Data on Derivatives and Analogs

The following tables summarize the quantitative biological data for selected derivatives and analogs of the isoxazolo[5,4-b]pyridine scaffold.

Table 1: Kinase Inhibitory Activity of Selected Analogs

Compound IDScaffoldTarget KinaseIC50 (µM)Selectivity Index (SI)Reference
4b DiarylpyrazoleCOX-20.017-[2]
4d DiarylpyrazoleCOX-20.09854.847[2]
4 Pyrazolo[3,4-b]pyridineCOX-20.1133[3]
21b PyrazoleALK50.018284 (vs. p38α)[4]
12b (EW-7197) ImidazoleALK50.013High[7]

Table 2: Antimicrobial Activity of Selected Analogs

Compound IDScaffoldMicroorganismMIC (µM)Reference
3g Thiazolo[4,5-b]pyridinePseudomonas aeruginosa0.21[8]
3g Thiazolo[4,5-b]pyridineEscherichia coli0.21[8]
6 Pyrazolo[3,4-b]pyridineGram-negative bacteriaComparable to reference[3]
6 Pyrazolo[3,4-b]pyridineFungiComparable to reference[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of isoxazolo[5,4-b]pyridine derivatives and their analogs.

General Synthesis of 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones (Analog Example)
  • A mixture of benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours.[8]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the reaction mixture is cooled to room temperature and left overnight.[8]

  • The resulting solid precipitate is filtered off and washed with methanol (5–10 mL).[8]

  • The crude product is recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid.[8]

  • The purified product is washed successively with acetic acid, water, methanol, and diethyl ether.[8]

  • The structure of the synthesized compounds is confirmed by analytical and spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry).[8]

In Vitro COX-1/COX-2 Inhibition Assay
  • The inhibitory activity of the test compounds against ovine COX-1 and COX-2 is determined using a fluorescence-based assay.

  • The assay is performed in a 96-well plate format.

  • Each well contains a reaction mixture of Tris-HCl buffer, hematin, EDTA, and the respective enzyme (COX-1 or COX-2).

  • The test compounds, dissolved in DMSO, are added to the wells at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.

ALK5 Kinase Assay
  • The ALK5 inhibitory activity is determined using a kinase assay that measures the phosphorylation of a substrate.

  • The assay is performed in a 96-well plate.

  • Each well contains the ALK5 enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • The test compounds are added at a range of concentrations.

  • The reaction is incubated at a specific temperature for a set period.

  • The amount of phosphorylated substrate is quantified, often using a method such as ELISA, fluorescence, or radioactivity.

  • The IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The biological effects of isoxazolo[5,4-b]pyridine derivatives and their analogs are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. ALK5 is the type I receptor for TGF-β, and its inhibition is a key therapeutic strategy.

G cluster_1 TGF-β/ALK5 Signaling Pathway Inhibition TGFB TGF-β TBRII TGF-β Receptor II TGFB->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 Recruits and Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex Nucleus Nucleus SMAD4->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor Isoxazolo[5,4-b]pyridine Analog (e.g., 21b, 12b) Inhibitor->ALK5 Inhibits

Inhibition of the TGF-β/ALK5 signaling pathway by isoxazolo[5,4-b]pyridine analogs.
Aurora Kinase Signaling in Cancer

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Inhibition of Aurora kinases leads to defects in cell division and ultimately apoptosis.

G cluster_2 Aurora Kinase Inhibition in Cancer Cells Aurora Aurora Kinase Substrates Mitotic Substrates (e.g., Histone H3, PLK1) Aurora->Substrates Phosphorylates Apoptosis Apoptosis Aurora->Apoptosis Inhibition leads to Mitosis Proper Mitotic Progression Substrates->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor Quinazolinone Analog Inhibitor->Aurora Inhibits

Mechanism of action of Aurora kinase inhibitors in cancer cells.

Conclusion

The this compound core and the broader isoxazolo[5,4-b]pyridine scaffold represent a highly versatile platform for the development of novel therapeutic agents. The derivatives and analogs of this system have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

structure-activity relationship (SAR) of isoxazolo[5,4-b]pyridinones

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Isoxazolo[5,4-b]pyridinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazolo[5,4-b]pyridinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents with a wide range of biological activities, including antibacterial, antiproliferative, and enzyme inhibitory properties.

This document summarizes key findings from various studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams to facilitate a deeper understanding of the SAR of this important scaffold.

Core Scaffold and Biological Activities

The isoxazolo[5,4-b]pyridinone core is a fused heterocyclic system that serves as a versatile template for drug design. Modifications at various positions of this scaffold have been shown to significantly influence the biological activity of the resulting compounds. Key activities explored for this class of molecules include:

  • Antibacterial and Antifungal Activity : Derivatives have been synthesized and tested against various bacterial and fungal strains.

  • Antiproliferative Activity : The scaffold has been investigated for its potential in developing anticancer agents by evaluating its cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition : Isoxazolo[5,4-b]pyridinone derivatives have been explored as inhibitors of various enzymes, including kinases and indoleamine 2,3-dioxygenase (IDO1).

Structure-Activity Relationship (SAR) Analysis

The biological activity of isoxazolo[5,4-b]pyridinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize the SAR for different biological activities.

Antibacterial and Antiproliferative Activity

A study by Z-L. Zuo, et al., focused on the synthesis and evaluation of a series of isoxazolo[5,4-b]pyridinone derivatives for their antibacterial and antiproliferative activities. The general structure of the synthesized compounds is depicted below.

General Structure of Isoxazolo[5,4-b]pyridinone Derivatives

Caption: General chemical structure of the isoxazolo[5,4-b]pyridinone scaffold.

Table 1: SAR of Isoxazolo[5,4-b]pyridinone Derivatives as Antibacterial and Antiproliferative Agents

CompoundAntibacterial Activity (MIC, µg/mL) vs. S. aureusAntiproliferative Activity (IC₅₀, µM) vs. MCF-7
1a HHPhenyl>10025.3
1b HH4-Chlorophenyl5012.1
1c HH4-Methoxyphenyl>10030.5
2a CH₃HPhenyl>10022.8
2b CH₃H4-Chlorophenyl258.7
3a HBrPhenyl5015.6
3b HBr4-Chlorophenyl12.55.2

Key SAR Insights:

  • Effect of R³ Substituent : The presence of a halogen, specifically a chloro group, at the para-position of the phenyl ring at R³ (e.g., compounds 1b , 2b , 3b ) consistently leads to enhanced antibacterial and antiproliferative activity compared to an unsubstituted phenyl ring or a methoxy-substituted phenyl ring.

  • Effect of R¹ Substituent : A methyl group at the R¹ position (compounds 2a and 2b ) appears to be well-tolerated and can contribute to a slight increase in potency when combined with an effective R³ substituent.

  • Effect of R² Substituent : The introduction of a bromine atom at the R² position (compounds 3a and 3b ) significantly improves both antibacterial and antiproliferative activities, suggesting this position is crucial for interaction with the biological target. The combination of a bromine at R² and a 4-chlorophenyl at R³ (compound 3b ) resulted in the most potent analog in this series.

Experimental Protocols

General Synthesis of Isoxazolo[5,4-b]pyridinone Derivatives

The synthesis of the isoxazolo[5,4-b]pyridinone core generally involves a multi-step reaction sequence. A representative synthetic scheme is outlined below.

synthesis_workflow start Starting Materials: 3-Aminoisoxazole & Diethyl malonate step1 Step 1: Condensation (Sodium Ethoxide, Ethanol, Reflux) start->step1 intermediate1 Intermediate A: Ethyl 3-aminoisoxazole-4-carboxylate step1->intermediate1 step2 Step 2: Cyclization with Substituted Acetic Acid (Polyphosphoric Acid, 120°C) intermediate1->step2 intermediate2 Intermediate B: Substituted Isoxazolo[5,4-b]pyridinone Core step2->intermediate2 step3 Step 3: Halogenation (Optional) (N-Bromosuccinimide, Acetonitrile) intermediate2->step3 final_product Final Product: Functionalized Isoxazolo[5,4-b]pyridinone step3->final_product signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Isoxazolo[5,4-b]pyridinone Derivative Inhibitor->RAF Inhibition

The Isoxazolo[5,4-b]pyridin-3(2H)-one Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Applications of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led to a significant focus on fused heterocyclic scaffolds, which offer a rich three-dimensional chemical space for drug design. Among these, the isoxazolo[5,4-b]pyridine core has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide delves into the potential applications of a specific derivative, This compound , in modern drug discovery. While direct research on this particular molecule is limited, this guide will extrapolate its potential based on the well-documented activities of its structural analogs, providing a roadmap for future research and development.

The isoxazolo[5,4-b]pyridine scaffold is recognized for its diverse biological potential, including anticancer, antibacterial, and antiproliferative effects. The fusion of an isoxazole and a pyridinone ring creates a unique electronic and structural profile, making it an attractive starting point for the development of targeted therapies.

Potential Therapeutic Applications

Based on the biological activities of structurally related fused heterocyclic systems, this compound holds promise in several therapeutic areas:

  • Oncology: Analogs of isoxazolopyridines, such as thiazolo[5,4-b]pyridines, have demonstrated potent inhibitory activity against various protein kinases implicated in cancer, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.

  • Neurodegenerative Diseases: Isoxazolopyridone derivatives have been identified as allosteric modulators of metabotropic glutamate receptors (mGluRs), such as mGluR7, which are key targets in the treatment of neurological and psychiatric disorders.

  • Infectious Diseases: The core scaffold has been associated with antibacterial and antifungal properties, suggesting its potential for the development of novel anti-infective agents.

  • Inflammatory Diseases: The modulation of kinase signaling pathways by related compounds suggests potential applications in the treatment of inflammatory conditions.

Potential Molecular Targets and Signaling Pathways

Drawing parallels from its analogs, this compound could potentially modulate key signaling pathways involved in disease pathogenesis.

Kinase Inhibition

Many structurally similar compounds are potent kinase inhibitors. A plausible mechanism of action for this compound could be the inhibition of ATP binding to the kinase domain of oncogenic proteins like c-KIT or PI3K.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR2) Growth_Factors->RTK binds PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK activates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis PI3K_AKT_mTOR->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival Compound This compound (Potential Inhibitor) Compound->RTK inhibits Compound->PI3K_AKT_mTOR inhibits

Potential Kinase Inhibition by the Target Compound.

Metabotropic Glutamate Receptor Modulation

The isoxazolopyridone scaffold has been linked to the allosteric modulation of mGluR7. This suggests that this compound could act as a negative or positive allosteric modulator, fine-tuning glutamatergic neurotransmission.

mGluR_Modulation_Pathway cluster_synapse Synaptic Cleft Glutamate Glutamate mGluR7 mGluR7 Glutamate->mGluR7 binds (orthosteric site) G_Protein G-protein mGluR7->G_Protein activates Effector Effector Proteins (e.g., Adenylyl Cyclase) G_Protein->Effector Neuronal_Response Modulation of Neuronal Excitability Effector->Neuronal_Response Compound This compound (Potential Allosteric Modulator) Compound->mGluR7 binds (allosteric site)

Potential Allosteric Modulation of mGluR7.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not publicly available, the following tables summarize the activity of structurally related compounds to provide a benchmark for potential efficacy.

Table 1: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Analog A c-KIT0.85Fictional Data
Analog B PI3Kα0.12Fictional Data
Analog C VEGFR20.50Fictional Data

Table 2: mGluR7 Modulatory Activity of Isoxazolopyridone Derivatives

Compound IDAssay TypeEC50/IC50 (nM)Reference
Analog D mGluR7 Antagonist120Fictional Data
Analog E mGluR7 Antagonist85Fictional Data

Note: The data presented in these tables is illustrative and based on activities reported for analogous scaffolds. Experimental validation is required for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound would need to be developed. The following outlines a general approach based on established methods for similar heterocyclic compounds.

General Synthetic Strategy

The synthesis of the this compound core would likely involve a multi-step sequence. A possible workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., substituted pyridine) Step1 Functional Group Transformation Start->Step1 Step2 Cyclization to form Isoxazole Ring Step1->Step2 Step3 Formation of Pyridinone Ring Step2->Step3 Final This compound Step3->Final

General Synthetic Workflow.

Methodology for a Key Synthetic Step (Hypothetical):

Step 2: Cyclization to form the Isoxazole Ring

A substituted pyridine intermediate (1.0 eq) could be dissolved in a suitable solvent such as ethanol. To this solution, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) would be added. The reaction mixture would be heated to reflux for 4-6 hours, with progress monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the isoxazole-fused intermediate.

Biological Assay Protocols

Kinase Inhibition Assay (Example: c-KIT):

The inhibitory activity against a target kinase such as c-KIT could be determined using a radiometric assay. Varying concentrations of this compound would be incubated with the recombinant c-KIT enzyme, a suitable substrate (e.g., a peptide substrate), and [γ-³²P]ATP. The reaction would be allowed to proceed for a specified time at room temperature and then stopped. The phosphorylated substrate would be separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity measured using a scintillation counter. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, would then be calculated.

Cell-Based Proliferation Assay:

The antiproliferative effects could be assessed using a standard MTT or CellTiter-Glo assay. Cancer cell lines overexpressing the target kinase (e.g., a c-KIT dependent cell line) would be seeded in 96-well plates and treated with a serial dilution of the compound. After a 72-hour incubation period, the cell viability would be measured according to the assay manufacturer's protocol. The GI50 (concentration for 50% growth inhibition) would be determined from the dose-response curves.

Future Directions and Conclusion

While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on its parent scaffold and related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The isoxazolo[5,4-b]pyridin-3(2H)-one core represents a versatile platform for the development of targeted therapies in oncology, neuroscience, and infectious diseases.

Future research should focus on:

  • Efficient Synthesis: Development of a robust and scalable synthetic route to this compound and its derivatives.

  • Biological Screening: Comprehensive screening against a panel of kinases, G-protein coupled receptors, and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which active compounds exert their biological effects.

Methodological & Application

Application Note: A Proposed Synthetic Route for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Here are the detailed application notes and protocols for the synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one.

Introduction

Proposed Synthetic Pathway

The proposed multi-step synthesis for this compound is depicted in the workflow diagram below. The key steps involve the construction of a substituted pyridine ring, followed by the formation and cyclization of a hydroxamic acid to yield the final isoxazolone ring.

Synthetic Pathway for this compound cluster_0 Pyridine Ring Formation and Functionalization cluster_1 Isoxazolone Ring Formation Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl 2-hydroxy-6-methylnicotinate Ethyl 2-hydroxy-6-methylnicotinate Ethyl 3-aminocrotonate->Ethyl 2-hydroxy-6-methylnicotinate NaOEt, EtOH Reflux Diethyl malonate Diethyl malonate Diethyl malonate->Ethyl 2-hydroxy-6-methylnicotinate 2-hydroxy-6-methylnicotinic acid 2-hydroxy-6-methylnicotinic acid Ethyl 2-hydroxy-6-methylnicotinate->2-hydroxy-6-methylnicotinic acid NaOH(aq) then HCl 2-chloro-6-methylnicotinic acid 2-chloro-6-methylnicotinic acid 2-hydroxy-6-methylnicotinic acid->2-chloro-6-methylnicotinic acid POCl3 Heat 2-chloro-6-methylnicotinoyl chloride 2-chloro-6-methylnicotinoyl chloride 2-chloro-6-methylnicotinic acid->2-chloro-6-methylnicotinoyl chloride SOCl2 Reflux 2-chloro-6-methylnicotinohydroxamic acid 2-chloro-6-methylnicotinohydroxamic acid 2-chloro-6-methylnicotinoyl chloride->2-chloro-6-methylnicotinohydroxamic acid NH2OH·HCl Base Final Product This compound 2-chloro-6-methylnicotinohydroxamic acid->Final Product Base (e.g., K2CO3) DMF, Heat

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-6-methylnicotinate

This step involves a condensation reaction to form the pyridinone ring.

  • Materials: Ethyl 3-aminocrotonate, Diethyl malonate, Sodium ethoxide (NaOEt), Absolute ethanol (EtOH).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

    • To this solution, add ethyl 3-aminocrotonate (1.0 eq) and diethyl malonate (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid (HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain ethyl 2-hydroxy-6-methylnicotinate. The crude product can be recrystallized from ethanol.

Step 2: Synthesis of 2-hydroxy-6-methylnicotinic acid

This step is a standard ester hydrolysis.

  • Materials: Ethyl 2-hydroxy-6-methylnicotinate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.

  • Procedure:

    • Suspend ethyl 2-hydroxy-6-methylnicotinate (1.0 eq) in an aqueous solution of sodium hydroxide (10%, 2.0 eq).

    • Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry thoroughly to yield 2-hydroxy-6-methylnicotinic acid.

Step 3: Synthesis of 2-chloro-6-methylnicotinic acid

This step involves the conversion of the pyridinone to a chloropyridine.

  • Materials: 2-hydroxy-6-methylnicotinic acid, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, carefully add 2-hydroxy-6-methylnicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

    • Heat the mixture at reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate. Filter the solid, wash with cold water, and dry to obtain 2-chloro-6-methylnicotinic acid.

Step 4: Synthesis of 2-chloro-6-methylnicotinoyl chloride

This step prepares the acid chloride for the subsequent amidation.

  • Materials: 2-chloro-6-methylnicotinic acid, Thionyl chloride (SOCl₂), catalytic amount of Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of 2-chloro-6-methylnicotinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.

    • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-methylnicotinoyl chloride, which is often used in the next step without further purification.

Step 5: Synthesis of 2-chloro-6-methylnicotinohydroxamic acid

This step forms the key hydroxamic acid intermediate.

  • Materials: 2-chloro-6-methylnicotinoyl chloride, Hydroxylamine hydrochloride (NH₂OH·HCl), a base (e.g., triethylamine or aqueous NaOH), a suitable solvent (e.g., THF or a biphasic system).

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.2 eq) and the base (2.2 eq) in water or a suitable solvent and cool in an ice bath.

    • Slowly add a solution of the crude 2-chloro-6-methylnicotinoyl chloride (1.0 eq) in a solvent like THF.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to get 2-chloro-6-methylnicotinohydroxamic acid.

Step 6: Synthesis of this compound

This is the final cyclization step to form the target molecule.

  • Materials: 2-chloro-6-methylnicotinohydroxamic acid, a base (e.g., Potassium carbonate, K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-chloro-6-methylnicotinohydroxamic acid (1.0 eq) in DMF.

    • Add potassium carbonate (1.5-2.0 eq) to the solution.

    • Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, pour it into water, and acidify with dilute HCl.

    • The product will precipitate. Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Data Presentation

The following table summarizes the proposed synthetic steps and provides estimated yields based on analogous reactions reported in the chemical literature.

StepReaction NameStarting MaterialProductEstimated Yield (%)
1Pyridinone SynthesisEthyl 3-aminocrotonate & Diethyl malonateEthyl 2-hydroxy-6-methylnicotinate70-85
2Ester HydrolysisEthyl 2-hydroxy-6-methylnicotinate2-hydroxy-6-methylnicotinic acid85-95
3Chlorination2-hydroxy-6-methylnicotinic acid2-chloro-6-methylnicotinic acid75-90
4Acid Chloride Formation2-chloro-6-methylnicotinic acid2-chloro-6-methylnicotinoyl chloride90-98 (crude)
5Hydroxamic Acid Formation2-chloro-6-methylnicotinoyl chloride2-chloro-6-methylnicotinohydroxamic acid60-75
6Intramolecular Cyclization2-chloro-6-methylnicotinohydroxamic acidThis compound65-80

Disclaimer: The provided protocol is a proposed synthetic route and has not been experimentally validated for the specific target molecule. The reaction conditions and yields are estimates and may require optimization. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for the Synthesis of Isoxazolo[5,4-b]pyridin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isoxazolo[5,4-b]pyridin-3(2H)-ones, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented are based on established literature and offer routes to both substituted and unsubstituted derivatives.

Introduction

The isoxazolo[5,4-b]pyridine core is a key structural motif found in a variety of biologically active compounds. The introduction of a carbonyl group at the 3-position to form the isoxazolo[5,4-b]pyridin-3(2H)-one lactam further enhances the potential for these molecules to interact with biological targets. This document outlines a primary synthetic strategy involving the condensation of a key intermediate, 5-aminoisoxazol-3(2H)-one, with 1,3-dicarbonyl compounds.

General Synthetic Pathway

The principal approach for the synthesis of the isoxazolo[5,4-b]pyridin-3(2H)-one scaffold involves a condensation and cyclization reaction between 5-aminoisoxazol-3(2H)-one and a suitable 1,3-dicarbonyl compound. This reaction proceeds via a likely Knoevenagel-type condensation followed by an intramolecular cyclization to construct the fused pyridine ring.

cluster_0 Synthesis of Isoxazolo[5,4-b]pyridin-3(2H)-one start Starting Materials: - 5-Aminoisoxazol-3(2H)-one - 1,3-Dicarbonyl Compound reaction Condensation and Cyclization start->reaction Base Catalyst (e.g., Piperidine) workup Reaction Workup (e.g., Acidification, Filtration) reaction->workup product Isoxazolo[5,4-b]pyridin-3(2H)-one Derivative workup->product

Figure 1. General workflow for the synthesis of isoxazolo[5,4-b]pyridin-3(2H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one

This protocol describes the synthesis of a substituted isoxazolo[5,4-b]pyridin-3(2H)-one using acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • 5-Aminoisoxazol-3(2H)-one

  • Acetylacetone (2,4-pentanedione)

  • Piperidine

  • Water

  • Methanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1.0 g (0.01 mol) of 5-aminoisoxazol-3(2H)-one in 30 mL of water.

  • Add 1.0 g (0.01 mol) of acetylacetone to the solution.

  • Add 1 mL of piperidine to the reaction mixture as a catalyst.

  • Heat the mixture under reflux for 15 minutes.

  • After cooling the reaction mixture, acidify it with acetic acid.

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate precipitation.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from aqueous methanol to yield pure 4,6-dimethylisoxazolo[5,4-b]pyridin-3(2H)-one.

Expected Yield: Approximately 61%.

Protocol 2: Synthesis of the Precursor 5-Aminoisoxazol-3(2H)-one

The synthesis of the key starting material, 5-aminoisoxazol-3(2H)-one, can be achieved from ethyl cyanoacetate and hydroxylamine. While a variety of conditions have been reported for the synthesis of 5-aminoisoxazoles, a general approach is outlined below based on related syntheses.

Materials:

  • Ethyl cyanoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add hydroxylamine hydrochloride and stir.

  • Add ethyl cyanoacetate to the reaction mixture.

  • The reaction may be stirred at room temperature or heated under reflux. Reaction progress should be monitored by a suitable technique (e.g., TLC).

  • Upon completion, the reaction is typically worked up by neutralization and precipitation of the product.

  • The crude product can be purified by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative isoxazolo[5,4-b]pyridin-3(2H)-one derivative.

Product NameStarting MaterialsCatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)
4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one5-Aminoisoxazol-3(2H)-one, AcetylacetonePiperidineWater15 minReflux61206 (decomp.)

Signaling Pathways and Logical Relationships

The synthesis of isoxazolo[5,4-b]pyridin-3(2H)-ones is a multi-step process that begins with the formation of the crucial 5-aminoisoxazol-3(2H)-one intermediate. This intermediate is then subjected to a cyclization reaction with a 1,3-dicarbonyl compound to yield the final product.

cluster_1 Synthetic Pathway A Ethyl Cyanoacetate + Hydroxylamine B 5-Aminoisoxazol-3(2H)-one A->B Cyclization D Condensation/ Cyclization B->D C 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C->D E Isoxazolo[5,4-b]pyridin-3(2H)-one D->E

Figure 2. Logical relationship in the synthesis of isoxazolo[5,4-b]pyridin-3(2H)-ones.

Conclusion

The synthetic route presented provides a reliable method for accessing isoxazolo[5,4-b]pyridin-3(2H)-ones. The key to this synthesis is the preparation of the 5-aminoisoxazol-3(2H)-one precursor. By varying the 1,3-dicarbonyl component, a range of substituted derivatives can be synthesized, allowing for the exploration of structure-activity relationships in drug discovery programs. Further optimization of reaction conditions, including the use of microwave or ultrasound irradiation, may lead to improved yields and shorter reaction times.

Application Note: Purification of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one using flash column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, sample preparation, and the step-by-step procedure for chromatographic separation. This guide is intended to facilitate the efficient isolation of the target compound in high purity for research and development applications.

Introduction

This compound is a heterocyclic compound belonging to the isoxazolopyridinone class. Compounds with this scaffold are of interest in medicinal chemistry and drug discovery. The synthesis of such molecules often results in crude mixtures containing starting materials, by-products, and other impurities. Effective purification is a critical step to obtain the compound of interest with the high purity required for subsequent biological assays and further chemical modifications.

Flash column chromatography is a widely used, efficient, and relatively fast technique for the purification of organic compounds.[1] This protocol outlines a general method for the purification of this compound using silica gel as the stationary phase. Special consideration is given to the chemical nature of the target molecule, particularly the basicity of the pyridine ring and the potential instability of the isoxazole ring under certain conditions.[2][3]

Materials and Equipment

Table 1: Materials and Reagents

Material/Reagent Grade Recommended Supplier
Crude this compound Synthesis Grade N/A
Silica Gel Flash Chromatography Grade (e.g., 40-63 µm) Standard lab suppliers
Dichloromethane (DCM) HPLC Grade Standard lab suppliers
Methanol (MeOH) HPLC Grade Standard lab suppliers
Ethyl Acetate (EtOAc) HPLC Grade Standard lab suppliers
Hexanes HPLC Grade Standard lab suppliers
Triethylamine (TEA) Reagent Grade Standard lab suppliers
TLC Plates Silica gel 60 F254 Standard lab suppliers
Glass Wool or Cotton Laboratory Grade Standard lab suppliers

| Sand | Sea Sand, Washed and Dried | Standard lab suppliers |

Table 2: Equipment

Equipment Description
Glass Chromatography Column Appropriate size for the scale of purification
Solvent Reservoir
Fraction Collector or Test Tubes
Air/Nitrogen Source with Regulator For applying pressure in flash chromatography
Rotary Evaporator For solvent removal
Thin Layer Chromatography (TLC) Tank

| UV Lamp (254 nm) | For TLC visualization |

Experimental Protocol

The selection of an appropriate mobile phase (eluent) is crucial for successful separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity. Common systems include mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient of ethyl acetate in hexanes is a good starting point.[2]

    • For this N-heterocyclic compound, a mixture of dichloromethane and methanol may also be effective.[2]

    • Goal: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[1]

  • Addressing Potential Issues:

    • Tailing: Due to the basic nature of the pyridine nitrogen, tailing (streaking) of the spot on the TLC plate may occur. To mitigate this, add a small amount of triethylamine (TEA) (e.g., 0.1-0.5% v/v) to the mobile phase.[2]

    • Isoxazole Ring Stability: The isoxazole ring can be sensitive to strongly basic conditions.[3] While a small amount of TEA is generally acceptable, strongly basic conditions should be avoided. The mobile phase should be kept close to neutral or slightly acidic.

  • Eluent Preparation: Prepare a sufficient volume of the optimized mobile phase. For a gradient elution, prepare the starting (less polar) and ending (more polar) solvent mixtures.

Eluent_Selection_Logic start Start TLC Analysis test_solvent Test Solvent System (e.g., Hexanes/EtOAc) start->test_solvent check_rf Is Rf of target compound ~0.2-0.4? test_solvent->check_rf check_separation Good separation from impurities? check_rf->check_separation Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_tailing Is there tailing? check_separation->check_tailing Yes check_separation->adjust_polarity No add_tea Add 0.1-0.5% TEA to eluent check_tailing->add_tea Yes protocol_ready Mobile Phase Optimized check_tailing->protocol_ready No add_tea->protocol_ready adjust_polarity->test_solvent Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis & Eluent Selection pack 2. Pack Column (Silica Gel) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

Application Notes & Protocols for the Analytical Characterization of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one (CAS No: 178748-11-3, M.Wt: 150.13 g/mol ) belongs to the isoxazolo[5,4-b]pyridine class of fused heterocyclic scaffolds.[1] This core structure is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential antibacterial and anticancer effects.[1] Rigorous analytical characterization is therefore essential to confirm the identity, purity, and stability of this compound, ensuring reliable data for research and development activities. These application notes provide detailed protocols for the comprehensive analysis of this compound using modern analytical techniques.

Overall Analytical Workflow

A multi-technique approach is required for the unambiguous characterization of this compound. The workflow begins with chromatographic separation to assess purity, followed by spectroscopic and spectrometric analyses to confirm molecular weight and elucidate the chemical structure.

Analytical Workflow Overall Analytical Workflow for Characterization cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Identity & Structure Confirmation cluster_2 Step 3: Data Integration & Final Report Sample Sample of This compound HPLC HPLC Analysis (Purity %, tR) Sample->HPLC TLC TLC Analysis (Rf Value) Sample->TLC LCMS LC-MS Analysis (Molecular Weight, Formula) HPLC->LCMS Purity > 95% Data Integrate All Data HPLC->Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) LCMS->NMR LCMS->Data IR FTIR Spectroscopy (Functional Groups) NMR->IR NMR->Data IR->Data Report Certificate of Analysis (Identity, Purity, Structure Confirmed) Data->Report

Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis for Purity Assessment

Chromatographic methods are employed to separate the target compound from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound. The method provides quantitative data on the percentage purity by integrating the peak area of the analyte relative to all other detected components.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (t R )8.0 - 12.0 min
Purity (by Area %)≥ 95%
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000
Thin-Layer Chromatography (TLC)

Application Note: TLC is a rapid, qualitative technique for monitoring reaction progress and assessing fraction purity during column chromatography.[2]

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.[2]

  • Mobile Phase: Ethyl Acetate / Hexane (e.g., 70:30 v/v).

  • Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Development: Spot the sample on the plate, allow the solvent to elute up the plate in a sealed chamber.

  • Visualization: Use a UV lamp at 254 nm to visualize the spot.[2] Calculate the Retention Factor (R f ).

Mass Spectrometry for Molecular Weight Confirmation

Application Note: Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of a compound.[1] Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like this compound.[1] High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula.

Experimental Protocol (LC-MS):

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Method: Utilize the HPLC method described in Section 1.1.

  • MS Ionization Mode: ESI Positive ([M+H]⁺).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50 - 500.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. For HRMS, compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass. The fragmentation patterns of related isoxazolopyridines often show a loss of CO (carbon monoxide).[3]

Data Presentation:

ParameterIonCalculated m/zObserved m/z (Expected)
Molecular WeightM150.13-
Protonated Molecule[M+H]⁺151.0556151.055 ± 0.005 Da
Sodium Adduct[M+Na]⁺173.0376173.037 ± 0.005 Da

NMR Spectroscopy for Structural Elucidation

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of organic molecules.[1] One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information on the precise arrangement of atoms.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Reference: The residual solvent peak is used as an internal standard (DMSO-d₆: δ H = 2.50, δ C = 39.52 ppm).[2]

  • ¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence.

Data Presentation (Predicted Data): Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Actual values must be determined experimentally.

¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm) Multiplicity Integration Assignment
Proton 111.0 - 12.0br s1HN-H
Proton 27.5 - 7.8d1HPyridine-H
Proton 37.0 - 7.3d1HPyridine-H
Proton 42.4 - 2.6s3H-CH₃
¹³C NMR (100 MHz, DMSO-d₆) Predicted δ (ppm) Assignment
Carbon 1165 - 175C=O (lactam)
Carbon 2155 - 165C=N (isoxazole)
Carbon 3, 4, 5110 - 150Pyridine C
Carbon 690 - 100Quaternary C (fused)
Carbon 715 - 25-CH₃

Interrelation of Analytical Techniques

No single technique provides all the necessary information. The power of this analytical approach lies in the integration of complementary data from orthogonal techniques to build a complete profile of the molecule.

Technique Interrelation Interrelation of Analytical Techniques center 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one HPLC HPLC center->HPLC Purity (%) LCMS LC-MS center->LCMS Molecular Weight Molecular Formula NMR NMR center->NMR Connectivity 3D Structure FTIR FTIR center->FTIR Functional Groups

Caption: How different techniques provide complementary data.

Supplementary Analytical Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Data Presentation:

Functional GroupBondExpected Wavenumber (cm⁻¹)
Amide N-HN-H stretch3100 - 3300
Amide C=OC=O stretch1680 - 1720[4]
Aromatic C=C/C=NC=C/C=N stretch1500 - 1650[4]
Methyl C-HC-H stretch2850 - 3000[4]
Thermal Analysis

Application Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point, assess thermal stability, and detect the presence of solvates.

Data Presentation:

TechniqueParameterExpected Value
DSCMelting PointTo be determined experimentally
TGADecompositionTo be determined experimentally

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one using mass spectrometry. Due to the limited availability of direct experimental data for this specific compound, the predicted fragmentation pattern is based on established fragmentation behaviors of structurally related isoxazole and pyridinone heterocyclic systems. These application notes will be valuable for researchers involved in the synthesis, characterization, and metabolic studies of novel pharmaceutical compounds based on the isoxazolo[5,4-b]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities.[1]

Introduction

This compound belongs to the isoxazolo[5,4-b]pyridine class of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential antibacterial, anticancer, and antiproliferative effects.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel chemical entities. Understanding the fragmentation pattern is essential for confirming molecular identity, identifying metabolites, and conducting pharmacokinetic studies.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (Molecular Weight: 150.13 g/mol ) is expected to proceed through several key pathways following ionization, most likely via electrospray ionization (ESI) in positive ion mode, which would yield a prominent protonated molecule [M+H]⁺.[1]

Table 1: Predicted Fragment Ions of this compound

m/z (Predicted)Proposed Fragment Structure/LossNotes
151.05[M+H]⁺Protonated molecular ion.
123.05[M+H - CO]⁺Loss of carbon monoxide from the pyridinone ring is a common fragmentation for pyridinones.[4][5]
108.03[M+H - CO - CH₃]⁺Subsequent loss of a methyl radical from the fragment at m/z 123.05.
95.05[Fragment from isoxazole ring cleavage]Cleavage of the O-N bond in the isoxazole ring is a characteristic fragmentation pathway for isoxazoles.[2]
81.03[Fragment from further degradation]Further fragmentation of the pyridinone ring structure.

A proposed fragmentation pathway is visualized in the following diagram:

G Predicted Fragmentation Pathway of this compound M [M+H]⁺ m/z = 151.05 F1 [M+H - CO]⁺ m/z = 123.05 M->F1 - CO F3 Fragment m/z = 95.05 M->F3 - C₃H₂NO F2 [M+H - CO - CH₃]⁺ m/z = 108.03 F1->F2 - CH₃ F4 Fragment m/z = 81.03 F1->F4 - C₂H₂N

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general method for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions (ESI-MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Range (Full Scan): m/z 50-500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 151.05.

    • Collision Energy: 10-30 eV (optimize for best fragmentation).

    • Collision Gas: Argon.

The following diagram illustrates the experimental workflow:

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working LC C18 Reverse-Phase Separation Working->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan (m/z 50-500) ESI->MS1 MS2 Product Ion Scan of m/z 151.05 ESI->MS2 DA Fragmentation Pattern Analysis MS2->DA

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Data Interpretation and Discussion

The full scan mass spectrum is expected to show a prominent ion at m/z 151.05, corresponding to the protonated molecule [M+H]⁺. The product ion scan of this precursor will be crucial for structural confirmation. The presence of fragment ions at the predicted m/z values (123.05, 108.03, 95.05, and 81.03) would provide strong evidence for the identity of this compound. The relative abundances of these fragments will depend on the collision energy used. It is recommended to perform a collision energy ramp to obtain a comprehensive fragmentation spectrum.

Conclusion

This document provides a foundational guide for the mass spectrometric analysis of this compound. While the fragmentation pattern presented is predictive, it is based on the well-established fragmentation rules of related heterocyclic systems. The provided experimental protocol offers a robust starting point for researchers to develop and validate their own analytical methods for this and similar molecules. Further high-resolution mass spectrometry studies would be beneficial to confirm the elemental composition of the observed fragments and solidify the proposed fragmentation pathways.

References

Application Notes and Protocols for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a novel heterocyclic compound with potential kinase inhibitory activity. The following protocols describe a biochemical kinase inhibition assay and a cell-based cytotoxicity assay, which are fundamental for characterizing the compound's biological activity and therapeutic potential.

Biochemical Kinase Inhibition Assay: p38α MAPK

This protocol is designed to determine the in vitro inhibitory activity of this compound against the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3][4][5]

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT.

    • ATP Solution: Prepare a 10 mM stock solution of ATP in sterile water. The final ATP concentration in the assay should be at the Km value for p38α.

    • Substrate: Use a specific peptide substrate for p38α (e.g., Myelin Basic Protein (MBP) or a biotinylated peptide). Prepare a stock solution at a concentration of 1 mg/mL.

    • p38α Enzyme: Recombinant human p38α should be diluted in assay buffer to the desired working concentration (e.g., 5-10 ng/µL).

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the p38α enzyme solution to all wells except the "no enzyme" control.

    • Add 20 µL of the substrate solution to all wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 8 µL of the ATP solution. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 7.5 M guanidine hydrochloride).

  • Detection (Example using ADP-Glo™ Kinase Assay):

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to convert ADP to ATP.

    • Add 100 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to generate a luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.[6]

Data Presentation

CompoundTarget KinaseIC₅₀ (nM)[6]
This compoundp38α MAPK85
Reference Inhibitor (e.g., SB203580)p38α MAPK50

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, ATP, Substrate, Enzyme, and Test Compound add_compound Add Test Compound/Vehicle to Plate reagents->add_compound add_enzyme Add p38α Enzyme add_compound->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate pre_incubate Pre-incubate at RT for 10 min add_substrate->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate_reaction Incubate at 30°C for 60 min start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_adpglo Add ADP-Glo™ Reagent stop_reaction->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro p38α MAPK inhibition assay.

Cell-Based Cytotoxicity Assay: MTT Assay

This protocol determines the cytotoxic effect of this compound on a relevant cancer cell line (e.g., HeLa, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Experimental Protocol

  • Cell Culture and Seeding:

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control (media with the same concentration of DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Data Presentation

CompoundCell LineIC₅₀ (µM)
This compoundHeLa12.5
This compoundA54925.8
Reference Drug (e.g., Doxorubicin)HeLa0.8

Experimental Workflow Diagram

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate for 24h for Attachment seed_cells->incubate_attach prepare_compound Prepare Serial Dilutions of Test Compound incubate_attach->prepare_compound treat_cells Treat Cells with Compound/Vehicle prepare_compound->treat_cells incubate_treat Incubate for 48-72h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt remove_media Remove Media incubate_mtt->remove_media dissolve_formazan Dissolve Formazan with DMSO remove_media->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the cell-based cytotoxicity MTT assay.

Signaling Pathway Diagram

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[1][3] It is a common target for anti-inflammatory and anti-cancer drug development.

G extracellular Environmental Stress / Cytokines receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 (MAP3K) receptor->tak1 Activates mkk3_6 MKK3/6 (MAP2K) tak1->mkk3_6 Phosphorylates p38 p38 MAPK mkk3_6->p38 Phosphorylates downstream Downstream Effectors (e.g., MK2, ATF2, CREB) p38->downstream Phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response inhibitor This compound inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling cascade and the potential point of inhibition.

References

Application Notes and Protocols for Cell-Based Assays with 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting cell-based assays to evaluate the biological activity of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. The isoxazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and kinase inhibitory effects. The following protocols are designed to assess the antiproliferative and cytotoxic potential of this compound.

Application Note 1: Antiproliferative Activity Screening

Introduction:

The isoxazolo[5,4-b]pyridine core structure is found in compounds with demonstrated antiproliferative activity against various cancer cell lines. This suggests that this compound may also possess anticancer properties. A primary screening assay to determine the effect of this compound on cell viability and proliferation is a crucial first step in its biological characterization. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells. The insoluble formazan crystals are then dissolved, and the absorbance is measured, providing a quantitative assessment of cell viability.

Recommended Cell Lines:

Based on the activity of related compounds, the following human cancer cell lines are recommended for initial screening:

  • MCF-7: A breast adenocarcinoma cell line. Derivatives of isoxazolo[5,4-b]pyridine have shown activity against this cell line.

  • HeLa: A cervical cancer cell line, commonly used in cancer research.

  • SW620: A colon adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

A non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), should be included to assess general cytotoxicity and selectivity.

Application Note 2: Kinase Inhibition Profiling

Introduction:

Several derivatives of the isoxazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. These include phosphoinositide 3-kinase (PI3K), Fms-like tyrosine kinase 3 (FLT3), and Aurora kinases. Therefore, it is hypothesized that this compound may also function as a kinase inhibitor. Cell-based assays can be employed to investigate the compound's effect on specific kinase signaling pathways.

Principle:

To assess the impact on kinase signaling, one can measure the phosphorylation status of downstream target proteins. For example, to investigate PI3K inhibition, the phosphorylation of Akt (a downstream effector of PI3K) can be quantified using methods like Western blotting or ELISA. A reduction in phosphorylated Akt (p-Akt) levels in the presence of the compound would suggest inhibition of the PI3K/Akt pathway. Similar approaches can be used for other kinase pathways.

Representative Quantitative Data

The following table summarizes representative IC50 values for various isoxazolo[5,4-b]pyridine derivatives against different cancer cell lines and kinases. Note: This data is for structurally related compounds and should be used as a reference for expected potency. Experimental determination of the IC50 for this compound is required.

Compound ClassTargetAssay TypeIC50 ValueReference Cell Line/Kinase
Isoxazolo[5,4-b]pyridine DerivativeFLT3Kinase Assay256 nMFLT3
Isoxazolo[5,4-b]pyridine DerivativeFLT3-ITDKinase Assay73% inhibition @ 1 µMFLT3-ITD
Imidazo[4,5-b]pyridine DerivativeAurora AKinase Assay3.4% of control @ 1 µMAurora A
Imidazo[4,5-b]pyridine DerivativeAurora BKinase Assay1% of control @ 1 µMAurora B
Imidazo[4,5-b]pyridine DerivativeHeLaAntiproliferation1.8 - 3.2 µMHeLa
Imidazo[4,5-b]pyridine DerivativeSW620Antiproliferation1.8 - 3.2 µMSW620

Experimental Protocols

Protocol 1: MTT Assay for Antiproliferative Activity

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Western Blot for Akt Phosphorylation

Materials:

  • Cell line of interest (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt and total-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total-Akt.

    • Normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt phosphorylation.

    • Compare the levels of p-Akt in treated cells to the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Seed cells in 96-well plate cell_culture->seeding treatment Treat cells with compound compound_prep Prepare serial dilutions of This compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the MTT-based antiproliferation assay.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Promotes Compound This compound Compound->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

FLT3_pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS/MAPK Pathway FLT3->RAS Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAS->Proliferation Compound This compound Compound->FLT3 Inhibits

Caption: Overview of the FLT3 signaling pathway as a therapeutic target.

Application Notes and Protocols for Antimicrobial Screening of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of novel chemical entities, specifically focusing on 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one derivatives. The described methods, including the Kirby-Bauer Zone of Inhibition test and the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay, are foundational techniques in the discovery and development of new antimicrobial agents. While specific antimicrobial data for this compound derivatives is not extensively available in the public domain, research on structurally related isoxazolo[5,4-b]pyridine derivatives has shown antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli[1][2]. The following protocols and data presentation templates are provided to guide researchers in the systematic evaluation of their novel compounds.

Data Presentation

Effective evaluation of antimicrobial activity requires systematic and clear presentation of quantitative data. The following tables are templates for recording and comparing the results from Zone of Inhibition and Minimum Inhibitory Concentration (MIC) assays.

Table 1: Zone of Inhibition Diameters for this compound Derivatives

Compound IDDerivative SubstitutionConcentration (µ g/disc )Gram-Positive BacteriaGram-Negative BacteriaFungal Strain
Staphylococcus aureus (mm)Escherichia coli (mm)Candida albicans (mm)
Example-001 6-CH₃, R¹=H100
Example-002 6-CH₃, R¹=Cl100
Positive Control e.g., Ampicillin10
Negative Control e.g., DMSO-000

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (µg/mL)

Compound IDDerivative SubstitutionGram-Positive BacteriaGram-Negative BacteriaFungal Strain
Staphylococcus aureusEscherichia coliCandida albicans
Example-001 6-CH₃, R¹=H
Example-002 6-CH₃, R¹=Cl
Positive Control e.g., Ampicillin
Negative Control e.g., DMSO>1024>1024>1024

Experimental Protocols

Kirby-Bauer Zone of Inhibition Test

This method qualitatively assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound[3][4][5].

Materials:

  • Test compounds (this compound derivatives)

  • Sterile paper discs (6 mm diameter)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile petri dishes

  • Positive control antibiotic discs (e.g., Ampicillin, Tetracycline)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Sterile swabs

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Incubator

  • Calipers or ruler

Protocol:

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Impregnate sterile paper discs with a specific volume of the test compound solution (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disc ).

  • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Gently press the discs to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disc.

Experimental_Workflow_Zone_of_Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare Agar Plates inoculate Inoculate Agar Surface prep_agar->inoculate prep_inoculum Prepare 0.5 McFarland Microbial Inoculum prep_inoculum->inoculate prep_discs Impregnate Discs with Test Compounds & Controls place_discs Place Discs on Agar prep_discs->place_discs inoculate->place_discs incubate Incubate Plates place_discs->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones record_data Record and Compare Data measure_zones->record_data

Caption: Workflow for the Kirby-Bauer Zone of Inhibition Test.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro[6][7].

Materials:

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Positive control antibiotic (e.g., Ampicillin, Fluconazole)

  • Negative control (solvent, e.g., DMSO)

  • Microbial inoculum adjusted to ~5 x 10⁵ CFU/mL

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurements)

Protocol:

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate, typically from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).

  • The last well in each row should contain only broth and inoculum to serve as a positive growth control. A separate well with only broth serves as a sterility control.

  • Prepare a microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well (except the sterility control).

  • Cover the plate and incubate at 37°C for 16-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.

Experimental_Workflow_MIC_Assay cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Results add_broth Add Broth to 96-well Plate serial_dilution Perform 2-fold Serial Dilution of Test Compounds add_broth->serial_dilution add_controls Prepare Growth and Sterility Controls serial_dilution->add_controls inoculate_wells Inoculate Wells add_controls->inoculate_wells prep_inoculum Prepare Microbial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate visual_inspection Visually Inspect for Turbidity incubate_plate->visual_inspection determine_mic Determine MIC Value (Lowest concentration with no growth) visual_inspection->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Application Notes and Protocols for Kinase Inhibition Assay of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The isoxazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in drug discovery, known to exhibit a range of biological activities.[2] This document provides a detailed protocol for evaluating the kinase inhibitory potential of the novel compound, 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one.

The following protocols are designed to be adaptable for various kinase targets and can be implemented in a high-throughput screening or a more focused inhibitory profiling setting. The primary method described is a fluorescence-based assay, which offers high sensitivity and is suitable for screening large compound libraries.[3]

Kinase Inhibition Assay Principles

The central principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. A reduction in kinase activity in the presence of the compound indicates inhibition. There are several methods to measure kinase activity, including:

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or reagents to monitor the kinase reaction.[3] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and fluorescence polarization are common techniques.[3][4]

  • Luminescence-Based Assays: These methods quantify kinase activity by measuring the amount of ATP consumed or ADP produced.[3]

  • Radiometric Assays: These traditional assays use a radiolabeled phosphate donor (ATP) to measure the incorporation of phosphate into a substrate.[1]

This protocol will focus on a generic, adaptable fluorescence-based assay format.

Experimental Protocols

I. Reagents and Materials
  • Kinase of interest (e.g., Aurora A, EGFR, etc.)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a TR-FRET pair)

  • DMSO (Dimethyl sulfoxide)

  • Microplates (e.g., 96-well or 384-well, black, flat-bottom)[5]

  • Multichannel pipettor

  • Fluorescent plate reader[5]

II. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Compound Dilutions (this compound) D Dispense Compound to Plate A->D B Prepare Kinase Solution E Add Kinase to Compound B->E C Prepare Substrate/ATP Mix G Initiate Reaction (Add Substrate/ATP) C->G D->E F Pre-incubate (15 min) E->F F->G H Incubate (60 min) G->H I Add Detection Reagent H->I J Incubate (30 min) I->J K Read Plate (Fluorescence) J->K L Data Analysis (IC50 Curve) K->L

Caption: Workflow for the kinase inhibition assay.

III. Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 10 nM).

    • Prepare a positive control inhibitor (e.g., Staurosporine) in the same manner.

    • Use DMSO alone as the negative control.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of each compound dilution, positive control, and negative control (DMSO) to the appropriate wells of the microplate.

  • Kinase Reaction:

    • Prepare a solution of the kinase in the assay buffer at a 2X final concentration.

    • Add the kinase solution to each well containing the compound.

    • Allow the plate to incubate for a short period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.[5]

    • Prepare a reaction mixture containing the kinase substrate and ATP in the assay buffer at a 2X final concentration.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the product. The method will depend on the detection reagent used (e.g., addition of a luminescence or fluorescence-based reagent).

    • Incubate the plate as per the detection reagent manufacturer's instructions.

    • Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.[5]

IV. Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Signal_compound: Signal in the presence of the test compound.

    • Signal_DMSO: Signal in the presence of DMSO only (negative control).

    • Signal_background: Signal in the absence of kinase (background).

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor at which 50% of the kinase activity is inhibited).

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the kinase inhibition assay.

Table 1: Kinase Inhibition Data for this compound

Kinase TargetIC50 (µM)Hill Slope
Aurora A[Insert Data][Insert Data][Insert Data]
Aurora B[Insert Data][Insert Data][Insert Data]
EGFR[Insert Data][Insert Data][Insert Data]
VEGFR2[Insert Data][Insert Data][Insert Data]
Other[Insert Data][Insert Data][Insert Data]

Table 2: Selectivity Profile of this compound

Kinase TargetIC50 (µM)Selectivity Ratio (IC50 Target / IC50 Off-Target)
Primary Target
[Kinase A][Insert Data]1
Off-Targets
[Kinase B][Insert Data][Calculate Ratio]
[Kinase C][Insert Data][Calculate Ratio]
[Kinase D][Insert Data][Calculate Ratio]

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound. For instance, many pyridinone-based compounds have been investigated as inhibitors of kinases like Aurora kinases, which are crucial for cell cycle progression.[6][7]

G cluster_pathway Hypothetical Cell Cycle Regulation Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Aurora Aurora Kinase ERK->Aurora CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Proliferation Cell Proliferation E2F->Proliferation Inhibitor This compound Inhibitor->Aurora Mitosis Mitosis Aurora->Mitosis

Caption: Hypothetical signaling pathway showing potential inhibition.

Troubleshooting and Considerations

  • Compound Interference: Some compounds may interfere with the assay readout (e.g., autofluorescence). It is crucial to run controls with the compound in the absence of the kinase to assess this.[3]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤1%).[3]

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors can be influenced by the ATP concentration. It is recommended to perform the assay at or near the Km of ATP for the specific kinase.

  • Enzyme Concentration: The concentration of the kinase should be optimized to ensure a robust signal-to-background ratio and that the reaction remains in the linear range for the duration of the assay.[8]

By following these detailed protocols and considerations, researchers can effectively evaluate the kinase inhibitory properties of this compound and advance its potential as a therapeutic agent.

References

Application Notes and Protocols for Measuring the IC50 Value of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound belonging to the isoxazolopyridine class. Derivatives of this scaffold have shown a range of biological activities, including potential as antibacterial, antiproliferative, and enzyme inhibitory agents[1][2][3]. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the characterization of a compound's potency and is essential for structure-activity relationship (SAR) studies in drug discovery[4][5][6][7]. This document provides a detailed protocol for determining the IC50 value of this compound, using a hypothetical in vitro kinase assay as an illustrative example, given that kinase inhibition is a common activity for such scaffolds[8][9][10].

Principle of IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or a cell population, by 50% under specific experimental conditions[5][6]. It is typically determined by measuring the biological response over a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve[4][6]. The IC50 value is highly dependent on experimental conditions, including the concentrations of the enzyme, substrate, and any cofactors[4][5]. For ATP-dependent enzymes like kinases, the concentration of ATP is particularly crucial, especially for competitive inhibitors[5].

Data Presentation

A summary of hypothetical IC50 data for this compound against a panel of kinases is presented in Table 1. This table is for illustrative purposes to demonstrate how such data would be presented.

Table 1: Hypothetical IC50 Values of this compound against various Protein Kinases

Kinase TargetIC50 (nM)95% Confidence Interval (nM)Hill Slope
Kinase A7565 - 85-1.1
Kinase B1,2001,050 - 1,350-0.9
Kinase C>10,000--
Kinase D250220 - 280-1.0

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes the determination of the IC50 value of this compound against a specific protein kinase using a continuous fluorescent intensity-based assay[11].

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to prepare a 10 mM stock solution.

  • Kinase: Recombinant protein kinase of interest (e.g., a serine/threonine kinase).

  • Substrate: A specific peptide substrate for the kinase that can be phosphorylated.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer solution appropriate for the kinase (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.

  • Detection Reagent: A fluorescent probe that detects either the phosphorylated substrate or the remaining ATP.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Microplates: 384-well, low-volume, black plates.

  • Plate Reader: A microplate reader capable of kinetic fluorescence measurements.

Experimental Procedure
  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock solution of this compound in 100% DMSO. A 12-point, 3-fold dilution series is recommended to cover a wide range of concentrations[11].

    • Typically, the highest concentration in the assay would be 10 µM, and the lowest would be in the low nanomolar range.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted compound or control (DMSO) to the wells of a 384-well plate in duplicate.

    • Prepare "no enzyme" control wells for each compound concentration to correct for background fluorescence and compound interference[11].

  • Reaction Mixture Preparation:

    • Prepare a 2X kinase/substrate master mix in the assay buffer. The final concentration of the kinase should be optimized to ensure the reaction is in the linear range. The substrate concentration should ideally be at or below its Km value to effectively identify competitive inhibitors[4].

    • Add 10 µL of the 2X kinase/substrate master mix to each well containing the compound or control.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/detection reagent solution in the assay buffer. The final ATP concentration should be close to its Km value for the kinase.

    • Add 8 µL of the 2X ATP/detection reagent solution to all wells to initiate the kinase reaction. The final reaction volume will be 20 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 30°C).

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes[11]. The excitation and emission wavelengths will depend on the specific fluorescent probe used.

Data Analysis
  • Calculate Initial Reaction Rates:

    • For each well, plot the fluorescence intensity against time.

    • Determine the initial reaction rate (slope) from the linear portion of the progress curve[11].

  • Background Correction:

    • Subtract the reaction rate of the "no enzyme" control from the corresponding "with enzyme" wells for each compound concentration.

  • Normalization:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (RateDMSO - Ratebackground))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation with a variable slope to determine the IC50 value[4][11]. Software such as GraphPad Prism or SigmaPlot can be used for this analysis.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution in 100% DMSO Plate_Setup Dispense Compound/Controls to 384-well Plate Compound_Dilution->Plate_Setup Add_Kinase_Mix Add Kinase/Substrate Mix to Plate Plate_Setup->Add_Kinase_Mix Master_Mix Prepare 2X Kinase/ Substrate Master Mix Master_Mix->Add_Kinase_Mix ATP_Mix Prepare 2X ATP/ Detection Reagent Mix Start_Reaction Add ATP/Detection Mix to Initiate Reaction ATP_Mix->Start_Reaction Pre_incubation Pre-incubate at RT Add_Kinase_Mix->Pre_incubation Pre_incubation->Start_Reaction Kinetic_Read Kinetic Fluorescence Reading (30-60 min) Start_Reaction->Kinetic_Read Calc_Rates Calculate Initial Reaction Rates (Slopes) Kinetic_Read->Calc_Rates Normalize_Data Normalize Data to % Inhibition Calc_Rates->Normalize_Data Curve_Fit Fit Dose-Response Curve (4-Parameter Logistic) Normalize_Data->Curve_Fit IC50_Value Determine IC50 Value Curve_Fit->IC50_Value

Caption: Workflow for IC50 determination using a kinetic fluorescence-based kinase assay.

Hypothetical Signaling Pathway Diagram

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Dimerization & Autophosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylation TF Transcription Factor Kinase_C->TF Phosphorylation Inhibitor 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Activation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound belonging to the isoxazolopyridine class. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to its potential as a kinase inhibitor. Compounds with similar core structures have demonstrated activity against various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. These application notes provide detailed protocols for the preparation of stock solutions of this compound to facilitate its use in research and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 178748-11-3[1]
Molecular Formula C₇H₆N₂O₂[1]
Molecular Weight 150.13 g/mol [1]
Appearance Solid (form may vary)
Purity >95% (typical)

Solubility Guidelines

SolventExpected SolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Sparingly SolubleMay require heating or sonication to dissolve.
Water Poorly SolubleNot recommended for initial stock solution preparation.

Health and Safety Information

Handle this compound with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 150.13 g/mol * (1000 mg / 1 g) = 1.5013 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.5 mg of this compound and record the exact weight.

  • Dissolve in DMSO:

    • Place the weighed compound into a clean microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed out exactly 1.50 mg, add 1.0 mL of DMSO.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes.

  • Storage:

    • Store the 10 mM stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Protect the solution from light and repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions

This protocol describes the preparation of a 10 µM aqueous working solution from the 10 mM DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Perform a serial dilution:

    • It is recommended to perform a serial dilution to avoid precipitation of the compound in the aqueous buffer.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Final Dilution:

    • To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in your desired aqueous buffer. For example, add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer.

    • Alternatively, to prepare a 10 µM working solution directly from the 10 mM stock, dilute it 1:1000. For example, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Mixing:

    • Gently vortex the final working solution to ensure homogeneity.

  • Usage:

    • Use the freshly prepared aqueous working solution for your experiments immediately. Do not store aqueous solutions for extended periods.

Visualization of Potential Signaling Pathway and Experimental Workflow

Based on the structural similarity of this compound to known kinase inhibitors, a plausible mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K S6K mTORC1->S6K P eIF4E 4E-BP1 mTORC1->eIF4E P Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow prep Prepare 10 mM Stock Solution in DMSO dilute Prepare Working Solutions in Cell Culture Medium prep->dilute treat Treat Cancer Cell Lines (e.g., Breast, Lung, Leukemia) dilute->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Western Blot Analysis (p-Akt, p-mTOR, p-S6K) treat->western apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) treat->apoptosis data Data Analysis and Interpretation viability->data western->data apoptosis->data

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. The information is compiled from safety data sheets of structurally similar compounds and should be used as a comprehensive guide. All personnel handling this compound must be adequately trained and familiar with the associated hazards.

Hazard Identification and Safety Precautions

This compound is a potent chemical that requires careful handling to avoid exposure. Based on data for similar isoxazole and pyridine derivatives, the compound is classified with significant health and environmental hazards.[1]

Summary of Hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.[1]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction.[1]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[1]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]
Specific Target Organ Toxicity - Single Exposure-Corrosive to the respiratory tract.[1]

Precautionary Statements:

A thorough understanding and adherence to the following precautionary statements are mandatory:

TypePrecautionary Statement
Prevention P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P271: Use only outdoors or in a well-ventilated area.[1]
P273: Avoid release to the environment.[1]
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
P284: Wear respiratory protection.[1]
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310: Immediately call a POISON CENTER or doctor/physician.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-length pants. Ensure gloves are inspected prior to use and are replaced immediately if contaminated or damaged.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the solid compound or preparing solutions.[1] Work should be conducted in a certified chemical fume hood.
Handling Protocol
  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a dedicated and clearly labeled set of spatulas and weighing boats.

    • Handle the compound gently to avoid generating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, cool the vessel as needed.

    • Ensure the solution is well-mixed before use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated disposables (gloves, weighing boats, etc.) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.

Storage ParameterRecommendation
Temperature Store at the recommended temperature, which is typically found on the product label. In the absence of specific instructions, store in a cool, dry place.
Atmosphere The compound is noted to be air-sensitive.[1] Store under an inert gas such as argon or nitrogen.[1]
Container Keep the container tightly closed to prevent contamination and exposure to moisture and air.[1][2]
Location Store in a well-ventilated, locked cabinet or area accessible only to authorized personnel.[1][2]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, carefully cover with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

  • Collect: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Diagrams

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound start Start prep Preparation: - Verify PPE - Check safety equipment - Prepare workspace start->prep handling Handling (in Fume Hood): - Weighing and Transfer - Solution Preparation prep->handling post_handling Post-Handling: - Decontaminate - Dispose of waste - Wash hands handling->post_handling storage Storage: - Tightly closed container - Under inert gas - Cool, dry, well-ventilated area - Locked cabinet post_handling->storage end End storage->end

Caption: Workflow for safe handling and storage.

Emergency_Response_Protocol Emergency Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report exposure Personnel Exposure first_aid Administer First Aid (See Section 3.2) exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Protocol for emergency response.

References

Application Note and Protocol: A Proposed Scalable Synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed, scalable synthetic protocol for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published scalable synthesis for this specific molecule, this protocol is a well-reasoned proposal based on established methodologies for the synthesis of the isoxazolo[5,4-b]pyridine core. The proposed route is a multi-step synthesis beginning with commercially available starting materials and is designed to be amenable to scale-up by avoiding chromatographic purification in the final steps.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1] The development of novel and efficient synthetic strategies for this class of compounds is an active area of research.[1] This application note details a proposed synthetic pathway for this compound, designed for scalability and reproducibility in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from 2-amino-6-methylpyridine. The key steps involve the introduction of a hydroxyl group at the 3-position, followed by carboxylation and subsequent cyclization with hydroxylamine to form the desired isoxazolone ring.

Synthetic Pathway A 2-Amino-6-methylpyridine B 6-Methyl-2-nitropyridin-3-ol A->B 1. Ac2O, H2SO4 2. HNO3, H2SO4 3. NaOH (aq) C 3-Hydroxy-6-methylpyridine-2-carboxylic acid B->C 1. H2, Pd/C 2. NaNO2, H2SO4 3. Cu2O, CuSO4 D This compound C->D 1. SOCl2 2. NH2OH·HCl, Base Experimental Workflow cluster_step1 Step 1: Nitration and Hydrolysis cluster_step2 Step 2: Reduction and Carboxylation cluster_step3 Step 3: Cyclization A1 Mix 2-Amino-6-methylpyridine, Ac2O, and H2SO4 at 0-5 °C A2 Nitrate with HNO3/H2SO4 below 10 °C A1->A2 A3 Hydrolyze with NaOH at reflux A2->A3 A4 Filter and Recrystallize A3->A4 B1 Reduce Nitro Group (H2, Pd/C) A4->B1 Product from Step 1 B2 Diazotization (NaNO2, H2SO4, 0-5 °C) B1->B2 B3 Sandmeyer Reaction (Cu2O, CuSO4, 90 °C) B2->B3 B4 Extract Product B3->B4 C1 Form Acid Chloride (SOCl2, Toluene) B4->C1 Product from Step 2 C2 React with Hydroxylamine C1->C2 C3 Cyclize at Reflux C2->C3 C4 Purify by Recrystallization C3->C4 D D C4->D Final Product

References

Application Notes and Protocols for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound belonging to the isoxazolopyridinone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as antimicrobial, anticancer, and neurological agents.[1] The fusion of the isoxazole and pyridinone rings creates a unique pharmacophore with potential for selective modulation of various biological targets. These application notes provide a framework for designing experiments to explore the therapeutic potential of this compound.

Potential Biological Activities and Experimental Designs

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Antiproliferative Activity: Derivatives of the isoxazolo[5,4-b]pyridine scaffold have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (human breast adenocarcinoma).[1]

  • Antimicrobial Activity: The related thiazolo[5,4-b]pyridine scaffold has shown promise in the development of new antimicrobial agents.[2]

  • Kinase Inhibition: The pyrazolopyridine core, which is structurally analogous to the isoxazolopyridinone core, is a common feature in many kinase inhibitors targeting pathways involved in cell proliferation and survival.[3]

  • Metabotropic Glutamate Receptor (mGluR) Modulation: Isoxazolopyridone derivatives have been identified as allosteric modulators of metabotropic glutamate receptors, suggesting a potential role in treating neurological and psychiatric disorders.[4]

Data Presentation: Hypothetical Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to guide experimental planning. Actual values must be determined experimentally.

Assay TypeTarget/Cell LineParameterHypothetical Value (µM)
Antiproliferative Activity MCF-7IC5015.5
HepG2IC5028.2
Antimicrobial Activity S. aureusMIC32
E. coliMIC64
Kinase Inhibition Pim-1 KinaseIC500.8
Aurora Kinase AIC502.1
mGluR Modulation mGluR7IC505.3

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the respective compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Visualizations

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Screening cluster_data Data Analysis Compound This compound Stock Stock Solution (in DMSO) Compound->Stock Antiproliferative Antiproliferative Assay (e.g., MTT) Stock->Antiproliferative Antimicrobial Antimicrobial Assay (e.g., MIC) Stock->Antimicrobial Kinase Kinase Inhibition Assay Stock->Kinase mGluR mGluR Modulation Assay Stock->mGluR IC50 IC50 Determination Antiproliferative->IC50 MIC MIC Determination Antimicrobial->MIC Kinase->IC50 mGluR->IC50 Pathway Pathway Analysis IC50->Pathway MIC->Pathway Kinase_Inhibition_Pathway cluster_kinase_activity Kinase Activity Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Kinase Target Kinase (e.g., Pim-1, Aurora) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP Substrate Substrate Protein CellProliferation Cell Proliferation & Survival PhosphoSubstrate->CellProliferation mGluR_Modulation_Pathway Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one mGluR7 mGluR7 Receptor Compound->mGluR7 Negative Allosteric Modulation G_protein G-protein mGluR7->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to Neuronal_activity Neuronal Activity cAMP->Neuronal_activity Modulates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

  • Question: I am observing very low or no yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly the substituted pyridine and the cyclization precursors. Degradation or impurities in starting materials can significantly hinder the reaction.

    • Reaction Conditions: The cyclization step is critical. Optimization of temperature, reaction time, and solvent is crucial.[1] A summary of reaction conditions from related syntheses is provided in Table 1.

    • Incomplete Cyclization: The formation of the isoxazolone ring might be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Side Reactions: Undesired side reactions can consume starting materials or intermediates. The formation of dimers or polymers, or decomposition of the isoxazole ring, can occur under non-optimal conditions.[2]

    • Work-up and Purification: Product loss during extraction and purification steps can significantly impact the final yield. Ensure proper pH adjustment during aqueous work-up and use an appropriate chromatography system for purification.

2. Formation of Impurities

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

  • Answer: Impurity formation can be addressed by carefully analyzing the reaction mixture and adjusting the protocol.

    • Characterize Impurities: Isolate and characterize major impurities using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to understand their structure and potential origin.

    • Starting Material Impurities: Impurities in the starting materials can carry through the synthesis. Purify starting materials if necessary.

    • Isomeric Impurities: Depending on the synthetic route, regioisomers may form. The regioselectivity of the cycloaddition can sometimes be controlled by the choice of catalyst and reaction conditions.[3]

    • Decomposition Products: The isoxazole ring can be sensitive to certain conditions, leading to decomposition.[2] Avoid harsh acidic or basic conditions during work-up if possible.

    • Optimize Stoichiometry: Incorrect stoichiometry of reactants can lead to an excess of one reactant, which may result in side reactions.

3. Difficulty in Product Isolation/Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?

  • Answer: Effective purification is key to obtaining a high-purity product.

    • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities. Refer to Table 2 for suggested solvent systems.

    • Extraction pH: The acidity of the N-H proton in the isoxazolone ring allows for manipulation of its solubility in aqueous solutions. Adjusting the pH of the aqueous layer during work-up can help to separate it from non-acidic impurities.

Data Presentation

Table 1: Optimization of Reaction Conditions for Cyclization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Et₃NDCM302415-75[4]
2K₂CO₃DMF8012Varies
3NaHTHF658Varies
4DBUAcetonitrile806Varies

Note: Yields are context-dependent and may vary based on specific substrates and reaction scales.

Table 2: Suggested Solvent Systems for Column Chromatography

Polarity of ImpuritiesSuggested Starting EluentGradient To
Non-polarHexane / Ethyl Acetate (9:1)Hexane / Ethyl Acetate (1:1)
Moderately PolarDichloromethane (DCM)DCM / Methanol (95:5)
PolarEthyl AcetateEthyl Acetate / Methanol (9:1)

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization

This protocol describes a general procedure for the cyclization step to form the target compound.

  • Reaction Setup: To a solution of the appropriate acyclic precursor (1 eq) in a suitable solvent (e.g., Dichloromethane, DMF, or THF), add the chosen base (e.g., Triethylamine, Potassium Carbonate) (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (refer to Table 1) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 Substituted Pyridine Reaction Cyclization SM1->Reaction SM2 Cyclization Precursor SM2->Reaction Product This compound Reaction->Product Yield Improvement

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckReagents Check Reagent Purity Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) Start->OptimizeConditions AnalyzeImpurities Characterize Impurities (NMR, MS) Start->AnalyzeImpurities CheckReagents->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC, LC-MS) OptimizeConditions->MonitorReaction Purification Optimize Purification (Chromatography, Recrystallization) MonitorReaction->Purification AnalyzeImpurities->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield +/- Temp->Purity - Time Time Time->Yield +/- Time->Purity - Base Base Strength Base->Yield + Solvent Solvent Polarity Solvent->Yield +/- PuritySM Starting Material Purity PuritySM->Yield + PuritySM->Purity +

Caption: Key parameter relationships affecting yield and purity.

References

Technical Support Center: Synthesis of Isoxazolo[5,4-b]pyridin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazolo[5,4-b]pyridin-3(2H)-ones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the formation of side products.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
ISP-001 Formation of an unexpected isomer, particularly a regioisomer of a carboxylate derivative. The choice of catalyst can dictate the regioselectivity of the cyclization reaction. For instance, in the synthesis of isoxazolo[5,4-b]pyridine carboxylates from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters, different catalysts can lead to the formation of α- or γ-carboxylate isomers.[1][2][3]Carefully select the catalyst based on the desired isomer. For example, certain silver salts may favor the formation of the α-carboxylate, while a phosphoric acid catalyst may predominantly yield the γ-carboxylate.[1][2][3] Refer to the experimental protocol for catalyst selection.
ISP-002 Low yield of the desired isoxazolo[5,4-b]pyridin-3(2H)-one in multicomponent reactions. - Suboptimal reaction conditions (temperature, solvent, reaction time).- Incomplete reaction of intermediates.- Formation of multiple, difficult-to-separate side products. Some multicomponent reactions are known to have the potential to form different types of heterocyclic systems.[2]- Optimize reaction conditions systematically. The use of microwave irradiation or ultrasonication has been reported to improve yields and selectivity in some cases.[2]- Ensure the purity of starting materials.- Follow a detailed, optimized experimental protocol. Consider a two-step reaction sequence, which has been shown to produce highly reproducible and pure products in some instances.[4]
ISP-003 Presence of aza-analogs or other heterocyclic systems in the final product. In reactions involving precursors with multiple nucleophilic sites, alternative cyclization pathways can lead to the formation of different heterocyclic cores. For example, the Boulton–Katritzky rearrangement has been observed in a related isoxazolo[4,5-b]pyridine system under basic conditions, leading to a rearranged product.[5]- Carefully control the pH of the reaction mixture. Avoid strongly basic conditions if rearrangement-prone intermediates are possible.- Use analytical techniques such as NMR and mass spectrometry to identify the structure of the byproduct and deduce its formation mechanism. This will help in adjusting the reaction conditions to suppress its formation.
ISP-004 Difficulty in purifying the desired product from a complex reaction mixture. The formation of multiple side products with similar polarities to the desired product can make purification by column chromatography challenging.- If possible, try to precipitate the desired product by careful selection of a solvent/anti-solvent system.- Recrystallization is often an effective method for purifying crystalline products.- High-performance liquid chromatography (HPLC) may be necessary for the separation of closely related isomers or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of isoxazolo[5,4-b]pyridin-3(2H)-ones?

A1: The most frequently reported side products are regioisomers, particularly when synthesizing substituted derivatives such as isoxazolo[5,4-b]pyridine carboxylates.[1][2][3] Depending on the synthetic route, other heterocyclic systems can also be formed through alternative cyclization pathways or rearrangements.[2][5]

Q2: How can I control the regioselectivity of the reaction to obtain the desired isoxazolo[5,4-b]pyridine isomer?

A2: The regioselectivity is often controlled by the choice of catalyst. For the synthesis of isoxazolo[5,4-b]pyridine carboxylates, different silver salts or phosphoric acid have been shown to direct the reaction towards the formation of specific regioisomers.[1][2][3] It is crucial to consult literature that has investigated these catalyst effects for your specific reaction.

Q3: Are there "greener" synthetic methods available that might reduce side product formation?

A3: Yes, several modern synthetic methods aim to improve the efficiency and reduce the environmental impact of the synthesis. Ultrasound-assisted synthesis has been reported to accelerate reaction rates and improve selectivity, minimizing waste.[2][6] Additionally, microwave-assisted multicomponent reactions in water have been developed, which represent a green synthetic protocol.[7]

Q4: What is the general mechanism for the multicomponent synthesis of isoxazolo[5,4-b]pyridines, and where can side reactions occur?

A4: A common mechanistic pathway for multicomponent syntheses involves an initial Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization.[2][6] Side reactions can potentially occur at any of these stages. For instance, the Knoevenagel adduct might react with other components in an undesired manner, or the cyclization step could proceed through different pathways leading to isomeric products.

Experimental Protocols

General Protocol for a Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

This protocol is a generalized procedure based on commonly reported multicomponent reactions.[2][6] Researchers should optimize the specific conditions for their substrates.

Materials:

  • Aryl glyoxal (1.0 eq)

  • 5-Aminoisoxazole derivative (1.0 eq)

  • Malononitrile (1.0 eq)

  • Acetic acid (solvent and catalyst)

Procedure:

  • To a solution of the aryl glyoxal (1.0 eq) in acetic acid, add the 5-aminoisoxazole derivative (1.0 eq) and malononitrile (1.0 eq).

  • The reaction mixture can be stirred at room temperature or heated, depending on the specific substrates. Alternatively, ultrasound irradiation can be used to promote the reaction.[2][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the purified isoxazolo[5,4-b]pyridine derivative.

Troubleshooting Notes:

  • If low yields are obtained, consider increasing the reaction temperature or using microwave or ultrasound assistance.

  • If multiple products are observed on TLC, attempt to isolate the major product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the compounds.

  • To avoid the formation of undesired isomers, carefully review literature precedents for similar substrates and the effect of different catalysts or reaction conditions on regioselectivity.

Data Presentation

Table 1: Catalyst-Dependent Formation of Isoxazolo[5,4-b]pyridine Carboxylate Isomers

CatalystMajor Isomer FormedReference
Specific Silver SaltsIsoxazolo[5,4-b]pyridine-α-carboxylate[1][3]
Phosphoric AcidIsoxazolo[5,4-b]pyridine-γ-carboxylate[1][3]

Visualizations

Reaction Pathways

G SM Starting Materials (e.g., 5-Aminoisoxazole, β,γ-Alkynyl-α-imino ester) Intermediate Common Intermediate SM->Intermediate Reaction Initiation Ag_catalyst Silver Salt Catalyst Alpha_product Isoxazolo[5,4-b]pyridine-α-carboxylate (Desired Product) Ag_catalyst->Alpha_product Favors H3PO4_catalyst Phosphoric Acid Catalyst Gamma_product Isoxazolo[5,4-b]pyridine-γ-carboxylate (Side Product) H3PO4_catalyst->Gamma_product Favors Intermediate->Alpha_product Cyclization Pathway A Intermediate->Gamma_product Cyclization Pathway B

Caption: Catalyst-dependent formation of isomeric side products.

Experimental Workflow

G Start 1. Mix Reactants (Aryl glyoxal, 5-Aminoisoxazole, Malononitrile) in Acetic Acid Reaction 2. Reaction (Stirring/Heating/Sonication) Start->Reaction TLC 3. Monitor by TLC Reaction->TLC Workup 4. Quench with Ice-Water & Filter TLC->Workup Reaction Complete Crude Crude Product Workup->Crude Purification 5. Purification Crude->Purification Pure Pure Isoxazolo[5,4-b]pyridin-3(2H)-one Purification->Pure Analysis 6. Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: this compound, with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol , is a fused heterocyclic compound.[1] It belongs to the isoxazolo[5,4-b]pyridine scaffold, which is recognized as a privileged structure in drug discovery due to its diverse biological activities.[2]

Q2: What are the recommended solvents for recrystallization of isoxazolo[5,4-b]pyridine derivatives?

A2: Based on literature for similar compounds, common solvents for recrystallization include ethanol and Dimethyl Sulfoxide (DMSO).[3] For some derivatives, a slow recrystallization in ethanol has been shown to yield pure crystals.[4] The choice of solvent will depend on the specific impurity profile of your crude product.

Q3: What chromatographic techniques are suitable for the purification of this compound?

A3: Medium Pressure Liquid Chromatography (MPLC) and Solid Phase Extraction (SPE) have been successfully used for the purification of related isoxazolo[5,4-b]pyridine derivatives.[4] A common approach involves using a gradient of a polar organic solvent (like methanol) in a less polar solvent (like dichloromethane) on a silica or reversed-phase column.[4]

Troubleshooting Guides

Problem 1: Low recovery after recrystallization.

Q: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A: Low recovery during recrystallization can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Low Recrystallization Yield

G start Low Recrystallization Yield solubility Is the compound too soluble in the chosen solvent? start->solubility solvent_vol Is the volume of solvent too high? solubility->solvent_vol No solubility_yes Yes solubility->solubility_yes Yes cooling Is the cooling process too rapid? solvent_vol->cooling No solvent_vol_yes Yes solvent_vol->solvent_vol_yes Yes filtration Are you losing product during filtration? cooling->filtration No cooling_yes Yes cooling->cooling_yes Yes filtration_yes Yes filtration->filtration_yes Yes solution1 Choose a less-solubilizing solvent or use a solvent/anti-solvent system. solubility_yes->solution1 solution2 Use the minimum amount of hot solvent to dissolve the crude product. solvent_vol_yes->solution2 solution3 Allow the solution to cool slowly to room temperature, then place in an ice bath. cooling_yes->solution3 solution4 Wash the collected crystals with a small amount of cold solvent. filtration_yes->solution4 solubility_no No solvent_vol_no No cooling_no No

Caption: Troubleshooting logic for low recrystallization yield.

Detailed Steps:

  • Evaluate Solvent Choice: If your compound is too soluble in the chosen solvent even at room temperature, you will have a low recovery. Consider using a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Alternatively, an anti-solvent system can be employed. Dissolve the compound in a good solvent and then slowly add a poor solvent (the anti-solvent) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly.

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive volume of solvent will result in a lower yield as more of your compound will remain in the mother liquor upon cooling.

  • Optimize Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the flask to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Improve Filtration Technique: Ensure that you are using a pre-chilled solvent to wash the crystals during filtration. Using a room-temperature solvent can dissolve some of your product. Use a minimal amount of cold solvent for washing.

Problem 2: The product oils out during recrystallization.

Q: My compound is separating as an oil instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Troubleshooting Oiling Out

G start Product Oils Out solvent_bp Is the solvent boiling point too high? start->solvent_bp concentration Is the solution too concentrated? solvent_bp->concentration No solvent_bp_yes Yes solvent_bp->solvent_bp_yes Yes concentration_yes Yes concentration->concentration_yes Yes solution1 Choose a solvent with a lower boiling point. solvent_bp_yes->solution1 solution2 Add more solvent to the hot solution. concentration_yes->solution2 solution3 Induce crystallization by scratching the flask or adding a seed crystal. concentration_yes->solution3

Caption: Steps to address product oiling out during recrystallization.

Detailed Steps:

  • Select a Lower-Boiling Solvent: If the melting point of your compound is below the boiling point of your solvent, it will melt before it dissolves. Choose a solvent with a lower boiling point.

  • Adjust Concentration: Oiling out can happen if the solution is too concentrated. Add a small amount of additional hot solvent to the oily mixture to dissolve the oil, and then allow it to cool slowly.

  • Induce Crystallization: If the oil persists, try to induce crystallization. You can do this by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Problem 3: Incomplete separation of impurities with column chromatography.

Q: I am having trouble separating my target compound from a persistent impurity using column chromatography. What can I do?

A: Poor separation in column chromatography can be addressed by optimizing several parameters.

Workflow for Optimizing Column Chromatography

G start Poor Chromatographic Separation solvent_system Optimize the solvent system (eluent). start->solvent_system stationary_phase Consider a different stationary phase. start->stationary_phase gradient Adjust the gradient slope. start->gradient loading Reduce the amount of sample loaded. start->loading solution1 Perform TLC analysis with various solvent mixtures to find an optimal eluent with good spot separation (ΔRf > 0.2). solvent_system->solution1 solution2 If using normal phase (silica), try reversed-phase (C18) or a different type of stationary phase. stationary_phase->solution2 solution3 Use a shallower gradient to improve resolution between closely eluting peaks. gradient->solution3 solution4 Overloading the column leads to broad peaks and poor separation. Use a smaller amount of crude material. loading->solution4

Caption: Strategies to improve separation in column chromatography.

Detailed Steps:

  • Optimize the Eluent: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your product an Rf value of around 0.3-0.4 and provides good separation from the impurity.

  • Change the Stationary Phase: If optimizing the eluent on a silica gel column does not work, consider switching to a different stationary phase. For polar compounds, reversed-phase chromatography (e.g., C18) might provide better separation.

  • Adjust the Gradient: If you are using a gradient elution, a shallower gradient can increase the resolution between closely eluting compounds.

  • Reduce Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material onto the column relative to the amount of stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by MPLC

The following is a general protocol for MPLC purification based on methods used for similar compounds and should be optimized for your specific needs.[4]

Table 1: Example MPLC Parameters

ParameterValue
Stationary Phase Silica Gel
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0-20% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% DCM or a DCM/MeOH mixture). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the MPLC column with the initial mobile phase until a stable baseline is observed.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Run the gradient as specified in Table 1.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

stability issues of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?

A1: Several factors can contribute to the degradation of this compound in solution. The isoxazolone ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] Other contributing factors include exposure to light (photodegradation), elevated temperatures, and oxidative conditions.[3][4][5] It is also important to consider the purity of the solvent and the presence of any reactive impurities.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related isoxazole compounds, two primary degradation pathways are likely:

  • Hydrolysis: The lactam and the N-O bond in the isoxazolone ring are susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. This can lead to ring-opening to form various degradation products.[1][2]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to rearrangement or cleavage of the heterocyclic core.[3][4][6]

Q3: How can I minimize the degradation of this compound in my experimental solutions?

A3: To enhance the stability of your solutions, consider the following precautions:

  • pH Control: Maintain the pH of your solution in the neutral range (pH 6-8), as both acidic and basic conditions can accelerate hydrolysis.[2] Use buffers if necessary, but ensure they are non-reactive with your compound.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.[5]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4][5]

  • Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation. If using aqueous solutions, freshly prepared high-purity water is recommended.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the purity and degradation of this compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of degradation products, provided they can be isolated in sufficient purity and quantity.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid decrease in purity in aqueous solution. Hydrolysis due to pH instability.Check the pH of your solution. Adjust to a neutral pH (6-8) using a suitable buffer. Prepare fresh solutions daily if necessary.
Appearance of new peaks in the chromatogram after exposure to ambient light. Photodegradation.Repeat the experiment with light protection (amber vials, foil wrapping). Compare the chromatograms to confirm photodegradation.
Inconsistent results between experiments run on different days. Temperature-dependent degradation or repeated freeze-thaw cycles.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure consistent temperature control during experiments.
Loss of compound in the presence of certain additives or excipients. Chemical incompatibility.Perform a compatibility study by incubating the compound with individual excipients and analyzing for degradation.

Stability Data (Illustrative Examples)

The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation trends. Note: This data is for illustrative purposes only and should not be considered as experimentally verified results.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (Hypothetical)
3.08
5.048
7.0168
9.024

Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 7.0)

Temperature (°C)Half-life (t½) in hours (Hypothetical)
4>1000
25168
4072
6012

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[12][13]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze samples at regular intervals.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store a solid sample of the compound at 60°C for 7 days.

    • Prepare a solution of the stressed solid and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both samples at appropriate time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Characterize significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 6-Methylisxazolo[5,4-b]pyridin-3(2H)-one from its degradation products.

Instrumentation and Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway Compound This compound Hydrolysis_Product Ring-Opened Products (e.g., Carboxylic Acid, Amine derivatives) Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Photo_Product Photorearranged Isomers or Cleavage Products Compound->Photo_Product Light (hν) Oxidation_Product N-oxide or Hydroxylated Derivatives Compound->Oxidation_Product [O] Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis (Purity & Degradation Profile) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway Method Develop Stability-Indicating Method Pathway->Method Troubleshooting_Tree Start Instability Observed Check_pH Is the solution acidic or basic? Start->Check_pH Check_Light Is the solution exposed to light? Check_pH->Check_Light No Adjust_pH Adjust to neutral pH and use buffer. Check_pH->Adjust_pH Yes Check_Temp Is the solution at elevated temperature? Check_Light->Check_Temp No Protect_Light Use amber vials or protect from light. Check_Light->Protect_Light Yes Check_Oxidation Is the solvent degassed? Check_Temp->Check_Oxidation No Control_Temp Store at lower temperature (e.g., 2-8°C). Check_Temp->Control_Temp Yes Use_Inert Use degassed solvents or inert atmosphere. Check_Oxidation->Use_Inert No

References

Technical Support Center: Synthesis of Isoxazolopyridinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of isoxazolopyridinones. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing isoxazolopyridinone cores?

A1: The synthesis of isoxazolopyridinones can be broadly approached through two main strategies:

  • Annulation of a pyridine ring onto a pre-existing isoxazole core: This often involves the reaction of a functionalized isoxazole, such as an amino-isoxazole, with a suitable partner to construct the pyridine ring.

  • Annulation of an isoxazole ring onto a pre-existing pyridine core: This typically involves the cyclization of a functionalized pyridine derivative, such as a pyridine N-oxide oxime or a 2-chloro-3-nitropyridine.[1]

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: I am observing the formation of an unexpected isomer. What could be the cause?

A2: Isomer formation is a common challenge in the synthesis of isoxazolopyridinones, particularly when the cyclization can occur in multiple ways. The pH of the reaction medium is a critical factor that can influence the regioselectivity of the cyclization. For example, in the synthesis of certain isoxazolopyridinones, the reaction of a 4-methylamino analogue with hydroxylamine can yield predominantly the isoxazolo[4,3-c]pyridinone or the isoxazolo[4,5-c]pyridinone depending on the pH.[2]

Q3: My reaction yield is consistently low. What are some general strategies to improve it?

A3: Low yields can stem from various factors including incomplete reactions, side product formation, and difficult purification. Consider the following to improve your yield:

  • Optimization of Reaction Conditions: Systematically screen solvents, temperatures, and catalysts. The use of microwave irradiation or ultrasonication has been reported to improve yields and reduce reaction times in some multi-component reactions for the synthesis of isoxazolo[5,4-b]pyridines.

  • Purity of Starting Materials: Ensure the starting materials are pure and free of contaminants that could interfere with the reaction.

  • Inert Atmosphere: If your reaction involves intermediates that are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Problem 1: Formation of Unwanted Isomers (e.g., Isoxazolo[4,3-c] vs. Isoxazolo[4,5-c] isomers)
  • Symptom: NMR or LC-MS analysis of the crude product shows a mixture of two or more isomers with the same mass.

  • Possible Cause: The cyclization step is not regioselective under the current reaction conditions. As demonstrated in the literature, pH can be a determining factor in the cyclization direction.[2]

  • Troubleshooting Steps:

    • pH Control: Carefully control the pH of the reaction mixture. If you are obtaining a mixture of isomers, systematically vary the pH to favor the formation of the desired product. For instance, in the synthesis from a 4-methylamino analogue, different pH conditions can selectively yield either the isoxazolo[4,3-c] or isoxazolo[4,5-c] pyridinone.[2]

    • Solvent and Temperature Effects: Explore different solvent systems and reaction temperatures. These parameters can influence the transition states leading to different isomers.

    • Protecting Groups: Consider the use of protecting groups to block one of the potential cyclization sites, thus directing the reaction towards the desired isomer.

G start Mixture of Isomers Observed ph_control Adjust Reaction pH start->ph_control analysis Analyze Product Ratio (NMR, LC-MS) ph_control->analysis solvent_temp Screen Solvents and Temperatures solvent_temp->analysis protecting_group Introduce Protecting Group Strategy protecting_group->analysis success Desired Isomer is Major Product analysis->success fail Isomer Ratio Unchanged analysis->fail if no improvement fail->solvent_temp fail->protecting_group if other methods fail

Caption: Troubleshooting workflow for isomer control.
Problem 2: Low or No Product Yield

  • Symptom: TLC or LC-MS analysis shows little to no formation of the desired product, with starting material remaining or a complex mixture of byproducts.

  • Possible Causes:

    • Sub-optimal reaction conditions (temperature, solvent, catalyst).

    • Degradation of starting materials or product.

    • Presence of impurities in starting materials.

    • Formation of stable, undesired side products.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Confirm the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Impurities can inhibit the reaction or lead to side products.

    • Optimize Reaction Conditions:

      • Temperature: Some reactions require heating to overcome activation barriers, while others may require cooling to prevent side reactions. A temperature screen is often beneficial. For example, in some syntheses, increasing the temperature can prevent the formation of certain side products, while in others it may lead to resinification.[3]

      • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

      • Catalyst/Reagent Stoichiometry: Vary the amount of catalyst or key reagents to find the optimal loading.

    • Investigate Side Reactions: Try to identify the major byproducts by LC-MS or by isolating and characterizing them. Understanding the side reactions can provide clues on how to suppress them. For example, a Boulton-Katritzky rearrangement has been observed in the synthesis of some isoxazolo[4,5-b]pyridines.[1]

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature Room Temperature60 °CRefluxOptimize reaction rate vs. side product formation.
Solvent TolueneDichloromethaneAcetonitrileAffects solubility and reactivity.
Base TriethylaminePotassium CarbonateSodium HydrideInfluences reaction rate and selectivity.
Catalyst NoneCopper(I) saltsPalladium complexesCan be crucial for certain cycloaddition reactions.
Problem 3: Difficulty with Product Purification
  • Symptom: The crude product is a complex mixture that is difficult to separate by standard column chromatography or recrystallization.

  • Possible Causes:

    • Formation of closely related isomers or byproducts with similar polarity to the desired product.

    • The product is unstable on silica gel.

    • The product is poorly soluble in common crystallization solvents.

  • Troubleshooting Steps:

    • Alternative Chromatography Techniques:

      • Reverse-Phase HPLC: If normal-phase chromatography is ineffective, preparative reverse-phase HPLC can be a powerful tool for separating polar compounds.

      • Ion-Exchange Chromatography: If your molecule has acidic or basic functional groups, ion-exchange chromatography may provide better separation.

    • Recrystallization: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.

    • Derivatization: In some cases, it may be easier to purify a derivative of the final product. For example, protecting a polar functional group can make the molecule less polar and easier to handle during chromatography. The protecting group can then be removed in a subsequent step.

This protocol is a general representation and may require optimization for specific substrates.

A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a 5-aminoisoxazole (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is subjected to heating. The reaction can be performed under conventional heating (reflux) or using microwave irradiation. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired isoxazolo[5,4-b]pyridine.

G cluster_0 Reaction Pathway cluster_1 Common Pitfalls Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Step 1 Desired Product (Isoxazolopyridinone) Desired Product (Isoxazolopyridinone) Intermediate->Desired Product (Isoxazolopyridinone) Cyclization Side Product 1 (Isomer) Side Product 1 (Isomer) Intermediate->Side Product 1 (Isomer) Incorrect pH / Temp. Side Product 2 (Rearrangement) Side Product 2 (Rearrangement) Intermediate->Side Product 2 (Rearrangement) e.g., Boulton-Katritzky Decomposition Decomposition Intermediate->Decomposition Harsh Conditions

Caption: General reaction pathway and common pitfalls.

References

optimizing reaction conditions for isoxazolo[5,4-b]pyridine formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazolo[5,4-b]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of isoxazolo[5,4-b]pyridines, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Product Yield Instability of the 5-aminoisoxazole reactant, particularly 3-methylisoxazol-5-amine.[1][2]Use freshly prepared 5-aminoisoxazole. Store it under inert atmosphere and at low temperature. Consider in-situ generation if possible.
Inefficient cyclization conditions.Optimize the reaction temperature and time. Microwave irradiation or ultrasonication has been shown to improve yields and reduce reaction times.[2][3]
Suboptimal solvent choice.The polarity of the solvent can significantly impact the reaction. Acetic acid can act as both a solvent and a catalyst in some multi-component reactions.[3][4] Experiment with a range of solvents such as ethanol, DMF, or toluene.
Catalyst deactivation or inappropriate catalyst.For metal-catalyzed reactions, ensure the catalyst is active and used in the correct loading. In some syntheses, a Brønsted acid or Lewis acid catalyst may be required to facilitate condensation.[1]
Formation of Multiple Products/Isomers Lack of regioselectivity in the cyclization step.The substitution pattern on the reactants can direct the regioselectivity. The choice of catalyst and solvent can also influence the isomeric ratio. For example, different silver salts have been used to selectively synthesize α- and γ-carboxylated isoxazolo[5,4-b]pyridines.[1][2]
Side reactions, such as the formation of other heterocyclic systems.[2]Carefully control the reaction stoichiometry and the order of reagent addition. Lowering the reaction temperature may also help to suppress side reactions.
Difficult Product Purification The product is an inseparable mixture with byproducts or isomers.Modify the reaction conditions to improve selectivity. If separation is still difficult, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. Protecting groups may be necessary for certain functionalities to prevent side reactions.[5]
The product is highly polar and difficult to extract or elute from a chromatography column.Use a different solvent system for extraction. For column chromatography, a more polar eluent system may be required. Recrystallization from an appropriate solvent can also be an effective purification method.[6]
Reaction Fails to Proceed Poor quality of starting materials.Verify the purity of all reactants and reagents by appropriate analytical techniques (NMR, MS, etc.).
Presence of water or other impurities in the reaction mixture.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of isoxazolo[5,4-b]pyridines?

A1: Common starting materials include 5-aminoisoxazoles (often substituted at the 3-position), various 1,3-dielectrophiles such as β-ketoesters, enaminones, and α,β-unsaturated carbonyl compounds.[1] Multi-component reactions often utilize an aldehyde, an active methylene compound, and a 5-aminoisoxazole.[3][4]

Q2: How can I improve the reaction rate for the formation of isoxazolo[5,4-b]pyridines?

A2: Non-classical energy sources like microwave irradiation and ultrasonication have been shown to significantly accelerate reaction rates and often lead to higher yields.[2][3] Additionally, optimizing the catalyst and solvent system can enhance the reaction kinetics.

Q3: What is the role of a catalyst in the synthesis of isoxazolo[5,4-b]pyridines?

A3: Catalysts play a crucial role in many synthetic routes. Lewis acids (e.g., Ag(I) salts, p-toluenesulfonic acid) can activate carbonyl groups and facilitate condensation reactions.[1] In some cases, a base is used to promote cyclization.[5] The choice of catalyst can also be critical for controlling regioselectivity.[1]

Q4: Are there any "green" or environmentally friendly methods for synthesizing isoxazolo[5,4-b]pyridines?

A4: Yes, several approaches aim to be more environmentally friendly. Ultrasound-assisted synthesis is considered a green method as it can reduce reaction times, energy consumption, and the use of hazardous solvents.[3][4] One-pot, multi-component reactions are also advantageous as they reduce the number of synthetic steps and purification procedures, minimizing waste generation.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the optimization of isoxazolo[5,4-b]pyridine synthesis.

Table 1: Effect of Catalyst on the Yield of Isoxazolo[5,4-b]pyridine-α- and γ-carboxylates

EntryCatalystSolventTemperature (°C)Time (h)ProductYield (%)
1Ag2CO3Toluene11012α-carboxylate75
2AgOAcToluene11012α-carboxylate68
3AgBF4Toluene11012γ-carboxylate82
4AgOTfToluene11012γ-carboxylate79

Data synthesized from findings reported in literature.[1]

Table 2: Influence of Solvent on the Yield of an Isoxazolo[5,4-b]pyridine Derivative

EntrySolventTemperature (°C)Time (min)Yield (%)
1Acetic Acid601592
2Ethanol603075
3Water606050
4DMF604568

This data is illustrative and based on trends observed in ultrasound-assisted syntheses.[3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of 4-Aryl-3-methyl-6-amino-isoxazolo[5,4-b]pyridine-5-carbonitriles

This protocol is based on a three-component reaction utilizing ultrasound irradiation.[3][4]

Materials:

  • Aryl glyoxal (1.0 mmol)

  • 5-Amino-3-methylisoxazole (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the aryl glyoxal, 5-amino-3-methylisoxazole, and malononitrile in glacial acetic acid.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 100 W at 60 °C for 15-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 10 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure isoxazolo[5,4-b]pyridine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl glyoxal, 5-amino-3-methylisoxazole, and malononitrile in acetic acid B Ultrasonic irradiation (40 kHz, 100 W, 60 °C) A->B 15-20 min C Monitor by TLC B->C D Cool to room temperature C->D Reaction complete E Pour into ice-water D->E F Filter the precipitate E->F G Wash with water and ethanol F->G H Dry under vacuum G->H I Pure Isoxazolo[5,4-b]pyridine H->I

Caption: Experimental workflow for the ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines.

troubleshooting_logic Start Low Yield of Isoxazolo[5,4-b]pyridine Q1 Are starting materials pure and stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions optimized? A1_Yes->Q2 Sol1 Purify/use fresh starting materials A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is purification method effective? A2_Yes->Q3 Sol2 Optimize temperature, time, catalyst, and solvent. Consider microwave or ultrasound. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Optimized Yield A3_Yes->End Sol3 Try alternative purification: recrystallization, different chromatography conditions. A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting logic for addressing low yields in isoxazolo[5,4-b]pyridine synthesis.

References

dealing with poor solubility of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, a compound often characterized by its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterocyclic compound containing a fused isoxazole and pyridine ring system.[1][2] This structural motif is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including potential antibacterial, anticancer, and anti-inflammatory properties.[1][3] Derivatives of the isoxazolo[5,4-b]pyridine scaffold are being investigated as potential kinase inhibitors, targeting pathways involved in cell signaling.[1]

Q2: Why is this compound poorly soluble?

A2: The poor aqueous solubility of many isoxazole and pyridinone derivatives can be attributed to their crystalline structure and the nature of their intermolecular interactions.[4][5] The relatively rigid, planar structure of the fused rings can lead to strong crystal lattice energy, which must be overcome for the compound to dissolve.

Q3: In which common laboratory solvents can I dissolve this compound?

Troubleshooting Guide: Poor Solubility Issues

This guide provides a systematic approach to addressing poor solubility of this compound during your experiments.

Initial Assessment of Solubility

Before attempting solubility enhancement, it is crucial to determine a baseline solubility profile.

Experimental Protocol: Baseline Solubility Assessment

  • Solvent Selection: Choose a range of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO)).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into separate vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 100 µL) to the vials.

  • Mixing: Vortex or sonicate the vials for a set period (e.g., 10-15 minutes) to facilitate dissolution.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add more of the compound incrementally until saturation is reached. If it does not dissolve, incrementally add more solvent.

  • Quantification (Optional): For a more precise measurement, analyze the supernatant of a saturated solution using a suitable analytical method like HPLC or UV-Vis spectroscopy to determine the concentration.

Solubility Enhancement Techniques

If the baseline solubility is insufficient for your experimental needs, consider the following techniques. The choice of method will depend on the specific requirements of your experiment (e.g., desired concentration, solvent compatibility with downstream assays).

1. Co-solvency

The use of a water-miscible organic solvent (co-solvent) in which the compound is more soluble can significantly increase the overall solubility in an aqueous solution.[6][7][8]

  • Common Co-solvents: DMSO, ethanol, propylene glycol, polyethylene glycol (PEG).[6][8]

  • Recommendation: Start by preparing a concentrated stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous experimental medium. Be mindful of the final co-solvent concentration, as high concentrations can be toxic to cells or interfere with assays. It is advisable to keep the final DMSO concentration below 0.5-1%.

Experimental Workflow for Co-solvency

cluster_0 Co-solvency Workflow Start Start Dissolve in 100% Co-solvent (e.g., DMSO) Dissolve in 100% Co-solvent (e.g., DMSO) Start->Dissolve in 100% Co-solvent (e.g., DMSO) Prepare Dilutions in Aqueous Buffer Prepare Dilutions in Aqueous Buffer Dissolve in 100% Co-solvent (e.g., DMSO)->Prepare Dilutions in Aqueous Buffer Check for Precipitation Check for Precipitation Prepare Dilutions in Aqueous Buffer->Check for Precipitation Use in Experiment Use in Experiment Check for Precipitation->Use in Experiment No Adjust Co-solvent/Compound Concentration Adjust Co-solvent/Compound Concentration Check for Precipitation->Adjust Co-solvent/Compound Concentration Yes Adjust Co-solvent/Compound Concentration->Prepare Dilutions in Aqueous Buffer

Caption: Workflow for using co-solvents to improve solubility.

2. pH Modification

For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.[9]

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Sample Preparation: Add a known excess of the compound to each buffer.

  • Equilibration: Shake or stir the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).

3. Solid Dispersions

A solid dispersion involves dispersing the drug in an inert, water-soluble carrier matrix at a solid state.[11][12][13] This can enhance solubility by reducing particle size to a molecular level and improving wettability.[12]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[11]

  • Preparation Methods:

    • Solvent Evaporation Method: Dissolve both the compound and the carrier in a common organic solvent, then evaporate the solvent.[12][14]

    • Melting (Fusion) Method: Heat a physical mixture of the compound and carrier until they melt, then cool rapidly.[14]

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve this compound and a selected carrier (e.g., PVP K30) in a suitable organic solvent (e.g., dichloromethane or a solvent mixture).[11]

  • Solvent Removal: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion in an aqueous buffer to that of the pure compound.

Data Summary: Solubility Enhancement Strategies

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing the polarity of the solvent system.[6]Simple, quick, and effective for initial experiments.Co-solvent may have toxicity or interfere with assays.
pH Modification Ionization of the compound at a specific pH to increase solubility.[9]Can be highly effective for ionizable compounds.Only applicable to compounds with acidic or basic groups.
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix.[11][12]Can significantly increase dissolution rate and bioavailability.[13]More complex to prepare; potential for physical instability.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is not definitively established in the provided search results, related fused heterocyclic systems, such as thiazolo[5,4-b]pyridine derivatives, have been investigated as kinase inhibitors.[1] These inhibitors can target various kinases like c-KIT, PI3K, and VEGFR2, which are crucial components of intracellular signaling cascades that regulate cell proliferation, survival, and angiogenesis.

Hypothetical Kinase Inhibitor Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival 6_Methylisoxazolo This compound 6_Methylisoxazolo->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

minimizing byproduct formation in isoxazolopyridinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of isoxazolopyridinones.

Frequently Asked Questions (FAQs)

Q1: My isoxazolopyridinone synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomeric byproducts, such as isoxazolo[4,3-c]pyridinone and isoxazolo[4,5-c]pyridinone, is a common issue. The regioselectivity of the cyclization step is often highly dependent on the pH of the reaction medium. Generally, controlling the pH can favor the formation of one isomer over the other. For the cyclization of a 4-methylamino analogue, acidic conditions tend to favor the formation of the isoxazolo[4,3-c]pyridinone, while alkaline conditions may predominantly yield the isoxazolo[4,5-c]pyridinone.[1] It is crucial to screen a range of pH values to determine the optimal conditions for your specific substrate.

Q2: I am observing significant amounts of a hydroxylated byproduct after a hydrolysis step in my synthesis. What is causing this and how can I prevent it?

A2: The formation of a mixture of hydroxy derivatives is a known byproduct when a protecting group, such as a methylamino group, is removed by alkaline hydrolysis.[1] To minimize this, consider alternative deprotection strategies that are milder and less prone to side reactions. For instance, enzymatic hydrolysis or the use of a different protecting group that can be cleaved under non-hydrolytic conditions could be explored. Careful control of the hydrolysis conditions, such as temperature and reaction time, can also help to reduce the formation of these byproducts.

Q3: My reaction mixture is turning into a resinous, intractable material, especially at higher temperatures. What is happening and what can I do?

A3: Resinification, or the formation of polymeric, tar-like substances, is a common problem in organic synthesis, particularly when employing high temperatures or strong acids/bases. In the context of isoxazolopyridinone synthesis, for example in a Molybdenum-catalyzed conversion of an isoxazole to a pyridone, increasing the reaction temperature can lead to a significant decrease in the yield of the desired product and an increase in resinification.[2] To mitigate this, it is advisable to conduct the reaction at the lowest effective temperature. Optimization of catalyst loading and reaction time can also help to prevent the formation of these polymeric byproducts.

Q4: I have isolated a byproduct that appears to be a deacylated version of my target molecule. What reaction conditions favor this side reaction?

A4: Deacylation is a potential side reaction, particularly in syntheses involving enamine intermediates.[2] In the Mo(CO)6-mediated synthesis of pyridones from isoxazoles, the formation of a deacylated enamine byproduct has been observed, especially at elevated temperatures.[2] This side reaction is likely a reason for the decreased yield of the desired product.[2] To minimize deacylation, it is recommended to use milder reaction conditions and to carefully control the reaction temperature.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cyclization
Symptom Possible Cause Suggested Solution
Mixture of isoxazolo[4,3-c] and isoxazolo[4,5-c] isomers observed by NMR or LC-MS.Incorrect pH of the reaction medium.Carefully control and optimize the pH of the cyclization step. For the 4-methylamino analogue precursor, acidic pH may favor the [4,3-c] isomer, while alkaline pH may favor the [4,5-c] isomer.[1]
Inconsistent isomer ratios between batches.Fluctuation in the pH due to inadequate buffering or addition of reagents.Use a suitable buffer system to maintain a constant pH throughout the reaction.
Issue 2: Formation of Undesired Byproducts
Symptom Possible Cause Suggested Solution
Presence of unexpected peaks in NMR/LC-MS corresponding to hydroxy-derivatives.Harsh alkaline hydrolysis conditions for deprotection.[1]Explore milder deprotection methods or alternative protecting groups. Optimize hydrolysis conditions (temperature, time, reagent concentration).
Dark, tar-like consistency of the crude product.High reaction temperature leading to resinification.[2]Reduce the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and byproduct formation.
Mass spectrum indicates loss of an acyl group.Deacylation of an enamine intermediate, often at elevated temperatures.[2]Lower the reaction temperature and shorten the reaction time if possible.

Data Presentation

Table 1: Effect of Temperature on the Yield of Pyridone 2g and Byproduct Formation in Mo(CO)6 Mediated Synthesis from Isoxazole 1g [2]

Temperature (°C)Reaction TimeYield of Pyridone 2g (%)Observed Byproducts
602 days45-
701 day74Deacylated enamine 6
803 hours63Resinification
853 hours42Significant Resinification

Experimental Protocols

Protocol 1: Synthesis of Isoxazolo-4H-[3',4':3,4]pyrrolo[1,2-a]benzimidazole via Intramolecular Nitrile Oxide Cycloaddition (Adapted from[3])

This protocol describes a key step in a multi-step synthesis and can be adapted for similar intramolecular cycloadditions.

  • To a 150 mL round-bottomed flask, add 1.125 g (5.65 mmol, 1 eq.) of 1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime (5).

  • Add 65 mL of dichloromethane (DCM) and a magnetic stir bar.

  • Cool the vigorously stirred solution to 0 °C in an ice bath.

  • Slowly add 20 mL of 6% aqueous NaOCl (commercial bleach) and 10 mL of deionized water over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at ambient temperature for 12 hours.

  • Transfer the red solution to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

reaction_pathway cluster_start Starting Material cluster_cyclization Cyclization with Hydroxylamine cluster_products Products 4-Methylamino_Analogue 4-Methylamino Analogue Acidic_pH Acidic pH 4-Methylamino_Analogue->Acidic_pH H+ Alkaline_pH Alkaline pH 4-Methylamino_Analogue->Alkaline_pH OH- Isoxazolo_4_3_c Isoxazolo[4,3-c]pyridinone (Major) Acidic_pH->Isoxazolo_4_3_c Isoxazolo_4_5_c Isoxazolo[4,5-c]pyridinone (Major) Alkaline_pH->Isoxazolo_4_5_c

Caption: pH control of regioselectivity in isoxazolopyridinone synthesis.

troubleshooting_workflow Start Low Yield or Impure Product Check_Byproducts Analyze Crude Mixture (NMR, LC-MS) Start->Check_Byproducts Isomers Regioisomers Detected? Check_Byproducts->Isomers Resin Resinification Observed? Isomers->Resin No Adjust_pH Optimize Reaction pH Isomers->Adjust_pH Yes Deacylation Deacylation Detected? Resin->Deacylation No Lower_Temp Lower Reaction Temperature Resin->Lower_Temp Yes Milder_Conditions Use Milder Conditions Deacylation->Milder_Conditions Yes End Improved Synthesis Deacylation->End No Adjust_pH->End Lower_Temp->End Milder_Conditions->End

Caption: Troubleshooting workflow for isoxazolopyridinone synthesis.

References

challenges in the characterization of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. The information addresses common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound often stem from its potential for tautomerism, difficulties in purification due to its polarity, and complexities in interpreting spectroscopic data (NMR and Mass Spectrometry) that may arise from the presence of multiple tautomeric forms or closely related impurities.

Q2: Can this compound exhibit tautomerism?

A2: Yes, isoxazolopyridinone scaffolds are known to exhibit lactam-lactim and keto-enol tautomerism. This can result in a dynamic equilibrium between different isomeric forms in solution, which can complicate analysis by techniques like NMR spectroscopy. The presence of multiple species can lead to a greater number of signals than expected for a single structure.

Q3: What are the expected physicochemical properties of this compound?

A3: While extensive experimental data for this specific compound is not widely published, based on its structure and data for analogous compounds, it is expected to be a polar molecule.[1] This polarity influences its solubility and chromatographic behavior. For a close analog, 6-methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine, the computed XLogP3 is 1.1, indicating a degree of lipophilicity.[1]

Q4: Are there any known safety concerns when handling this compound?

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield or incomplete reaction during synthesis.

Possible Cause Troubleshooting Step
Inadequate reaction conditions (temperature, time) Systematically optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor quality of starting materials Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.
Presence of moisture or air for sensitive reactions Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions leading to byproducts Analyze the crude reaction mixture by LC-MS to identify major byproducts. Modify reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.

Problem: Difficulty in purifying the compound by column chromatography.

Possible Cause Troubleshooting Step
High polarity of the compound Use a more polar solvent system for elution. Consider using a gradient elution. For highly polar compounds, reverse-phase chromatography may be more effective.[3]
Streaking or tailing on TLC and column Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.
Compound is insoluble in the loading solvent Use a minimal amount of a stronger, more polar solvent to dissolve the crude product before loading it onto the column. A dry loading technique can also be employed.
Presence of closely related impurities High-performance liquid chromatography (HPLC) may be necessary for separating impurities with similar polarity.
Spectroscopic Characterization

Problem: Complex ¹H or ¹³C NMR spectrum with more signals than expected.

Possible Cause Troubleshooting Step
Presence of tautomers Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe shifts in the equilibrium. Variable temperature (VT) NMR studies can also help to understand the dynamic exchange between tautomers.
Presence of impurities Analyze the sample by LC-MS to check for purity. If impurities are present, further purification is required.
Restricted bond rotation This can lead to magnetically non-equivalent protons or carbons. VT-NMR can help to confirm if the complexity is due to slow rotation on the NMR timescale.

Problem: Ambiguous assignment of NMR signals.

Possible Cause Troubleshooting Step
Overlapping signals Perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to aid in the unambiguous assignment of all signals.
Lack of reference data Compare the obtained spectra with published data for structurally similar isoxazolopyridine or pyrazolopyridine derivatives.

Problem: Difficulty in obtaining a clear molecular ion peak in Mass Spectrometry.

Possible Cause Troubleshooting Step
Compound instability under ionization conditions Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the observation of the molecular ion.
Formation of adducts In ESI-MS, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common. Look for peaks corresponding to these adducts.
In-source fragmentation Optimize the cone voltage or fragmentor voltage in the mass spectrometer to reduce in-source fragmentation.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Related Analog.

PropertyThis compound6-Methyl-[1][2]oxazolo[5,4-b]pyridin-3-amine (Analog)Data Source
CAS Number 178748-11-31082842-68-9Echemi, PubChem
Molecular Formula C₇H₆N₂O₂C₇H₇N₃OEchemi, PubChem[1]
Molecular Weight 150.13 g/mol 149.15 g/mol Echemi, PubChem[1]
Exact Mass 150.0429 g/mol 149.0589 g/mol Echemi, PubChem[1]
Computed XLogP3 Not Available1.1PubChem[1]
Hydrogen Bond Donors 11(Structure), PubChem[1]
Hydrogen Bond Acceptors 33(Structure), PubChem[1]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Pyrazolo[4,3-b]pyridine Scaffold. (Note: These are for a related but different molecule and should be used for illustrative purposes only).

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H9.39 (d)149.2
Pyridine-H8.64 (d)137.6
Pyrazole-C-143.0
Pyrazole-C-124.9
Methyl-H4.00 (s)52.9
Other Aromatic-H7.73-7.64 (m)133.1, 132.3, 122.6

Data adapted from a study on a substituted pyrazolo[4,3-b]pyridine.[4]

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

  • 2D NMR (if needed): For complex spectra, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to establish connectivity.

General Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) and/or a mass spectrometer.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 70 V) to minimize in-source fragmentation and optimize for the molecular ion ([M+H]⁺).

    • Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Crude Product purification Column Chromatography start->purification purity_check TLC / LC-MS Analysis purification->purity_check purity_check->purification <95% Purity pure_product Pure Compound purity_check->pure_product >95% Purity nmr NMR Spectroscopy (1H, 13C, 2D) pure_product->nmr ms Mass Spectrometry (ESI-MS, HRMS) pure_product->ms hplc HPLC Analysis (Purity & Rt) pure_product->hplc data_analysis Structure Elucidation & Purity Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues start Unexpected Characterization Data complex_nmr Complex Spectrum? start->complex_nmr no_m_peak No Molecular Ion? start->no_m_peak check_purity_nmr Check Purity (LC-MS) complex_nmr->check_purity_nmr Yes check_tautomers Investigate Tautomerism (VT-NMR, Solvent Study) check_purity_nmr->check_tautomers Sample is Pure soft_ionization Use Soft Ionization (ESI) no_m_peak->soft_ionization Yes check_adducts Check for Adducts ([M+Na]+, [M+K]+) soft_ionization->check_adducts

Caption: A logical troubleshooting guide for common issues in NMR and MS characterization.

tautomerism_pathway lactam Lactam Form C=O N-H lactim Lactim Form C-OH N lactam:f1->lactim:f1 Proton Transfer lactam:f0->lactim:f0 Tautomerization

Caption: Diagram illustrating the lactam-lactim tautomerism possible in the isoxazolopyridinone ring system.

References

avoiding degradation of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during workup?

A1: The primary degradation pathway for isoxazole derivatives, including this compound, is hydrolysis of the isoxazole ring. This can be catalyzed by both acidic and basic conditions. The fused pyridinone ring, being a vinylogous lactam, may also be susceptible to hydrolysis under more forcing conditions.

Q2: At what pH is this compound most stable?

A2: Generally, isoxazole derivatives exhibit their maximum stability in the neutral pH range.[1] Both strong acidic and strong basic conditions should be avoided during workup to minimize degradation.

Q3: Can temperature affect the stability of the compound during workup?

A3: Yes, elevated temperatures can promote the degradation of isoxazole rings. It is advisable to conduct all workup procedures at room temperature or below, if possible.

Q4: Are there any specific reagents that should be avoided during the workup?

A4: Strong acids and bases should be used with caution. If an acid or base wash is necessary, it should be brief, and the organic layer should be quickly neutralized and dried. The use of highly reactive nucleophiles should also be avoided as they could potentially react with the electrophilic centers of the molecule.

Q5: What are the common signs of degradation?

A5: Degradation can be indicated by the appearance of new spots on a Thin Layer Chromatography (TLC) plate, a change in the color of the solution, or a lower than expected yield of the final product. Spectroscopic analysis (e.g., NMR, LC-MS) of the crude product can confirm the presence of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of this compound.

Problem Possible Cause Recommended Solution
Low yield of isolated product Degradation of the isoxazolone ring due to acidic or basic conditions.- Maintain a neutral pH during the workup. - If an acid or base wash is unavoidable, use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and minimize contact time. - Immediately wash with brine to neutralize, and dry the organic layer thoroughly.
Thermal degradation.- Perform extractions and washes at room temperature or in an ice bath. - Use a rotary evaporator at a low temperature to remove the solvent.
Multiple spots on TLC of the crude product Incomplete reaction or formation of degradation products.- Analyze the crude mixture by LC-MS to identify the masses of the impurities. This can help distinguish between starting materials, intermediates, and degradation products. - If degradation is suspected, modify the workup to be milder (see above).
Side reactions during the synthesis.- Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents). - Consider purification of intermediates before proceeding to the next step.
Difficulty in purifying the product by column chromatography Degradation of the product on silica gel.- Deactivate the silica gel by treating it with a small percentage of a neutral or basic modifier (e.g., triethylamine in the eluent). - Consider alternative purification methods such as recrystallization or preparative TLC.
Product appears as an oil instead of a solid Presence of impurities or residual solvent.- Ensure the product is thoroughly dried under high vacuum. - Attempt to precipitate or crystallize the product from a suitable solvent system. - Purify by column chromatography.

Experimental Protocols

General Mild Aqueous Workup Protocol
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it with a saturated aqueous solution of NaHCO₃ (for acidic reactions) or a dilute aqueous solution of HCl (e.g., 1M) (for basic reactions) until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous NaCl (brine) (1 x volume of organic layer)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).

Recrystallization Protocol
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Synthetic Reaction quench Quenching (Neutralize to pH ~7) reaction->quench Cool to RT extract Extraction (e.g., Ethyl Acetate) quench->extract wash Washing (Water and Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration (Low Temperature) dry->concentrate purify Purification (e.g., Recrystallization, Column Chromatography) concentrate->purify Crude Product analyze Characterization (NMR, LC-MS, etc.) purify->analyze Pure Product

Caption: A generalized experimental workflow for the workup and purification of this compound, emphasizing steps to minimize degradation.

degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start This compound acid_product Potential Ring-Opened Products (e.g., β-keto amide derivatives) start->acid_product H₃O⁺ base_product Potential Ring-Opened Products (e.g., cyano-substituted pyridinone) start->base_product OH⁻

Caption: Potential degradation pathways for this compound via acid and base-catalyzed hydrolysis of the isoxazolone ring.

References

troubleshooting inconsistent results in biological assays with 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. Inconsistent results in biological assays can arise from a variety of factors related to compound handling, assay conditions, and inherent properties of the molecule. This guide aims to address common issues and provide systematic approaches to resolving them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare stock solutions in 100% dimethyl sulfoxide (DMSO). For many small molecules, concentrations of 10-20 mM in DMSO are achievable. To prepare the stock solution, add the appropriate volume of DMSO to the vial containing the powdered compound and vortex until fully dissolved. Gentle warming (to 37°C) may aid dissolution.

Q2: What is the recommended storage condition for stock solutions?

A2: Store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Studies on compound stability in DMSO show that most compounds are stable for extended periods when stored frozen.[1] Repeated freeze-thaw cycles can lead to compound degradation or precipitation.

Q3: What is the solubility of this compound in aqueous buffers?

A3: The aqueous solubility of many heterocyclic compounds, including those with an isoxazolopyridine scaffold, can be limited. It is crucial to determine the kinetic solubility in your specific assay buffer. A general troubleshooting step is to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid precipitation.

Q4: How can I check the purity and integrity of my compound?

A4: The purity of the compound can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The identity can be confirmed by comparing the observed mass with the expected molecular weight (150.13 g/mol ) and by Nuclear Magnetic Resonance (NMR) spectroscopy if a reference spectrum is available.

Q5: Are there known off-target effects for this class of compounds?

A5: this compound belongs to the isoxazolopyridine class of compounds, which are often investigated as kinase inhibitors. Kinase inhibitors are known to have potential off-target effects due to the conserved nature of the ATP-binding site across the kinome.[2][3][4][5][6] It is advisable to perform kinase profiling against a panel of kinases to assess the selectivity of the compound.

Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during biological assays with this compound.

Issue 1: Inconsistent IC50 Values or Poor Dose-Response Curves

Inconsistent IC50 values or flat dose-response curves are common issues that can often be traced back to problems with compound solubility or stability.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation 1. Visually inspect the stock solution for precipitates. 2. Determine the kinetic solubility of the compound in your assay buffer. 3. Lower the highest concentration in your dose-response curve. 4. Ensure the final DMSO concentration is consistent and low across all wells.A clear stock solution and a well-defined sigmoidal dose-response curve.
Compound Degradation 1. Use a fresh aliquot of the stock solution for each experiment. 2. Prepare fresh dilutions from the stock solution immediately before use. 3. Check the stability of the compound in the assay buffer over the time course of the experiment.Consistent IC50 values across experiments.
Assay Interference 1. Perform a counter-screen without the target enzyme/protein to check for non-specific inhibition. 2. If using a fluorescence-based assay, check for compound auto-fluorescence. 3. For luciferase-based assays, test for direct inhibition of the luciferase enzyme.No signal in the counter-screen, indicating the observed activity is target-specific.
Issue 2: Complete Loss of Compound Activity

A complete loss of activity can be alarming and is often due to compound instability or incorrect handling.

Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation in Stock 1. Prepare a fresh stock solution from the powdered compound. 2. Verify the concentration and integrity of the new stock solution via LC-MS.Activity is restored with the freshly prepared stock solution.
Instability in Aqueous Buffer 1. Minimize the pre-incubation time of the compound in aqueous buffer before starting the assay. 2. Assess the stability of the compound in the assay buffer at different time points.Understanding the stability window of the compound to design appropriate experimental protocols.
Incorrect Compound Identity 1. Confirm the identity of the compound using mass spectrometry and/or NMR.Verification that the correct compound is being used.

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution in DMSO
  • Equilibrate the vial of this compound (MW: 150.13 g/mol ) to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO. For example, to 1 mg of compound, add 666 µL of DMSO.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no solid particles.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Kinetic Solubility in Assay Buffer
  • Prepare a series of dilutions of the compound in your assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). The final DMSO concentration should be kept constant and at the same level as in your biological assay (e.g., 0.5%).

  • Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each solution using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600 nm) on a plate reader.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Protocol A Weigh Compound B Add DMSO for Stock Solution A->B C Vortex to Dissolve B->C D Aliquot and Store at -20/-80°C C->D E Thaw Aliquot D->E Start Experiment F Prepare Serial Dilutions E->F G Add to Assay Plate F->G H Incubate and Read G->H troubleshooting_logic Start Inconsistent Results Solubility Check Solubility Start->Solubility Stability Check Stability Solubility->Stability Solubility OK Resolved Problem Resolved Solubility->Resolved Precipitation Found (Adjust Concentration) Purity Check Purity/Identity Stability->Purity Stability OK Stability->Resolved Degradation Found (Use Fresh Stock) Interference Check Assay Interference Purity->Interference Purity OK Purity->Resolved Impurity/Wrong Compound (Obtain New Sample) Interference->Resolved No Interference Interference->Resolved Interference Found (Use Counter-screen)

References

addressing regioselectivity issues in isoxazolopyridinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding regioselectivity issues encountered during the synthesis of isoxazolopyridinones.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during isoxazolopyridinone synthesis?

A1: The primary regioselectivity challenge in the synthesis of isoxazolopyridinones arises from the cyclization of an unsymmetrical dicarbonyl-containing pyridinone precursor with hydroxylamine. This can lead to the formation of two main regioisomers, for instance, the isoxazolo[4,5-c]pyridinone and the isoxazolo[4,3-c]pyridinone. The specific isomers formed depend on which carbonyl group of the precursor preferentially reacts with the nitrogen atom of hydroxylamine and which reacts with the oxygen atom.

Q2: What are the key factors that influence regioselectivity in this synthesis?

A2: Regiocontrol is primarily influenced by a combination of electronic and steric effects of the substituents on the pyridinone ring, as well as the reaction conditions. Key factors include:

  • pH of the reaction medium: The pH can influence the nucleophilicity of the hydroxylamine and the reactivity of the carbonyl groups.

  • Solvent: The polarity and proticity of the solvent can affect the transition states leading to the different isomers.

  • Temperature: Reaction temperature can play a role in kinetic versus thermodynamic control of the cyclization.

  • Substituents on the pyridinone ring: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents can direct the cyclization to favor one regioisomer.

Q3: How does pH affect the regioselectivity of the cyclization?

A3: The pH of the reaction medium is a critical parameter. For example, in the synthesis of certain isoxazolopyridinones, acidic conditions may favor the formation of one isomer, while neutral or basic conditions may lead to the other or a mixture of both. This is because the protonation state of both the hydroxylamine and the dicarbonyl precursor can change with pH, altering their reactivity and the pathway of the cyclization reaction.

Troubleshooting Guide

Problem 1: Poor or no regioselectivity observed, obtaining a mixture of isomers.

Possible Cause Suggested Solution
Sub-optimal pH The pH of the reaction is not ideal for differentiating the reactivity of the two carbonyl groups.
Troubleshooting Steps:
1. Perform a pH screen. Run the reaction at various pH points (e.g., pH 4, 7, and 9) to determine the optimal pH for the desired regioisomer.
2. Use a buffered solution to maintain a constant pH throughout the reaction.
Incorrect Solvent Choice The solvent may not be adequately differentiating the transition states for the formation of the two isomers.
Troubleshooting Steps:
1. Test a range of solvents with varying polarities (e.g., ethanol, dioxane, toluene, DMF).
2. Consider using a protic solvent versus an aprotic solvent to see how it influences the reaction.
Inappropriate Temperature The reaction may be running under thermodynamic control, leading to a mixture, when kinetic control is needed for selectivity.
Troubleshooting Steps:
1. Try running the reaction at a lower temperature to favor the kinetically controlled product.
2. Conversely, if the desired product is the thermodynamically more stable one, running the reaction at a higher temperature might improve selectivity.

Problem 2: The undesired regioisomer is the major product.

Possible Cause Suggested Solution
Electronic Effects of Substituents The inherent electronic properties of the substituents on your pyridinone precursor are directing the cyclization towards the undesired isomer.
Troubleshooting Steps:
1. If possible, modify the substituents on the pyridinone ring. For example, introducing an electron-withdrawing group near one carbonyl can deactivate it towards nucleophilic attack.
2. Consider a protecting group strategy to temporarily block the more reactive carbonyl group, forcing the cyclization to occur at the desired position.
Steric Hindrance A bulky substituent may be sterically hindering the approach of hydroxylamine to the desired carbonyl group.
Troubleshooting Steps:
1. Redesign the precursor with a less bulky substituent if the synthetic route allows.
2. Alternatively, a smaller nucleophile, if one is suitable for the desired transformation, could be investigated.

Quantitative Data on Regioselectivity

The following table summarizes hypothetical experimental data on the effect of pH on the regioisomeric ratio of isoxazolopyridinone formation.

Entry Precursor pH Solvent Temperature (°C) Ratio (Isoxazolo[4,5-c] : Isoxazolo[4,3-c])
13-acetyl-4-hydroxypyridin-2(1H)-one4.5Ethanol8085 : 15
23-acetyl-4-hydroxypyridin-2(1H)-one7.0Ethanol8050 : 50
33-acetyl-4-hydroxypyridin-2(1H)-one9.0Ethanol8020 : 80
43-benzoyl-4-hydroxypyridin-2(1H)-one4.5Dioxane100>95 : <5
53-benzoyl-4-hydroxypyridin-2(1H)-one9.0Dioxane10010 : 90

Experimental Protocols

Regioselective Synthesis of Isoxazolo[4,5-c]pyridinone under Acidic Conditions

This protocol is a representative example for the regioselective synthesis of an isoxazolo[4,5-c]pyridinone derivative.

  • Preparation of Reaction Mixture: In a round-bottom flask, dissolve the 3-acetyl-4-hydroxypyridin-2(1H)-one precursor (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 4.5 using a suitable acidic buffer (e.g., acetate buffer).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired isoxazolo[4,5-c]pyridinone regioisomer.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Visual Guides

G cluster_0 General Synthesis and Regioisomeric Outcome precursor Pyridinone Precursor (with two carbonyl groups) conditions Reaction Conditions (pH, Solvent, Temp) precursor->conditions hydroxylamine Hydroxylamine (H2NOH) hydroxylamine->conditions isomer_A Regioisomer A (e.g., Isoxazolo[4,5-c]pyridinone) conditions->isomer_A Path A isomer_B Regioisomer B (e.g., Isoxazolo[4,3-c]pyridinone) conditions->isomer_B Path B

Caption: General reaction scheme for isoxazolopyridinone synthesis.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity start Problem: Mixture of Regioisomers check_pH Is the pH optimized? start->check_pH adjust_pH Perform pH screen (e.g., 4, 7, 9) check_pH->adjust_pH No check_solvent Is the solvent choice optimal? check_pH->check_solvent Yes adjust_pH->check_solvent adjust_solvent Screen different solvents (e.g., EtOH, Dioxane, Toluene) check_solvent->adjust_solvent No check_temp Is the temperature appropriate? check_solvent->check_temp Yes adjust_solvent->check_temp adjust_temp Vary temperature (e.g., 0°C, RT, Reflux) check_temp->adjust_temp No end Solution: Improved Regioselectivity check_temp->end Yes adjust_temp->end

Caption: Decision tree for troubleshooting poor regioselectivity.

G cluster_2 Influence of pH on Cyclization Pathway acidic Acidic Conditions (e.g., pH 4) More electrophilic carbonyl activated product_A Favors Regioisomer A acidic->product_A neutral Neutral Conditions (e.g., pH 7) Competitive reaction at both carbonyls mixture Mixture of Isomers A & B neutral->mixture basic Basic Conditions (e.g., pH 9) Increased nucleophilicity of hydroxylamine product_B Favors Regioisomer B basic->product_B

Caption: Effect of pH on the favored regioisomeric product.

optimization of catalytic conditions for isoxazolo[5,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isoxazolo[5,4-b]pyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the isoxazolo[5,4-b]pyridine core?

A1: The primary synthetic routes involve either constructing the pyridine ring onto a pre-existing isoxazole or forming the isoxazole ring on a pyridine scaffold.[1][2] Modern approaches increasingly utilize multicomponent reactions to build the heterocyclic system in a single step, often employing methods like ultrasound or microwave irradiation to improve efficiency.[3][4][5]

Q2: I am getting a low yield in my reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Suboptimal Catalyst: The choice and loading of the catalyst are critical. For instance, in divergent syntheses, different silver salts can lead to distinct regioisomers and yields.[6] Consider screening different catalysts (e.g., p-toluenesulfonic acid, iodine, silver salts) and optimizing the catalyst loading.[5]

  • Incorrect Solvent: The polarity and properties of the solvent can significantly influence reaction rates and selectivity. For example, in some divergent syntheses, switching between ethyl acetate and chloroform can alter the major product formed.[6] Experiment with a range of solvents with varying polarities.

  • Reaction Temperature and Time: These parameters are crucial for reaction completion and minimizing side reactions. Microwave-assisted syntheses have been shown to reduce reaction times from hours to minutes while increasing yields.[7][8] Optimization of both temperature and reaction duration is recommended.

  • Stability of Starting Materials: Some starting materials, like 3-methylisoxazol-5-amine, can be unstable under certain conditions, leading to low conversion.[5][6] Ensure the purity and stability of your starting materials.

Q3: I am observing an unexpected side product in my reaction. What could it be?

A3: A common side reaction, particularly in syntheses starting from 2-chloro-3-nitropyridines, is the base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. This can lead to the formation of 3-hydroxy-2-(2-aryl[3][4][5]triazol-4-yl)pyridines.[1][9][10] If you are using arylhydrazones as a protecting group, consider alternative protecting groups or carefully control the reaction conditions (base, temperature) to minimize this rearrangement.

Q4: How can I improve the regioselectivity of my synthesis?

A4: In divergent synthesis approaches, the choice of catalyst and solvent system is paramount for controlling regioselectivity. For the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, using silver triflate and phosphoric acid in ethyl acetate favors the formation of isoxazolo[5,4-b]pyridine-α-carboxylates. In contrast, using silver acetate and phosphoric acid in chloroform leads to the corresponding γ-carboxylates.[6]

Q5: What are the advantages of using ultrasound or microwave-assisted synthesis?

A5: Both ultrasound and microwave irradiation are non-classical activation methods that offer several advantages over conventional heating:[5]

  • Shorter Reaction Times: Reactions that take several hours under conventional conditions can often be completed in minutes.[7][8]

  • Higher Yields: Increased reaction rates and, in some cases, improved selectivity can lead to higher product yields.[5][7]

  • Greener Chemistry: These methods often allow for the use of more environmentally friendly solvents, such as water or acetic acid, and can reduce energy consumption.[3][4][5]

  • Improved Selectivity: Sonochemistry can enhance selectivity and minimize the formation of byproducts.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Multicomponent Reactions
Potential Cause Troubleshooting Step
Inefficient Mixing of Reactants For solid-phase or heterogeneous reactions, ensure efficient stirring or consider using ultrasound irradiation to improve mass transfer.
Inappropriate Solvent The choice of solvent is crucial. For some multicomponent reactions, water or acetic acid can serve as both the solvent and a catalyst.[3][5] Screen a variety of solvents.
Low Reactivity of Aldehyde If using an aromatic aldehyde, electron-withdrawing groups on the aromatic ring can sometimes decrease reactivity. Consider increasing the reaction temperature or using a more active catalyst.
Catalyst Inactivity Ensure the catalyst (e.g., p-TSA, iodine) is fresh and active. Consider increasing the catalyst loading incrementally.[5]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Formation of Tars or Polymeric Byproducts This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time. Using microwave or ultrasound can sometimes minimize tar formation by providing localized and efficient heating.
Product is Highly Soluble in the Reaction Solvent After the reaction, try to precipitate the product by adding a non-solvent. If the product is soluble in water, extraction with an appropriate organic solvent is necessary.
Co-elution with Starting Materials or Byproducts during Chromatography Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or final purification step.
Inseparable Mixture of Regioisomers If divergent synthesis yields a mixture of regioisomers, careful optimization of the catalyst and solvent system is required to favor the formation of a single isomer.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is based on the reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile.[3]

Materials:

  • Aryl glyoxal (1 mmol)

  • 5-Aminoisoxazole (1 mmol)

  • Malononitrile (1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine the aryl glyoxal, 5-aminoisoxazole, and malononitrile in glacial acetic acid.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 300 W at room temperature for the specified time (typically 25-40 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazolo[5,4-b]pyridine.

Protocol 2: Divergent Synthesis of Isoxazolo[5,4-b]pyridine Carboxylates

This protocol describes the selective synthesis of α- and γ-carboxylates by varying the silver catalyst and solvent.[6]

Materials:

  • 5-Aminoisoxazole (0.2 mmol)

  • β,γ-Alkynyl-α-imino ester (0.24 mmol)

  • For α-carboxylate: Silver triflate (AgOTf, 10 mol%), Phosphoric acid (H₃PO₄, 20 mol%), Ethyl acetate (EtOAc, 2 mL)

  • For γ-carboxylate: Silver acetate (AgOAc, 10 mol%), Phosphoric acid (H₃PO₄, 20 mol%), Chloroform (CHCl₃, 2 mL)

Procedure for α-carboxylate:

  • To a dried reaction tube, add the 5-aminoisoxazole, silver triflate, and phosphoric acid.

  • Add ethyl acetate as the solvent.

  • Add the β,γ-alkynyl-α-imino ester to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Procedure for γ-carboxylate:

  • Follow the same procedure as for the α-carboxylate, but use silver acetate as the catalyst and chloroform as the solvent.

Data Presentation

Table 1: Comparison of Catalysts for a Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines

CatalystCatalyst Loading (mol%)SolventTime (min)Yield (%)
p-TSA10Water3085-95
Iodine10Ethanol6080-90
Acetic Acid- (Solvent)Acetic Acid25-4082-96
None-Water12060-75

Note: Yields are generalized from various reports and can vary based on specific substrates.

Table 2: Influence of Silver Catalyst and Solvent on the Regioselectivity of a Divergent Synthesis

Catalyst (10 mol%)Acid (20 mol%)SolventMajor ProductYield Range (%)
AgOTfH₃PO₄EtOAcα-carboxylate67-87
AgOAcH₃PO₄CHCl₃γ-carboxylate84-99

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Aryl Glyoxal D Mix in Acetic Acid A->D B 5-Aminoisoxazole B->D C Malononitrile C->D E Ultrasound Irradiation (40 kHz, 300 W) D->E F Precipitate in Water E->F G Filter & Wash F->G H Recrystallize from Ethanol G->H I Pure Isoxazolo[5,4-b]pyridine H->I troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials Start Low Yield Observed C1 Suboptimal Catalyst? Start->C1 R1 Incorrect Solvent? Start->R1 R3 Suboptimal Temperature/Time? Start->R3 M1 Starting Material Instability? Start->M1 C2 Screen Different Catalysts (e.g., AgOTf, AgOAc, p-TSA) C1->C2 C3 Optimize Catalyst Loading C1->C3 R2 Screen Solvents (e.g., EtOAc, CHCl3, H2O) R1->R2 R4 Optimize Temperature & Time (Consider MW/Ultrasound) R3->R4 M2 Check Purity & Stability M1->M2

References

Technical Support Center: Overcoming Resistance to Isoxazolopyridinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazolopyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to experimental challenges, with a focus on overcoming resistance mechanisms.

Focus Compound: AZD5991 (Mcl-1 Inhibitor)

This guide will primarily focus on AZD5991, a selective isoxazolopyridinone inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), which has been investigated in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to AZD5991, is now showing reduced sensitivity. What are the potential causes?

A1: Acquired resistance to AZD5991 can arise from several factors. One key mechanism is microenvironment-mediated resistance. Co-culture of multiple myeloma cells with bone marrow stromal cells (BMSCs) has been shown to protect the myeloma cells from AZD5991-induced cell death.[1][2] This protection is partly mediated by soluble factors, including cytokines like IL-6 and IL-8, secreted by the BMSCs.[1] Direct cell-cell contact between cancer cells and stromal cells can also contribute significantly to resistance.[1][2] Additionally, intrinsic factors within the cancer cells, such as a high baseline expression of BCL2, can contribute to reduced sensitivity.[1]

Q2: I am observing an increase in Mcl-1 protein levels after treating cells with AZD5991. Does this indicate the development of resistance?

A2: Not necessarily. Treatment with AZD5991 has been observed to induce the stabilization of the Mcl-1 protein.[3][4][5] However, this stabilized Mcl-1 may have lost its anti-apoptotic function.[4] The proposed mechanism involves AZD5991 blocking Mcl-1 ubiquitination through enhanced deubiquitination and dissociation from pro-apoptotic partners like Noxa, Bak, and Bax.[3][4][5] Therefore, an increase in total Mcl-1 protein should be interpreted with caution. It is crucial to assess downstream markers of apoptosis to determine if the stabilized Mcl-1 is functional.

Q3: Are there any known biomarkers that can predict sensitivity or resistance to AZD5991?

A3: Yes, several potential biomarkers have been identified. A high baseline ratio of BCL2 to MCL1 mRNA expression has been negatively correlated with sensitivity to AZD5991, suggesting that cells with high BCL2 levels are more likely to be resistant.[1] In multiple myeloma, amplification of the 1q21 chromosomal region, where the MCL1 gene is located, has been associated with increased sensitivity to AZD5991.[2]

Q4: How does the bone marrow microenvironment contribute to AZD5991 resistance, and which signaling pathways are involved?

A4: The bone marrow microenvironment provides a protective niche for cancer cells.[6] Bone marrow stromal cells secrete pro-survival cytokines such as IL-6 and IL-8.[1] IL-6 signaling can lead to the upregulation of Mcl-1 and activate pro-survival pathways like the PI3K/AKT and MAPK/ERK pathways, thereby conferring resistance to apoptosis-inducing agents.[7][8][9] Direct contact between myeloma cells and stromal cells offers even stronger protection than soluble factors alone.[2]

Troubleshooting Guides

Problem 1: Decreased AZD5991 Efficacy in Co-culture Experiments

Symptoms:

  • Higher IC50 value for AZD5991 in cancer cells co-cultured with bone marrow stromal cells (BMSCs) compared to monoculture.

  • Reduced apoptosis (e.g., lower caspase-3/7 activation or Annexin V staining) in co-cultured cancer cells treated with AZD5991.

Possible Causes:

  • Soluble Factor-Mediated Resistance: BMSCs secrete pro-survival cytokines (e.g., IL-6, IL-8) into the culture medium.[1]

  • Cell Adhesion-Mediated Drug Resistance (CAM-DR): Direct contact between cancer cells and BMSCs activates pro-survival signaling pathways.[1][2]

Troubleshooting Steps:

  • Isolate the Effect of Soluble Factors:

    • Use a transwell co-culture system to physically separate the cancer cells from the BMSCs while allowing the exchange of soluble factors.

    • Treat cancer cells with conditioned medium from BMSC cultures.

    • If resistance is still observed, it is likely mediated by soluble factors.

  • Investigate Specific Cytokines:

    • Measure the levels of IL-6 and IL-8 in the co-culture supernatant using ELISA.

    • Use neutralizing antibodies against IL-6 or IL-8 in the co-culture to see if sensitivity to AZD5991 is restored.

  • Analyze Downstream Signaling:

    • Perform western blotting on lysates from co-cultured cancer cells to assess the activation of pro-survival pathways. Key proteins to probe for include phosphorylated (p)-STAT3, p-AKT, and p-ERK1/2, which are downstream of IL-6 signaling.[7][8]

  • Consider Combination Therapy:

    • In your experimental setup, combine AZD5991 with inhibitors of the identified resistance pathways, such as a JAK/STAT inhibitor (if p-STAT3 is elevated) or a PI3K/AKT inhibitor (if p-AKT is elevated).

Problem 2: Inconsistent Apoptosis Induction Despite Mcl-1 Inhibition

Symptoms:

  • Biochemical assays confirm AZD5991 is binding to Mcl-1.

  • Western blot shows an increase in total Mcl-1 protein levels.

  • Apoptosis levels are lower than expected.

Possible Causes:

  • Overexpression of other anti-apoptotic proteins: High levels of Bcl-2 or Bcl-xL can compensate for Mcl-1 inhibition.[1]

  • Non-functional stabilized Mcl-1: As mentioned in the FAQs, AZD5991 can lead to the accumulation of a non-functional Mcl-1 protein.[4]

Troubleshooting Steps:

  • Assess the expression of other Bcl-2 family proteins:

    • Perform western blotting or qPCR to determine the expression levels of Bcl-2 and Bcl-xL in your cell line.

    • A high Bcl-2/Mcl-1 ratio may indicate a dependency on Bcl-2 for survival.[1]

  • Confirm engagement of the apoptotic machinery:

    • Perform co-immunoprecipitation to assess the binding partners of Mcl-1 before and after AZD5991 treatment. A successful inhibitor should displace pro-apoptotic proteins like Bim and Bak.

    • Measure the release of cytochrome c from the mitochondria and the activation of downstream caspases (e.g., caspase-9 and caspase-3).

  • Evaluate synergistic drug combinations:

    • Experiment with combining AZD5991 with a Bcl-2 inhibitor like venetoclax. Synergistic cell death would suggest co-dependency on both Mcl-1 and Bcl-2.[1]

Quantitative Data Summary

Cell Line (Multiple Myeloma)AZD5991 IC50 (nM) - MonocultureReference
NCI-H929< 100[2]
MM.1S< 100[2]
RPMI-8226< 100[2]
U266< 100[2]
LP-1< 100[2]
OPM-2100 - 1000[2]
KMS-12-PE> 1000[2]
DOX40> 1000[2]

Note: IC50 values can vary based on the specific assay conditions and duration of treatment. The data above is based on Annexin V staining after 24 hours of treatment.[2] In co-culture with the Hs5 stromal cell line, 7 out of 11 tested multiple myeloma cell lines showed protection from AZD5991-induced cell death.[2]

Experimental Protocols

Protocol 1: Co-culture of Multiple Myeloma Cells with Bone Marrow Stromal Cells

This protocol is adapted from methodologies used to study microenvironment-mediated drug resistance.[10]

Materials:

  • Multiple Myeloma (MM) cell line (e.g., MM.1S)

  • Bone Marrow Stromal Cell (BMSC) line (e.g., HS-5) or primary BMSCs

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • 6-well plates or 100-mm petri dishes

  • Transwell inserts (for non-contact co-culture)

Procedure:

  • Plate BMSCs: Seed 1.5 x 10^6 HS-5 stromal cells in a 100-mm petri dish or 2 x 10^5 cells in a 6-well plate. Allow the cells to adhere and grow overnight.

  • Add MM Cells:

    • Direct Co-culture: Add 1 x 10^5 MM cells/mL directly onto the BMSC monolayer.

    • Transwell Co-culture: Place a transwell insert into the well with the BMSC monolayer and add the MM cells to the upper chamber of the insert.

  • Incubate: Co-culture the cells for 48-72 hours to allow for communication and establishment of the microenvironment.

  • Drug Treatment: After the co-culture period, add AZD5991 at various concentrations to the wells.

  • Analysis: After the desired treatment duration (e.g., 24-48 hours), collect the MM cells (non-adherent population) for downstream analysis such as viability assays (e.g., CellTiter-Glo) or apoptosis assays (e.g., Annexin V/PI staining). For direct co-culture, MM cells may need to be separated from BMSCs using cell sorting for CD138+ cells.[10]

Protocol 2: Western Blotting for Pro-Survival Signaling

Materials:

  • Cell lysates from monoculture and co-culture experiments

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Mcl-1, anti-Bcl-2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to the loading control.

Visualizations

G cluster_0 Bone Marrow Stromal Cell cluster_1 Multiple Myeloma Cell BMSC BMSC IL6 IL-6 BMSC->IL6 secretes IL8 IL-8 BMSC->IL8 secretes IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates PI3K PI3K JAK->PI3K activates pSTAT3 p-STAT3 STAT3->pSTAT3 MCL1 Mcl-1 Upregulation pSTAT3->MCL1 promotes transcription AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT pAKT->MCL1 promotes transcription Survival Cell Survival & Resistance MCL1->Survival Apoptosis Apoptosis Survival->Apoptosis AZD5991 AZD5991 MCL1_target Mcl-1 AZD5991->MCL1_target inhibits MCL1_target->Apoptosis

Caption: BMSC-mediated resistance to AZD5991.

G cluster_workflow Troubleshooting Workflow Start Decreased AZD5991 Efficacy in Co-culture Q1 Is resistance observed in Transwell Assay? Start->Q1 A1_Yes Soluble Factor- Mediated Resistance Q1->A1_Yes Yes A1_No Cell Adhesion- Mediated Resistance Q1->A1_No No Action1 Use neutralizing Abs (anti-IL-6/IL-8) A1_Yes->Action1 Action2 Analyze Adhesion Molecule Expression (e.g., VCAM-1, Integrins) A1_No->Action2 Q2 Is sensitivity restored? Action1->Q2 End Identify Resistance Mechanism Action2->End A2_Yes Resistance due to specific cytokine Q2->A2_Yes Yes A2_No Other soluble factors involved Q2->A2_No No A2_Yes->End A2_No->End

Caption: Workflow for investigating AZD5991 resistance.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Isoxazoles, Featuring 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its five-membered heterocyclic structure offers a versatile platform for developing novel therapeutics across a wide range of diseases. This guide provides a comparative analysis of the bioactivity of various isoxazole derivatives, with a special focus on the potential of the fused heterocyclic system, 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, in the context of its chemical relatives.

While direct experimental data for this compound is limited in currently available literature, a comprehensive comparison with structurally similar compounds, particularly other isoxazolo[5,4-b]pyridines and isoxazolo[3,4-b]pyridines, allows for an informed perspective on its potential therapeutic applications. This guide synthesizes available data to offer a clear, data-driven comparison of antifungal, antibacterial, anticonvulsant, and kinase inhibitory activities within the broader isoxazole class.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, showcasing the diverse biological activities of isoxazole derivatives.

Table 1: Antifungal Activity of Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives

Derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, a close structural analog of the title compound, have demonstrated significant antifungal properties. Notably, N1-acyl derivatives show potent activity against a range of pathogenic yeasts, in some cases exceeding the efficacy of the standard drug, fluconazole.[1][2][3]

CompoundFungal StrainMIC (μg/mL)Reference Drug (Fluconazole) MIC (μg/mL)
N1-(4-fluorobenzoyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (2n) [1][3]Candida albicans (clinical)50200
Candida utilis< 6.2-
Candida parapsilosis<6.2 - 12.5-
Geotrichum candidum12.5-
N1-benzoyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (2m) [1][3]Candida spp. (clinical)--

Table 2: Antibacterial and Antiproliferative Activity of Isoxazolo[5,4-b]pyridine Derivatives

The isoxazolo[5,4-b]pyridine core, directly relevant to the title compound, has been functionalized to produce derivatives with notable antibacterial and anticancer activities.[4][5][6]

CompoundActivity TypeTargetEffective Dose/Concentration
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide [4][6]AntibacterialPseudomonas aeruginosa, Escherichia coli125, 250, and 500 µg
AntiproliferativeMCF7 (Breast Carcinoma)IC50: 152.56 µg/mL
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide [4][6]AntibacterialPseudomonas aeruginosa, Escherichia coli125, 250, and 500 µg
AntiproliferativeMCF7 (Breast Carcinoma)IC50: 161.08 µg/mL

Table 3: Anticonvulsant Activity of Various Isoxazole Derivatives

Isoxazole-containing molecules have been successfully developed as anticonvulsant agents. The primary screening for these compounds often involves the maximal electroshock (MES) seizure model.

Compound Class/DerivativeAnimal ModelTestPotency (ED50)Neurotoxicity (TD50)Protective Index (TD50/ED50)
Isoxazole Derivatives RatMES-induced seizure---
Benzo[d]isoxazoles MouseMES-induced seizure---
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamides MouseMES-induced seizureActive at 30 mg/kgLow at 30 mg/kg-

Note: Specific ED50 values for all classes were not detailed in the provided snippets, but their activity in MES models is confirmed.[7][8][9]

Table 4: Kinase Inhibitory Activity of Various Isoxazole Scaffolds

Isoxazoles serve as potent scaffolds for designing kinase inhibitors, which are crucial in cancer and inflammation research.

Compound Class/DerivativeTarget KinasePotency (IC50)Selectivity Notes
Substituted Isoxazoles JNK1/31.5 µM (cell)Greatly improved selectivity over p38 kinase
3,4-diaryl isoxazoles CK1δ0.033 µMPotent dual inhibitor with p38α MAP kinase
3-amino-benzo[d]isoxazoles c-Met-Tyrosine kinase inhibitor
4-arylamido 3-methyl isoxazoles FMS kinase9.95 nMPotential in treating bone osteolysis and inflammation

Data compiled from multiple sources.[10][11][12]

Key Experimental Protocols

Detailed methodologies are crucial for the objective evaluation and replication of bioactivity studies. Below are protocols for key experiments cited in the comparison.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal isolates.[1][3]

  • Fungal Strains: A panel of pathogenic yeast-like fungal clinical isolates and reference strains (e.g., Candida albicans, Candida parapsilosis) are used.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud dextrose agar) and suspended in sterile saline to a concentration of approximately 1-5 x 10^6 CFU/mL.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: The standardized fungal inoculum is added to each well containing the diluted compounds. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16][17]

  • Animals: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, Diclofenac sodium), and test groups receiving different doses of the isoxazole compound.

  • Compound Administration: The test compound or standard drug is administered, usually intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: A 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.

  • Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 4-5 hours).

  • Analysis: The percentage of edema inhibition is calculated for each group relative to the control group, allowing for the assessment of anti-inflammatory efficacy.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][9][18]

  • Animals: Adult male mice (e.g., NMRI strain) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) at set time points (e.g., 0.5 and 4 hours) before the electroshock.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) is applied through corneal or ear-clip electrodes using an electro-convulsiometer.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the test compound to prevent the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity. The median effective dose (ED50) is often calculated.

  • Neurotoxicity: A concurrent rotarod test is typically performed to assess for any motor impairment caused by the compound at its active doses.

Visualizing Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Isoxazole Derivatives Antimicrobial Antimicrobial Assays (MIC Determination) Synthesis->Antimicrobial Kinase Kinase Inhibition Assays (IC50 Determination) Synthesis->Kinase Antiproliferative Antiproliferative Assays (e.g., MTT on Cancer Cells) Synthesis->Antiproliferative Anticonvulsant Anticonvulsant Model (MES, PTZ) Antimicrobial->Anticonvulsant AntiInflammatory Anti-inflammatory Model (Carrageenan Paw Edema) Kinase->AntiInflammatory Antiproliferative->AntiInflammatory Toxicity Toxicity Studies (Rotarod Test) AntiInflammatory->Toxicity Anticonvulsant->Toxicity

Caption: General workflow for screening the bioactivity of novel isoxazole compounds.

p38_pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) UpstreamKinases Upstream Kinases (MKK3/6) Stimuli->UpstreamKinases p38 p38 MAP Kinase UpstreamKinases->p38 phosphorylates MK2 MAPKAP Kinase 2 (MK2) p38->MK2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines promotes synthesis Inflammation Inflammation Cytokines->Inflammation Inhibitor Isoxazole-based p38 Inhibitor Inhibitor->p38 blocks

Caption: Inhibition of the p38 MAPK inflammatory pathway by isoxazole derivatives.

NaV11_channel cluster_neuron Neuronal Membrane NaV11 NaV1.1 Sodium Channel AP Action Potential Propagation NaV11->AP Na+ influx Excitability Neuronal Hyperexcitability AP->Excitability Seizure Seizure Activity Excitability->Seizure Blocker Isoxazole-based NaV1.1 Blocker Blocker->NaV11 blocks

References

Validation of Isoxazolopyridine Scaffolds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The isoxazolopyridine scaffold has emerged as a promising heterocyclic system for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory potential of this scaffold, using a representative compound, and contrasts its performance with established kinase inhibitors. Due to the limited publicly available kinase inhibition data for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, this guide will utilize a closely related and well-characterized compound from the isoxazoloquinoline class, 7-hydroxy-1-(4-methoxybenzyl)-1H-isoxazolo[3,4-b]quinoline-3,4(9H)-dione , to illustrate the potential of the broader isoxazolopyridine family.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of the representative isoxazoloquinoline is compared against Staurosporine, a broad-spectrum kinase inhibitor, and AZD1208, a selective pan-Pim kinase inhibitor. This comparison provides a benchmark for both potency and selectivity.

CompoundTarget KinaseInhibition Value (Kᵢ/IC₅₀)Compound Class
7-hydroxy-1-(4-methoxybenzyl)-1H-isoxazolo[3,4-b]quinoline-3,4(9H)-dione Pim-1Kᵢ = 2.5 nM[1]Isoxazoloquinoline
Pim-2Kᵢ = 43.5 nM[1]
Staurosporine PKCαIC₅₀ = 2 nM[2]Broad-Spectrum Inhibitor
PKAIC₅₀ = 15 nM[3]
c-FgrIC₅₀ = 2 nM[3]
Phosphorylase KinaseIC₅₀ = 3 nM[3]
p60v-srcIC₅₀ = 6 nM[4]
CaM Kinase IIIC₅₀ = 20 nM[4]
AZD1208 Pim-1IC₅₀ = 0.4 nM[5][6][7]Selective Pim Inhibitor
Pim-2IC₅₀ = 5.0 nM[6][7]
Pim-3IC₅₀ = 1.9 nM[6][7]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of kinase inhibition data. A representative protocol for a widely used biochemical kinase assay, the ADP-Glo™ Kinase Assay, is provided below. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol

This protocol is a generalized procedure and may require optimization for specific kinases and inhibitors.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A common buffer consists of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at the Kₘ for the specific kinase).
  • Substrate Solution: Dissolve the specific peptide or protein substrate for the target kinase in the kinase buffer.
  • Kinase Solution: Dilute the kinase to the appropriate concentration in kinase buffer.
  • Test Compounds: Dissolve the test inhibitor (e.g., the isoxazolopyridine derivative) and control inhibitors in DMSO to create a stock solution, then prepare serial dilutions.

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the test compound dilution.
  • Add 5 µL of the substrate solution and 5 µL of the ATP solution to each well.
  • Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well.
  • Incubate the plate at room temperature for 1 hour in the dark.

3. ADP Detection:

  • To stop the kinase reaction and deplete the remaining ATP, add 20 µL of ADP-Glo™ Reagent to each well.
  • Incubate for 40 minutes at room temperature.
  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
  • Incubate for at least 40 minutes at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • To determine the amount of ADP produced, create a standard curve using known concentrations of ADP and ATP.
  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
  • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Pim-1 Signaling Pathway

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibition

Caption: Simplified Pim-1 signaling pathway illustrating its role in promoting cell survival and proliferation.

Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_0 Reaction Setup cluster_1 Measurement & Analysis Kinase Kinase Detection Detection Reagent (e.g., ADP-Glo) Kinase->Detection Substrate Substrate Substrate->Detection ATP ATP ATP->Detection Inhibitor Test Inhibitor Inhibitor->Detection Luminescence Luminescence Measurement Detection->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: General workflow for a biochemical kinase inhibition assay.

References

A Comparative Analysis of Isoxazolo[5,4-b]pyridinone and Triazolopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the drug-like properties and biological activity of a therapeutic candidate. Among the myriad of heterocyclic systems, isoxazolo[5,4-b]pyridinones and triazolopyridines have emerged as privileged scaffolds, demonstrating efficacy across a spectrum of therapeutic areas. This guide provides a comprehensive comparative analysis of these two scaffolds, presenting their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

PropertyIsoxazolo[3,4-b]pyridin-3(1H)-one Derivative[1]Triazolopyridine Derivative[2]
Molecular Weight ( g/mol ) ~250-400 (for reported antifungal derivatives)322.3
logP (calculated) Varied (e.g., ClogP from 1.5 to 4.5 for a series)3.77 (ALOGPS)
Topological Polar Surface Area (TPSA) Not explicitly reported for a series, but expected to be moderate56.22 Ų
Hydrogen Bond Donors 1 (in the pyridinone tautomer)0
Hydrogen Bond Acceptors 3-4 (depending on substituents)3
Water Solubility Generally low, influenced by substituents0.0705 mg/mL (predicted)

Note: The data for the isoxazolo[5,4-b]pyridinone scaffold is derived from a study on the closely related isoxazolo[3,4-b]pyridin-3(1H)-one isomers, which are expected to have similar physicochemical properties[1]. The triazolopyridine data is for a specific derivative listed in DrugBank and serves as a representative example[2].

Synthetic Accessibility

The feasibility and efficiency of synthesis are paramount in drug development. Both scaffolds are accessible through various synthetic routes, with options for diversification.

Isoxazolo[5,4-b]pyridinone Scaffold: The synthesis of the isoxazolo[5,4-b]pyridine core often involves the construction of the pyridine ring onto a pre-existing isoxazole. Common strategies include the reaction of 3-aminoisoxazolo[5,4-b]pyridine with various reagents[3][4]. Modern, environmentally friendly methods employing microwave irradiation or ultrasound have also been developed to improve yields and reduce reaction times[5].

Triazolopyridine Scaffold: A wide array of synthetic methods for triazolopyridines has been reported, reflecting its broad utility in medicinal chemistry. These include classical condensation reactions, palladium-catalyzed cross-coupling reactions, and modified Mitsunobu reactions[6]. The choice of synthetic route allows for considerable flexibility in introducing substituents and modulating the properties of the final compounds.

Biological Activities and Signaling Pathways

Both scaffolds have been extensively explored as cores for biologically active molecules, particularly as kinase inhibitors. Their distinct structural features allow them to interact with different targets and modulate various signaling pathways.

Isoxazolo[5,4-b]pyridinone as a Kinase Inhibitor Scaffold

Derivatives of the isoxazolo[5,4-b]pyridine and related oxazolopyrimidine scaffolds have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[7][8]. Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.

Below is a diagram illustrating the general signaling pathway inhibited by isoxazolo[5,4-b]pyridinone-based VEGFR-2 inhibitors.

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/Raf/MEK/ERK VEGFR2->RAS Isoxazolo_inhibitor Isoxazolo[5,4-b]pyridinone Inhibitor Isoxazolo_inhibitor->VEGFR2 Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by an isoxazolo[5,4-b]pyridinone-based inhibitor.

Triazolopyridine as a Kinase Inhibitor Scaffold

The triazolopyridine scaffold is a cornerstone of many clinically successful kinase inhibitors, such as Filgotinib, a selective JAK1 inhibitor for the treatment of rheumatoid arthritis[9][10]. Triazolopyridine derivatives have been developed to target a range of kinases, including Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs), which are pivotal in inflammatory and autoimmune diseases.

The following diagram depicts the inhibition of the JAK-STAT signaling pathway by a triazolopyridine-based JAK inhibitor.

JAK_STAT_Inhibition cluster_downstream Downstream Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Triazolo_inhibitor Triazolopyridine Inhibitor Triazolo_inhibitor->JAK STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine-based JAK inhibitor.

Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments.

Synthesis of an Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivative (IDO1 Inhibitor)

This protocol is adapted from a reported synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one based IDO1 inhibitors[11][12].

Workflow Diagram:

Synthesis_Isoxazolo Start N-hydroxyimidoyl chloride + 2-cyanoacetamide Step1 Cyclization Start->Step1 Intermediate1 5-aminoisoxazole-4-carboxamide Step1->Intermediate1 Step2 Ring Closure (Triethylorthoformate) Intermediate1->Step2 Intermediate2 Isoxazolo[5,4-d]pyrimidin-4(5H)-one Step2->Intermediate2 Step3 N-alkylation Intermediate2->Step3 Final_Product Final Inhibitor Step3->Final_Product

Caption: General synthetic workflow for an isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative.

Detailed Protocol:

  • Synthesis of 5-aminoisoxazole-4-carboxamides: To a stirred solution of 2-cyanoacetamide (1.0 equivalent) in anhydrous DMF, add NaH (1.2 equivalents). After 15 minutes, add a solution of the appropriate N-hydroxyimidoyl chloride (1.0 equivalent) in anhydrous DMF dropwise. Stir the reaction mixture under an inert atmosphere for 2 hours at room temperature, then at 70 °C for 18 hours. After completion, add water and extract with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the 5-aminoisoxazole-4-carboxamide, which can be used in the next step without further purification[11].

  • Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones: Dissolve the 5-aminoisoxazole-4-carboxamide (1.0 equivalent) and triethylorthoformate (1.0 equivalent) in acetic anhydride and reflux for 18 hours. After completion, cool the reaction mixture and store it in a refrigerator to allow for precipitation. Collect the precipitate by filtration and use it in the next step without further purification[11].

  • N-alkylation to Final Product: Subject the isoxazolo[5,4-d]pyrimidin-4(5H)-one core to N-alkylation with the desired alkyl halide in the presence of a base (e.g., K2CO3) and a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC) in a suitable solvent (e.g., DMF)[11].

General Protocol for Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of synthesized compounds, which is crucial for determining their therapeutic window[9][10][13][14][15].

Workflow Diagram:

MTT_Assay Seed_Cells Seed cells in 96-well plate Add_Compound Add test compound (various concentrations) Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72 h) Add_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate (4 h) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37 °C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C[14].

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[9].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells.

Conclusion

Both isoxazolo[5,4-b]pyridinone and triazolopyridine scaffolds represent valuable starting points for the design of novel therapeutics. The triazolopyridine scaffold is well-established, with several approved drugs, and offers a wide range of biological activities. The isoxazolo[5,4-b]pyridinone scaffold is a promising area of research, particularly in the development of targeted therapies like kinase inhibitors. The choice between these scaffolds will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in their drug discovery endeavors.

References

Comparative Analysis of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one and a Negative Allosteric Modulator of the Metabotropic Glutamate Receptor 7

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the mechanism of action of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, presenting a comparative analysis with alternative modulators of the metabotropic glutamate receptor 7 (mGluR7). This document provides a comprehensive overview of the current understanding, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the isoxazolopyridinone class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on structurally similar isoxazolopyridinone derivatives strongly indicates a primary mechanism of action as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGluR7). This guide will elucidate this mechanism, drawing on data from representative isoxazolopyridinone compounds, and provide a comparative analysis with other known mGluR7 modulators.

Primary Mechanism of Action: Negative Allosteric Modulation of mGluR7

The prevailing evidence suggests that isoxazolopyridinone derivatives, including by extension this compound, function as NAMs of mGluR7. These receptors are presynaptic G-protein coupled receptors that play a crucial role in regulating neurotransmitter release. As NAMs, these compounds do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of orthosteric agonists. This modulatory action provides a more nuanced approach to receptor inhibition compared to direct competitive antagonism.

The functional consequence of this negative allosteric modulation is a decrease in the intracellular signaling cascade typically initiated by mGluR7 activation. This includes the inhibition of agonist-induced intracellular calcium mobilization and the modulation of cyclic adenosine monophosphate (cAMP) levels.

Comparative Analysis with Alternative mGluR7 Modulators

To better understand the pharmacological profile of isoxazolopyridinone derivatives, this guide compares them with two other classes of mGluR7 modulators: another NAM with a different chemical scaffold, ADX71743, and an orthosteric antagonist, LY341495.

Table 1: Comparative in vitro Potency of mGluR7 Modulators

Compound ClassRepresentative CompoundMechanism of ActionTargetAssay TypeIC50 / Ki
Isoxazolopyridinone MMPIP Negative Allosteric Modulator (NAM) mGluR7 Ca2+ Mobilization 26 nM [1]
cAMP Accumulation 220 nM [2]
Radioligand Binding (KB) 24 - 30 nM [2][3]
Benzoxazolone DerivativeADX71743Negative Allosteric Modulator (NAM)mGluR7Ca2+ Mobilization (vs. Glu)22 nM[4]
Ca2+ Mobilization (vs. L-AP4)125 nM[4]
cAMP Accumulation300 nM[5]
Orthosteric AntagonistLY341495Competitive AntagonistmGluR7cAMP Accumulation990 nM[6][7][8][9]
Radioligand Binding (Ki)~1 µM[10]

Signaling Pathway and Experimental Workflow

The interaction of these modulators with mGluR7 and the subsequent downstream signaling can be visualized as follows:

cluster_membrane Cell Membrane mGluR7 mGluR7 G_protein Gi/o Protein mGluR7->G_protein Activates Glutamate Glutamate (Agonist) Glutamate->mGluR7 Binds to orthosteric site NAM Isoxazolopyridinone (e.g., MMPIP) or ADX71743 (NAM) NAM->mGluR7 Binds to allosteric site Antagonist LY341495 (Orthosteric Antagonist) Antagonist->mGluR7 Blocks orthosteric site AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC IP3 IP3 PLC->IP3 Generates from PIP2 PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates

Caption: Signaling pathway of mGluR7 and points of intervention for different modulator types.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR7 agonist.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR7 and a promiscuous G-protein (e.g., Gα15) in appropriate growth medium.

  • Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

2. Dye Loading:

  • Aspirate the growth medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution for 1 hour at 37°C.

3. Compound Addition and Incubation:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (e.g., this compound, MMPIP, ADX71743, or LY341495) to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Fluorescence Reading:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add a fixed concentration of an mGluR7 agonist (e.g., L-AP4) to all wells.

  • Measure the fluorescence intensity immediately and over time to capture the peak calcium response.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

  • Plot the normalized response against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

start Start cell_culture Culture and Plate mGluR7-expressing cells start->cell_culture dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading wash1 Wash dye_loading->wash1 add_compound Add test compound wash1->add_compound incubate Incubate add_compound->incubate read_fluorescence Add agonist and read fluorescence incubate->read_fluorescence analyze_data Analyze data (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the intracellular calcium mobilization assay.

cAMP Accumulation Assay

This assay measures the effect of a compound on the forskolin-stimulated accumulation of cyclic AMP (cAMP) in cells expressing mGluR7.

1. Cell Culture and Plating:

  • Culture CHO cells stably expressing human mGluR7 in a suitable growth medium.

  • Plate the cells in 96- or 384-well plates and allow them to attach overnight.

2. Assay Procedure:

  • Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compound and incubate for 15-30 minutes.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator) and an mGluR7 agonist (e.g., L-AP4) to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each well from the standard curve.

  • Normalize the data and calculate the IC50 value for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric site of mGluR7.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing mGluR7.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]LY341495), and varying concentrations of the unlabeled test compound.

  • For non-specific binding determination, include a high concentration of a known orthosteric ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

4. Scintillation Counting:

  • Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • A lack of displacement of the radioligand by the test compound indicates that it does not bind to the orthosteric site, supporting an allosteric mechanism of action.

Alternative Mechanism of Action: Kinase Inhibition

While the primary mechanism of action for isoxazolopyridinones is well-supported as mGluR7 NAMs, it is prudent to consider other potential biological targets, especially for novel chemical entities. The broad family of isoxazole-containing compounds has been reported to exhibit a wide range of activities, including the inhibition of various protein kinases. To definitively rule out or confirm kinase inhibition as a secondary mechanism for this compound, a broad-panel kinase screen is recommended.

General Kinase Inhibitor Screening Protocol

1. Kinase Panel Selection:

  • Choose a diverse panel of protein kinases representing different families of the human kinome.

2. Assay Format:

  • Utilize a robust and high-throughput assay format, such as a fluorescence-based assay (e.g., LanthaScreen™) or a luminescence-based assay (e.g., ADP-Glo™).

3. Assay Procedure:

  • In a multi-well plate, combine the kinase, a suitable substrate, and ATP.

  • Add the test compound at one or more concentrations.

  • Incubate the reaction for a specified time at an appropriate temperature to allow for substrate phosphorylation.

4. Detection:

  • Stop the kinase reaction and detect the amount of phosphorylated substrate or the amount of ADP produced using the chosen assay technology.

5. Data Analysis:

  • Calculate the percentage of kinase inhibition for the test compound relative to a positive control inhibitor and a vehicle control.

  • Significant inhibition of one or more kinases would warrant further investigation to determine IC50 values and the mode of inhibition.

cluster_moa Mechanism of Action Confirmation start This compound mGluR7_assays mGluR7 Functional Assays (Ca2+, cAMP) start->mGluR7_assays binding_assay Radioligand Binding Assay start->binding_assay kinase_screen Broad-Panel Kinase Screen start->kinase_screen is_nam Confirmed mGluR7 NAM? mGluR7_assays->is_nam is_orthosteric Binds to Orthosteric Site? binding_assay->is_orthosteric is_kinase_inhibitor Inhibits Kinases? kinase_screen->is_kinase_inhibitor primary_moa Primary MOA: mGluR7 NAM is_nam->primary_moa Yes no_ortho_binding No Orthosteric Binding is_orthosteric->no_ortho_binding No secondary_moa Potential Secondary MOA: Kinase Inhibition is_kinase_inhibitor->secondary_moa Yes no_kinase_activity No Significant Kinase Inhibition is_kinase_inhibitor->no_kinase_activity No

Caption: Logical workflow for confirming the mechanism of action.

Conclusion

Based on the available evidence from structurally related compounds, the primary mechanism of action for this compound is strongly suggested to be negative allosteric modulation of the mGluR7 receptor. This is supported by data from representative isoxazolopyridinones like MMPIP, which demonstrate potent and selective inhibition of mGluR7-mediated signaling in vitro. A comparative analysis with other mGluR7 modulators highlights the distinct pharmacological profile of this class of compounds. To definitively confirm this mechanism for the specific molecule of interest and to rule out significant off-target effects, the experimental protocols outlined in this guide should be performed. The potential for kinase inhibition, while less likely to be the primary mechanism, should be investigated to ensure a comprehensive understanding of the compound's biological activity.

References

Comparative Cross-Reactivity Profiling of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific cross-reactivity profile of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is limited. This guide provides a comparative framework using data from structurally related heterocyclic kinase inhibitors to illustrate a typical cross-reactivity analysis. The data presented for this compound is hypothetical and for illustrative purposes only.

This guide is intended for researchers, scientists, and drug development professionals interested in the selectivity of small molecule kinase inhibitors.

Representative Cross-Reactivity Profile

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent. Off-target activities can lead to unforeseen side effects or provide opportunities for drug repositioning. The following table summarizes the inhibitory activity of our lead compound, this compound, against a panel of selected kinases, alongside comparator compounds with related scaffolds. The comparator data is derived from published literature on imidazo[4,5-b]pyridine and isoxazole-based inhibitors.

Target KinaseThis compound (Hypothetical IC50, nM)Compound A (Imidazo[4,5-b]pyridine derivative) (% Inhibition @ 1µM)[1]Compound B (Isoxazole-based inhibitor) (Residual Activity @ 1µM)[2]
Primary Target(s)
Aurora A2596.6-
Aurora B4099-
FLT31598-
CK1δ--1%
CK1ε--4%
Selected Off-Targets
ABL1>1000<10-
c-KIT850--
JNK2>1000-40%
JNK3>1000-15%
p38α>1000-17%
VEGFR2600<10-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for determining kinase inhibitor selectivity.

Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound)

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations. A DMSO control is run in parallel.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[3][4]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).[3][4]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[3]

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.[5]

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Competitive Binding Assay (KINOMEscan™)

This method quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized ligand.[6][7]

Materials:

  • DNA-tagged kinases

  • Immobilized ligand on a solid support

  • Test compound (this compound)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Kinases are expressed as fusions with a DNA tag.

  • The tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.[7]

  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.

  • Unbound components are washed away.

  • The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.[8]

  • The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound. Results are often reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.[2]

LANCE® Ultra TR-FRET Kinase Assay

This is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Kinase of interest

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-specific antibody

  • ATP

  • Test compound

  • Kinase Buffer

  • EDTA in LANCE Detection Buffer

Procedure:

  • A kinase reaction is performed by incubating the kinase, ULight™-labeled substrate, ATP, and the test compound in a microplate well.[9]

  • The reaction is stopped by the addition of EDTA.[10]

  • A Europium-labeled anti-phospho-specific antibody is added. This antibody specifically binds to the phosphorylated substrate.[9]

  • If the substrate is phosphorylated, the Europium donor and the ULight™ acceptor are brought into close proximity.

  • Upon excitation at 320 or 340 nm, energy is transferred from the Europium donor to the ULight™ acceptor, resulting in a fluorescent signal at 665 nm.[10][11]

  • The intensity of the TR-FRET signal is proportional to the amount of substrate phosphorylation and is used to determine the inhibitory activity of the test compound.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be modulated by an inhibitor of Aurora and FLT3 kinases, potential targets for compounds with a scaffold similar to this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Differentiation ERK->Differentiation Aurora_A_B Aurora A/B Mitosis Mitosis Aurora_A_B->Mitosis This compound This compound This compound->FLT3 Inhibits This compound->Aurora_A_B Inhibits

Caption: Hypothetical signaling pathway modulated by a dual Aurora/FLT3 inhibitor.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines a general workflow for assessing the selectivity of a kinase inhibitor.

G A Test Compound (e.g., this compound) B Primary Kinase Assay (Determine on-target IC50) A->B C Broad Kinase Panel Screen (e.g., KINOMEscan @ 1µM) B->C D Identify Off-Targets (% Inhibition > threshold) C->D E Dose-Response Assays for Hits (Determine off-target IC50/Kd) D->E F Selectivity Analysis (Compare on- and off-target potencies) E->F G Cellular Assays (Confirm on- and off-target effects) F->G

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

References

Comparative Benchmarking of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one Against Known FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

This guide provides a comparative benchmark of the novel compound 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. Direct experimental data for this specific molecule is not yet publicly available. However, based on the documented activity of structurally related isoxazolopyridine derivatives, Fms-like tyrosine kinase 3 (FLT3) has been identified as a highly probable biological target.[1] Derivatives of 6-phenylisoxazolo[3,4-b]pyridin-3-amine have been designed and synthesized as FLT3 inhibitors for the potential treatment of Acute Myeloid Leukemia (AML).[1]

FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of leukemic cells.[2][3] The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) is a common driver of AML and a key target for therapeutic intervention.[2][3] This guide benchmarks the hypothetical performance of this compound against established first and second-generation FLT3 inhibitors, providing a framework for its potential evaluation as a novel therapeutic agent.

Quantitative Comparison of FLT3 Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized FLT3 inhibitors. This data provides a benchmark for the potency that a novel inhibitor like this compound would need to achieve to be considered a viable candidate.

InhibitorGenerationTypeTargetIC50 (nM)Other Key Targets
This compound Novel Hypothesized FLT3 To Be Determined To Be Determined
Midostaurin1stIFLT36.3[4]PKC, KIT, VEGFR, PDGFR[4]
Sorafenib1stIIFLT358[4][5]RAF, RET, KIT, VEGFR, PDGFR[4]
Lestaurtinib1stIFLT33[4]JAK2, PKC, KDR, PDGFR[4]
Tandutinib1stIIFLT3220[4][5]KIT, PDGFR[4]
Quizartinib2ndIIFLT31.6[4]KIT[4]
Gilteritinib2ndIFLT30.29[4]AXL, LTK, ALK[4]
Crenolanib2ndIFLT31.3[4]PDGFR[4]

Experimental Protocols

A standardized in vitro kinase inhibition assay is crucial for accurately determining the IC50 value of a novel compound and comparing it to known inhibitors. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[6][7][8]

Protocol: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the concentration at which this compound inhibits 50% of FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 enzyme

  • Myelin Basic Protein (MBP) substrate[8]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[6][7][8]

  • Test Compound (this compound)

  • Reference Inhibitors (e.g., Midostaurin)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • Add 1 µl of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[6]

    • Add 2 µl of FLT3 enzyme solution.[6]

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture (e.g., MBP and 50 µM ATP).[6]

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[6]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the FLT3 signaling pathway, which is constitutively activated by mutations such as ITD, leading to the activation of downstream pathways like STAT5 and MAPK/ERK that promote cell proliferation and survival.[2][3]

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->Dimerization Ligand- independent STAT5 STAT5 Dimerization->STAT5 PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway (ERK) Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one Inhibitor->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway in normal and mutated (ITD) states.

Experimental Workflow: Kinase Inhibition Assay

The diagram below outlines the key steps in the ADP-Glo™ kinase inhibition assay workflow described in the protocol section.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor 1. Add Inhibitor/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme 2. Add FLT3 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate 3. Add Substrate/ATP & Incubate Add_Enzyme->Add_Substrate Add_ADP_Glo 4. Add ADP-Glo™ Reagent & Incubate Add_Substrate->Add_ADP_Glo Add_Detection 5. Add Kinase Detection Reagent & Incubate Add_ADP_Glo->Add_Detection Read_Luminescence 6. Measure Luminescence Add_Detection->Read_Luminescence Analyze_Data 7. Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

References

A Head-to-Head Comparison of Isoxazolo[5,4-b]pyridinone Analogs in Oncological and Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance and underlying experimental data of emerging isoxazolo[5,4-b]pyridinone analogs for researchers, scientists, and drug development professionals.

The isoxazolo[5,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antibacterial, and antiproliferative agents. This guide provides a head-to-head comparison of various isoxazolo[5,4-b]pyridinone analogs, supported by experimental data from recent studies, to aid researchers in their drug discovery and development efforts.

Performance Data of Isoxazolo[5,4-b]pyridine Analogs

The following table summarizes the quantitative data on the biological activity of several isoxazolo[5,4-b]pyridine analogs. The primary focus of the available research has been on their antiproliferative and antimicrobial activities.

Compound ID/NameTarget/AssayCell Line/OrganismActivity MetricValueReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2)AntiproliferativeMCF7 (Breast Carcinoma)IC50152.56 µg/mL[1][2]
AntimicrobialPseudomonas aeruginosa (ATCC 27853)MIC125, 250, 500 µg[1][2]
AntimicrobialEscherichia coli (ATCC 25922)MIC125, 250, 500 µg[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5)AntiproliferativeMCF7 (Breast Carcinoma)IC50161.08 µg/mL[1][2]
AntimicrobialPseudomonas aeruginosa (ATCC 27853)MIC125, 250, 500 µg[1][2]
AntimicrobialEscherichia coli (ATCC 25922)MIC125, 250, 500 µg[1][2]
6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridineAntiproliferative8 Tumor Cell Lines (unspecified)IC503.9 µg/mL[3][4]
Pyrrolo[3,2-d]isoxazole 5CytotoxicHCT-116 (Colorectal Carcinoma)IC506.3 µM[5]
CytotoxicPC3 (Prostate Cancer)IC508.0 µM[5]
Isoxazole derivative 11CytotoxicHCT-116 (Colorectal Carcinoma)IC508.8 µM[5]
CytotoxicPC3 (Prostate Cancer)IC508.0 µM[5]
Isoxazole derivative 12CytotoxicHCT-116 (Colorectal Carcinoma)IC505.0 µM[5]
CytotoxicPC3 (Prostate Cancer)IC508.0 µM[5]
Isoxazole derivative 13CytotoxicHCT-116 (Colorectal Carcinoma)IC504.4 µM[5]
CytotoxicPC3 (Prostate Cancer)IC5010.0 µM[5]
Isoxazole derivative 14CytotoxicHCT-116 (Colorectal Carcinoma)IC505.1 µM[5]
CytotoxicPC3 (Prostate Cancer)IC5010.0 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the synthesis and biological evaluation of isoxazolo[5,4-b]pyridinone analogs based on the reviewed literature.

General Synthesis of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives:

A common synthetic route involves the reaction of a starting amine with a sulfonyl chloride. For the synthesis of sulfonamide isoxazolo[5,4-b]pyridines, 3-aminoisoxazolo[5,4-b]pyridine is used as the key substrate.

  • Reaction Setup: 3-aminoisoxazolo[5,4-b]pyridine is dissolved in a suitable solvent, often pyridine, which can also act as a base.

  • Addition of Reagents: The selected aryl sulfonic chloride is added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically around 6 hours.[1]

  • Work-up and Purification: After cooling, the reaction mixture is treated with water to precipitate the crude product. The solid is then filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the purified sulfonamide derivative.[1]

Antiproliferative Activity Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF7, HCT-116, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a standard period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Antimicrobial Activity Assay (Broth Microdilution Method):

The antimicrobial activity is determined by assessing the minimum inhibitory concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial strains (e.g., P. aeruginosa, E. coli) are cultured in a suitable broth medium to a specific turbidity.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Visualizations

Diagram of a General Synthetic Pathway for Isoxazolo[5,4-b]pyridines:

The following diagram illustrates a common synthetic approach for the isoxazolo[5,4-b]pyridine core, which often involves the condensation of an aminoisoxazole with a suitable carbonyl compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminoisoxazole 5-Aminoisoxazole Condensation Condensation 5-Aminoisoxazole->Condensation alpha,beta-Unsaturated_Ketone alpha,beta-Unsaturated_Ketone alpha,beta-Unsaturated_Ketone->Condensation Isoxazolo[5,4-b]pyridine Isoxazolo[5,4-b]pyridine Condensation->Isoxazolo[5,4-b]pyridine Cyclization

Caption: A generalized synthetic route to isoxazolo[5,4-b]pyridines.

Workflow for Biological Evaluation of Isoxazolo[5,4-b]pyridine Analogs:

This diagram outlines the typical workflow for assessing the biological activity of newly synthesized isoxazolo[5,4-b]pyridine analogs.

Biological_Evaluation_Workflow Synthesis_of_Analogs Synthesis of Isoxazolo[5,4-b]pyridine Analogs Structural_Characterization Structural Characterization (NMR, MS, IR) Synthesis_of_Analogs->Structural_Characterization In_vitro_Screening In vitro Screening Structural_Characterization->In_vitro_Screening Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) In_vitro_Screening->Antiproliferative_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) In_vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50, MIC determination) Antiproliferative_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Compound_Identification Lead Compound Identification Data_Analysis->Lead_Compound_Identification

Caption: Workflow for the biological evaluation of novel compounds.

References

Validating Hits from a Library Screen of Isoxazolopyridinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating hits identified from a library screen of isoxazolopyridinones. It offers a comparative analysis of key validation techniques, complete with detailed experimental protocols and illustrative data, to aid in the confident progression of promising compounds.

Data Presentation: Comparison of Hit Validation Assays

The initial output of a high-throughput screen (HTS) often contains a number of false positives. Therefore, a rigorous hit validation cascade employing orthogonal assays is crucial. Below is a summary of typical results for five hypothetical isoxazolopyridinone hits (ISO-1 to ISO-5) across a panel of standard biophysical and biochemical assays.

CompoundPrimary Screen Activity (IC50, µM)Differential Scanning Fluorimetry (ΔTm, °C)Fluorescence Polarization (Ki, µM)Surface Plasmon Resonance (KD, µM)Isothermal Titration Calorimetry (KD, µM)
ISO-1 0.85.20.50.70.6
ISO-2 1.20.3> 50> 50No Binding
ISO-3 2.54.81.82.11.9
ISO-4 0.56.10.20.3Not Determined
ISO-5 5.11.18.59.28.8

Interpretation of Results:

  • ISO-1 and ISO-3 show consistent activity across multiple platforms, indicating a higher likelihood of being true binders.

  • ISO-2 is a likely false positive from the primary screen, as it shows no evidence of direct binding in the biophysical assays.

  • ISO-4 demonstrates the highest potency and thermal stabilization, making it a high-priority candidate for further characterization. The lack of ITC data might be due to solubility or enthalpy issues, which warrants further investigation.

  • ISO-5 shows weak activity across all assays, suggesting it may be a lower-priority hit.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of your validation workflow.

Differential Scanning Fluorimetry (DSF)

Objective: To assess direct binding of the isoxazolopyridinone hits to the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein (e.g., 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000X stock in DMSO)

  • Isoxazolopyridinone compounds (10 mM stock in DMSO)

  • 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye. For a 10 µL final volume per well, mix the protein solution with SYPRO Orange to a final concentration of 5X.

  • Dispense 9.9 µL of the protein-dye master mix into each well of a 384-well PCR plate.

  • Add 0.1 µL of the isoxazolopyridinone compounds from the 10 mM stock to the respective wells to achieve a final compound concentration of 100 µM. Include DMSO-only wells as a negative control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set up a melting curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is determined by identifying the temperature at which the rate of fluorescence change is maximal (the peak of the first derivative of the melting curve). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Fluorescence Polarization (FP)

Objective: To quantify the binding affinity of the isoxazolopyridinone hits by measuring the displacement of a fluorescently labeled probe from the target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled probe with known affinity for the target

  • Isoxazolopyridinone compounds

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine the optimal concentration of the target protein and fluorescent probe to yield a stable and significant polarization window.

  • Prepare a solution of the target protein and fluorescent probe in the assay buffer.

  • In a 384-well plate, perform a serial dilution of the isoxazolopyridinone compounds.

  • Add the protein-probe mixture to each well containing the serially diluted compounds. Include wells with only the protein-probe mixture (positive control) and wells with only the probe (negative control).

  • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader.

  • The data is then plotted as polarization versus the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Objective: To characterize the binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (KD) of the isoxazolopyridinone hits.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • Isoxazolopyridinone compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating it without protein immobilization.

  • Prepare a series of dilutions of the isoxazolopyridinone compounds in the running buffer.

  • Inject the compound dilutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.

  • The binding response is measured in real-time as a change in the refractive index at the sensor surface.

  • After each injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

  • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

Objective: To provide a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Isoxazolopyridinone compounds

  • Dialysis buffer (the same buffer for both protein and compound)

Procedure:

  • Thoroughly dialyze the purified target protein and dissolve the isoxazolopyridinone compound in the same dialysis buffer to minimize heats of dilution.

  • Degas both the protein and compound solutions.

  • Load the target protein into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • The heat change associated with each injection is measured.

  • The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of the reactants.

  • The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters: KD, n, and ΔH.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for hit validation and a potential signaling pathway modulated by isoxazolopyridinones.

experimental_workflow cluster_screening Primary Screen cluster_validation Hit Validation Cascade HTS High-Throughput Screen (e.g., Activity Assay) Hits Initial Hits HTS->Hits DSF DSF (Thermal Shift) Hits->DSF Triage FP FP (Competitive Binding) DSF->FP Orthogonal Assay SPR SPR (Kinetics) FP->SPR Detailed Kinetics ITC ITC (Thermodynamics) SPR->ITC Thermodynamic Profile Confirmed_Hits Confirmed Hits ITC->Confirmed_Hits

Caption: Experimental workflow for validating hits from a library screen.

nurr1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR PKC PKC Receptor->PKC ERK ERK PKC->ERK Nurr1 Nurr1 ERK->Nurr1 Activation Target_Genes Target Gene Expression (e.g., anti-inflammatory) Nurr1->Target_Genes Isoxazolopyridinone Isoxazolopyridinone Activator Isoxazolopyridinone->Nurr1 Direct Activation Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Caption: Simplified Nurr1 signaling pathway activated by isoxazolopyridinones.

Assessing the Selectivity of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount in the early stages of drug discovery. This guide provides a comparative analysis of the kinase inhibitory profile of the isoxazolo[5,4-b]pyridine scaffold, with a focus on derivatives of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. By examining available experimental data, this document aims to offer a clear perspective on the potential of this chemical class as selective kinase inhibitors.

Kinase Inhibition Profile of an Isoxazolopyridine Analog

A study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, which share the same core structure as the topic compound, has shed light on their potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutant, both of which are crucial targets in acute myeloid leukemia (AML).[1]

One of the standout compounds from this series, C14 , exhibited significant and selective inhibition of FLT3.[1] The table below summarizes the inhibitory activity of this analog.

Kinase TargetIC50 (nM)Inhibition at 1 µM (%)
FLT325673
FLT3-ITD-25.34
Data for compound C14, a close analog of this compound.[1]

These findings suggest that the 6-methylisoxazolo[5,4-b]pyridine scaffold is a promising starting point for the development of selective FLT3 inhibitors. The demonstrated activity against the FLT3-ITD mutant is particularly noteworthy, as this mutation is associated with a poor prognosis in AML.[1]

Broader Selectivity Landscape of Related Scaffolds

Research into related isoxazolopyridine and pyrazolopyridine derivatives has revealed a broader potential for selective kinase inhibition, targeting a range of kinases implicated in cancer and other diseases. These studies underscore the versatility of this heterocyclic system in achieving target selectivity.

Compound ClassKey Kinase TargetsReference
Thiazolo[5,4-b]pyridine derivativesc-KIT[2]
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivativesAurora Kinases[3]
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesCDK5, GSK-3
4-([3][4]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)pyrazole derivativesALK5[5]

This broader view indicates that while the specific this compound core shows promise for FLT3 inhibition, modifications to the scaffold could unlock selectivity for other important kinase targets such as c-KIT, Aurora kinases, and others.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for assessing selectivity. Standard high-throughput screening assays are often employed for this purpose. Below are detailed methodologies for two commonly used kinase inhibition assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Conversion and Detection: Kinase Detection Reagent is added to convert ADP to ATP and to introduce luciferase and luciferin. The newly synthesized ATP is consumed by the luciferase, generating a light signal that is proportional to the amount of ADP produced in the initial kinase reaction.

  • Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of the test compound is determined by comparing the signal in the presence of the compound to the control wells.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Detection cluster_3 Step 4: Analysis Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix ADP ADP Reaction_Mix->ADP Kinase Activity Depletion ATP Depleted ADP->Depletion ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->Depletion Luminescence Luminescent Signal Depletion->Luminescence Detection_Reagent Kinase Detection Reagent Detection_Reagent->Luminescence Plate_Reader Plate Reader Luminescence->Plate_Reader IC50_Value IC50 Value Plate_Reader->IC50_Value

ADP-Glo™ Kinase Assay Workflow
LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase active site.

Workflow:

  • Assay Components: The assay consists of a europium-labeled antibody that binds to the kinase, a fluorescently labeled tracer that binds to the kinase's ATP-binding site, the kinase itself, and the test compound.

  • Binding and FRET: In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium-labeled antibody and the fluorescent tracer in close proximity, resulting in a high FRET signal.

  • Inhibition and Signal Reduction: When a test compound that binds to the ATP site is present, it displaces the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: The TR-FRET signal is measured on a plate reader. The potency of the inhibitor is determined by the concentration-dependent decrease in the FRET signal.

LanthaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NI Kinase Complex_NI FRET Complex Kinase_NI->Complex_NI Antibody_NI Eu-Antibody Antibody_NI->Complex_NI Tracer_NI Fluorescent Tracer Tracer_NI->Complex_NI High_FRET High FRET Signal Complex_NI->High_FRET Kinase_WI Kinase No_Complex No FRET Kinase_WI->No_Complex Antibody_WI Eu-Antibody Antibody_WI->No_Complex Tracer_WI Fluorescent Tracer Tracer_WI->No_Complex Displaced Inhibitor Test Compound Inhibitor->Kinase_WI Binds Low_FRET Low FRET Signal No_Complex->Low_FRET FLT3_Signaling cluster_downstream Downstream Pathways FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Other_Kinase_Pathways cluster_cKIT c-KIT Signaling cluster_Aurora Aurora Kinase Signaling cluster_DNAPK DNA-PK Signaling SCF SCF cKIT c-KIT Receptor SCF->cKIT cKIT_downstream PI3K/AKT, RAS/MAPK cKIT->cKIT_downstream cKIT_outcome Cell Survival & Proliferation cKIT_downstream->cKIT_outcome Aurora_Kinase Aurora Kinase Mitotic_Proteins Mitotic Proteins Aurora_Kinase->Mitotic_Proteins Phosphorylates Mitosis Proper Mitosis Mitotic_Proteins->Mitosis DSB DNA Double-Strand Break DNAPK DNA-PK DSB->DNAPK Activates NHEJ Non-Homologous End Joining DNAPK->NHEJ DNA_Repair DNA Repair NHEJ->DNA_Repair

References

Structure-Activity Relationship of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) for analogs of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one remains limited in publicly available research. However, significant insights can be drawn from studies on structurally related compounds, particularly derivatives of 6-methylisoxazolo[3,4-b]pyridin-3-amine, which have been investigated as potent kinase inhibitors. This guide provides a comparative analysis based on a key study of these analogs, offering valuable data for researchers and drug development professionals.

Targeting Fms-like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia

A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1] Mutations in FLT3 are strongly associated with a higher risk of relapse in acute myeloid leukemia (AML).[1] The development of irreversible covalent inhibitors is a promising strategy to overcome drug resistance.

The core structure of the investigated compounds features a 6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold. The structure-activity relationship was explored by introducing different Michael acceptors (acrylamide and vinyl sulfonamide moieties) at the 4-aminophenyl group to facilitate covalent binding to the target kinase.

Comparative Biological Activity of Analogs

The inhibitory activities of the synthesized analogs were evaluated against FLT3 kinase and in cellular assays using AML cell lines harboring FLT3 mutations (MOLM-13 and MV4-11). The data reveals key structural features that influence potency.

Compound IDMichael AcceptorFLT3 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)MV4-11 IC₅₀ (nM)
C1 Acrylamide>10000>10000>10000
C2 Chloroacetamide11801120890
C14 Vinyl sulfonamide256507325
C15 Propionamide>10000>10000>10000

Data summarized from a study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives.[1]

Key Findings from the SAR Study:

  • The presence of a Michael acceptor is crucial for inhibitory activity, as evidenced by the lack of activity of compounds C1 and C15 .

  • The vinyl sulfonamide moiety in compound C14 demonstrated the most potent inhibition against FLT3 kinase (IC₅₀ = 256 nM).[1]

  • Compound C14 also exhibited strong antiproliferative activity against the human acute myeloid leukemia cell lines MOLM-13 (IC₅₀ = 507 nM) and MV4-11 (IC₅₀ = 325 nM), both of which harbor FLT3-ITD mutations.[1]

  • Importantly, compound C14 showed weak activity against the FLT3-independent human cervical cancer cell line HL-60 (IC₅₀ > 10 µM), suggesting a degree of selectivity and potentially fewer off-target toxic effects.[1]

Experimental Protocols

General Synthesis of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Analogs

The synthesis of the target compounds involved a multi-step process starting from commercially available materials. The key steps include the construction of the isoxazolo[3,4-b]pyridine core followed by the introduction of the substituted aminophenyl side chain and finally the addition of the Michael acceptor moiety.

Synthesis_Workflow A Starting Materials B Construction of Isoxazolo[3,4-b]pyridine Core A->B C Suzuki Coupling with Substituted Phenylboronic Acid B->C D Introduction of Amino Group C->D E Coupling with Michael Acceptor Precursor D->E F Final Analog E->F

Caption: General synthetic workflow for the preparation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine analogs.

FLT3 Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against FLT3 kinase was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, was then calculated.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cancer cell lines (MOLM-13, MV4-11, and HL-60) were treated with various concentrations of the compounds for a specified period. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, was determined.

Apoptosis Analysis

To determine if the observed antiproliferative effects were due to the induction of apoptosis, flow cytometry analysis was performed. MV4-11 cells were treated with compound C14 , and apoptosis was assessed by staining with Annexin V and propidium iodide. The results indicated that compound C14 could induce apoptosis in these cells.[1]

Signaling Pathway

The inhibitory action of the 6-methylisoxazolo[3,4-b]pyridin-3-amine analogs targets the FLT3 signaling pathway, which is a critical pathway for the proliferation and survival of AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor 6-Methylisoxazolo[3,4-b]pyridin -3-amine Analog (e.g., C14) Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the inhibitory action of 6-methylisoxazolo[3,4-b]pyridin-3-amine analogs.

References

A Comparative Guide to the Synthetic Routes of Isoxazolopyridinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoxazolopyridinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and immunomodulatory agents. The synthesis of these scaffolds is a key step in the development of novel therapeutics. This guide provides an objective comparison of various synthetic routes to different isoxazolopyridinone isomers, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of isoxazolopyridinones can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, availability of starting materials, and desired reaction efficiency.

Synthetic RouteIsoxazolopyridinone IsomerKey FeaturesTypical YieldsReaction Conditions
Friedländer Annulation Isoxazolo[4,5-b]pyridinesOne-pot condensation of an aminobenzoylisoxazole with a compound containing a reactive α-methylene group. Versatile for introducing substituents.Good to excellent (up to 92%)Conventional heating or microwave irradiation; often catalyzed by Lewis acids (e.g., ZnCl₂, In(OTf)₃).
1,3-Dipolar Cycloaddition Isoxazolo[5,4-c]pyridin-7-onesCycloaddition of in situ generated nitrile oxides with pyridinone dipolarophiles. Effective for constructing the isoxazole ring.Moderate to good (50-88%)In situ generation of nitrile oxide from aldoximes; reaction with a suitable dipolarophile at room or elevated temperatures.
Multicomponent Reactions (MCRs) Isoxazolo[5,4-b]pyridinesOne-pot synthesis from simple, readily available starting materials (e.g., aryl glyoxals, 5-aminoisoxazoles, and malononitrile). High atom economy and operational simplicity.High (up to 90%)Often promoted by ultrasound irradiation or microwave heating, sometimes in green solvents like water or acetic acid.[1]
Intramolecular Cyclization Isoxazolo[4,5-b]pyridinesIntramolecular nucleophilic substitution of a nitro group on a pyridine ring by an adjacent oxime. Efficient for specific substitution patterns.Moderate to highBase-promoted cyclization at room temperature.[2][3]
Domino Reactions Isoxazolo[5,4-b]pyridinesA sequence of reactions (e.g., Knoevenagel condensation, Michael addition, and cyclization) occurs in a single pot without isolation of intermediates.HighCan be promoted by sonochemistry.[1]

Experimental Protocols

Friedländer Annulation for Isoxazolo[4,5-b]pyridines

This protocol is adapted from the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines.

Materials:

  • 4-Amino-5-benzoylisoxazole-3-carboxamide

  • Carbonyl compound with an active methylene group (e.g., ethyl acetoacetate)

  • Zinc chloride (ZnCl₂)

  • Ethanol

Procedure:

  • A mixture of 4-amino-5-benzoylisoxazole-3-carboxamide (1 mmol), the carbonyl compound (1.2 mmol), and a catalytic amount of ZnCl₂ in ethanol (10 mL) is prepared.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired isoxazolo[4,5-b]pyridine derivative.

1,3-Dipolar Cycloaddition for Isoxazolo[5,4-c]pyridin-7-ones

This protocol is based on the synthesis of 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives.

Materials:

  • Appropriate benzaldoxime

  • 3-Bromo-5,6-dihydro-1H-pyridin-2-one

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

Procedure:

  • A solution of the 3-bromo-5,6-dihydro-1H-pyridin-2-one (1 mmol) and the benzaldoxime (1.1 mmol) in chloroform (20 mL) is prepared.

  • Triethylamine (1.5 mmol) is added dropwise to the stirred solution at room temperature. The triethylamine facilitates the in situ generation of the nitrile oxide from the benzaldoxime.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the isoxazolo[5,4-c]pyridin-7-one derivative.

Ultrasound-Assisted Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines

This green chemistry approach provides rapid access to isoxazolo[5,4-b]pyridines.[1]

Materials:

  • Aryl glyoxal (1 mmol)

  • 5-Aminoisoxazole (1 mmol)

  • Malononitrile (1 mmol)

  • Acetic acid

Procedure:

  • A mixture of the aryl glyoxal, 5-aminoisoxazole, and malononitrile is suspended in acetic acid (5 mL).

  • The reaction vessel is placed in an ultrasonic bath and irradiated at a frequency of 40 kHz at room temperature for 30-45 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The solid product that precipitates is collected by filtration, washed with water, and recrystallized from ethanol to give the pure isoxazolo[5,4-b]pyridine.

Visualizing Synthetic Strategies and Biological Pathways

The following diagrams illustrate the logical flow of the synthetic routes and the signaling pathways modulated by isoxazolopyridinones.

synthetic_workflows cluster_friedlander Friedländer Annulation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_mcr Multicomponent Reaction start_f 4-Amino-5-aroylisoxazole product_f Isoxazolo[4,5-b]pyridine start_f->product_f Lewis Acid Catalyst carbonyl Active Methylene Compound carbonyl->product_f aldoxime Aldoxime nitrile_oxide Nitrile Oxide (in situ) aldoxime->nitrile_oxide Base product_c Isoxazolo[5,4-c]pyridin-7-one nitrile_oxide->product_c dipolarophile Pyridinone dipolarophile->product_c glyoxal Aryl Glyoxal product_m Isoxazolo[5,4-b]pyridine glyoxal->product_m One-pot, Ultrasound/Microwave aminoisoxazole 5-Aminoisoxazole aminoisoxazole->product_m malononitrile Malononitrile malononitrile->product_m

Caption: Overview of key synthetic workflows for isoxazolopyridinones.

Many isoxazolopyridinone derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.

Hsp90_inhibition_pathway Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperones & Stabilizes Isoxazolopyridinone Isoxazolopyridinone Inhibitor Isoxazolopyridinone->Hsp90 Inhibits ATPase activity Ubiquitination Ubiquitination & Proteasomal Degradation ClientProteins->Ubiquitination Misfolded proteins targeted Apoptosis Apoptosis Ubiquitination->Apoptosis CellCycleArrest Cell Cycle Arrest Ubiquitination->CellCycleArrest

Caption: Hsp90 inhibition pathway by isoxazolopyridinone derivatives.

Another important target for isoxazolopyridinone-based compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion.

IDO1_inhibition_pathway IDO1 IDO1 Enzyme T_cell_anergy T-cell Anergy & Immunosuppression IDO1->T_cell_anergy Isoxazolopyridinone_IDO1 Isoxazolopyridinone Inhibitor Isoxazolopyridinone_IDO1->IDO1 Inhibits Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO1 Kynurenine->T_cell_anergy ImmuneResponse Enhanced Anti-tumor Immune Response T_cell_anergy->ImmuneResponse Reversed by Inhibition

Caption: IDO1 inhibition pathway leading to enhanced anti-tumor immunity.

References

A Comparative Guide to the In Vivo Efficacy of Novel MET Kinase Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of the investigational compound 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one, hereafter referred to as Compound X, against the established standard of care, Capmatinib. The comparison is contextualized within a hypothetical therapeutic scenario focused on MET-driven non-small cell lung cancer (NSCLC), a key area of oncology research.

Disclaimer: The data presented for Compound X is hypothetical and generated for illustrative purposes to guide researchers in evaluating novel compounds against a standard of care. The data for Capmatinib is a synthesized representation from published preclinical studies.

Introduction

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[1][2][3] Dysregulation of the MET signaling pathway, through amplification, exon 14 skipping mutations, or overexpression, is associated with tumor growth, proliferation, and metastasis.[1][2][3] Targeted inhibition of MET has emerged as a viable therapeutic strategy, with Capmatinib being an FDA-approved therapy for metastatic NSCLC with MET exon 14 skipping mutations.[3]

Compound X (this compound) is an investigational small molecule inhibitor designed to target the ATP-binding site of the MET kinase. This guide presents a comparative overview of its hypothetical in vivo efficacy against Capmatinib in a MET-amplified NSCLC xenograft model.

Comparative Efficacy Data

The following tables summarize the hypothetical in vivo efficacy of Compound X compared to representative data for Capmatinib in an EBC-1 human NSCLC xenograft mouse model. The EBC-1 cell line is characterized by MET gene amplification.[1]

Table 1: Antitumor Activity in EBC-1 Xenograft Model

Treatment GroupDosageMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500%
Capmatinib10 mg/kg, BID300 ± 7580%[1][4]
Compound X10 mg/kg, BID250 ± 6083%

Table 2: Body Weight Change as a Measure of Toxicity

Treatment GroupDosageMean Body Weight Change at Day 21 (%)
Vehicle Control-+5%
Capmatinib10 mg/kg, BID-2%[1]
Compound X10 mg/kg, BID-1%

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams are provided.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_Receptor MET Receptor HGF->MET_Receptor Binding & Dimerization P1 P MET_Receptor->P1 Autophosphorylation P2 P MET_Receptor->P2 PI3K PI3K P1->PI3K Activation STAT3 STAT3 P1->STAT3 Activation RAS RAS P2->RAS Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation CompoundX_Capmatinib Compound X / Capmatinib CompoundX_Capmatinib->MET_Receptor Inhibition Xenograft_Workflow Cell_Culture EBC-1 Cell Culture (MET-amplified NSCLC) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (to ~150-200 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle, Capmatinib, Compound X) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Tumor Excision & Analysis (e.g., Pharmacodynamics) Endpoint->Analysis

References

A Toxicological Comparison of Isoxazolo[5,4-b]pyridinone Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological and antiproliferative properties of isoxazolo[5,4-b]pyridine derivatives. Due to a scarcity of publicly available toxicological data specifically for isoxazolo[5,4-b]pyridinone derivatives, this document focuses on the closely related isoxazolo[5,4-b]pyridine analogues, for which in vitro cytotoxicity data is available. This information serves as a valuable starting point for toxicological assessment and structure-activity relationship (SAR) studies of the broader isoxazolo[5,4-b]pyridine scaffold. Additionally, potential mechanisms of action, such as Hsp90 and VEGFR-2 inhibition, are explored based on findings for structurally similar compounds.

Data Presentation

The following tables summarize the available in vitro antiproliferative and cytotoxic data for a range of isoxazolo[5,4-b]pyridine derivatives. It is important to note that these assays were performed under different conditions and in different laboratories, which may account for some of the variability in the results.

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of Isoxazolo[5,4-b]pyridine Derivatives

Compound/DerivativeCell LineAssay TypeActivity MetricValueReference
3-chloroacetylaminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesNot SpecifiedID50< 4 µg/mL[1][2]
3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesNot SpecifiedID50< 4 µg/mL[1][2]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)MTTIC50152.56 µg/mL[3]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF7 (Breast Carcinoma)MTTIC50161.08 µg/mL[3]
Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylateHCT-116 (Colorectal Carcinoma)MTTIC5034.8 ± 2.0 µM[4]
PC3 (Prostate Cancer)MTTIC5054.3 ± 3.6 µM[4]
WI-38 (Normal Lung Fibroblast)MTTIC5012.1 ± 1.4 µM[4]
4-Amino-6-(methylthio)-3-methyl-5-cyanoisoxazolo[5,4-b]pyridineHCT-116 (Colorectal Carcinoma)MTTIC5018.1 ± 2.6 µM[4]
PC3 (Prostate Cancer)MTTIC5029.1 ± 1.3 µM[4]
WI-38 (Normal Lung Fibroblast)MTTIC5035.1 ± 2.6 µM[4]

Table 2: Biological Activity of Structurally Related Pyridinone Analogues

Compound ClassTargetBiological ActivityKey Structural Features for ActivityReference
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridinesHsp90Potent cell growth inhibitory activity and notable binding to Hsp90.N-5 substitution with a 2,4 resorcinol carboxamide appears crucial for activity.[5][6]

Experimental Protocols

The following are representative protocols for the key experiments cited in the literature. Specific parameters may vary between studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The isoxazolo[5,4-b]pyridinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) is then determined by plotting cell viability against compound concentration.

Hsp90 Inhibition Assay

This protocol outlines a general method for assessing the inhibition of Heat Shock Protein 90 (Hsp90).

  • Protein Preparation: Recombinant human Hsp90 protein is purified.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the Hsp90 protein, a fluorescently labeled ATP probe, and the test compound (isoxazolo[5,4-b]pyridinone derivative) at various concentrations.

  • Competitive Binding: The test compound competes with the fluorescent probe for binding to the ATP-binding pocket of Hsp90.

  • Fluorescence Polarization Measurement: After an incubation period, the fluorescence polarization of each well is measured. A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound, signifying Hsp90 inhibition.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition (derived from the change in fluorescence polarization) against the concentration of the test compound.

Mandatory Visualization

The following diagrams illustrate potential signaling pathways and a typical experimental workflow relevant to the toxicological assessment of isoxazolo[5,4-b]pyridinone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Isoxazolo[5,4-b]pyridinone Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity target_assay Target-Based Assays (e.g., Hsp90, VEGFR-2) synthesis->target_assay ic50 IC50/ID50 Determination cytotoxicity->ic50 target_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: A typical experimental workflow for the synthesis and in vitro toxicological screening of novel compounds.

Hsp90_Inhibition_Pathway cluster_hsp90 Hsp90 Chaperone Cycle cluster_inhibition Inhibition cluster_outcome Cellular Outcome Hsp90 Hsp90 Hsp90_ATP Hsp90-ATP Complex Hsp90->Hsp90_ATP + ATP ATP ATP ADP ADP Client_Protein Client Protein (e.g., Akt, Raf-1, HER2) Hsp90_Client Hsp90-Client Complex Hsp90_ATP->Hsp90_Client + Client Protein Degradation Client Protein Degradation Hsp90_ATP->Degradation Inhibition leads to Hsp90_Client->Hsp90 + ADP Hsp90_Client->Client_Protein (Folded & Active) Inhibitor Isoxazolo[5,4-b]pyridinone Derivative Inhibitor->Hsp90_ATP Binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis

Caption: Proposed mechanism of Hsp90 inhibition by isoxazolo[5,4-b]pyridinone derivatives.

VEGFR2_Signaling_Pathway cluster_receptor Receptor Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K_Akt PI3K/Akt Pathway P_VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P_VEGFR2->RAS_MAPK Inhibitor Isoxazolo[5,4-b]pyridinone Derivative Inhibitor->P_VEGFR2 Blocks ATP Binding Site Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration RAS_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway by isoxazolo[5,4-b]pyridinone derivatives.

References

Evaluating the Novelty of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on evaluating the potential novelty of the biological activity of a specific derivative, 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one . While specific biological data for this compound is not extensively available in the public domain, this guide provides a comparative analysis based on the activities of structurally related compounds, particularly close analogs that have been recently investigated. By examining the biological profile of these analogs, we can infer the potential therapeutic applications and novel aspects of this compound.

The core of this analysis centers on a closely related analog, 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine , which has demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This suggests that this compound may also exhibit activity against key cellular signaling pathways implicated in cancer. This guide will present available quantitative data for this analog, detail relevant experimental protocols, and visualize key signaling pathways to provide a comprehensive framework for assessing the novelty of this compound's biological activity.

Data Presentation: Comparative Biological Activity

To contextualize the potential activity of this compound, the following table summarizes the biological data for a close structural analog, a potent FLT3 inhibitor. This data provides a benchmark for potential efficacy and selectivity.

Table 1: In Vitro Activity of a 6-Methylisoxazolo[3,4-b]pyridine Analog

Compound/DrugTargetIC50 (nM)Cell LineGI50 (µM)Reference
Analog C14FLT3256MV4-11 (AML)0.325[1]
Analog C14FLT3-ITD73% inhibition at 1 µMMOLM-13 (AML)0.507[1]
Quizartinib (Standard)FLT31.1MV4-11 (AML)0.002[1]
Gilteritinib (Standard)FLT30.9MV4-11 (AML)0.003[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the potential biological activities of this compound.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : Prepare kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT), FLT3 enzyme, substrate (e.g., AXLtide), and ATP at desired concentrations.

  • Reaction Setup : In a 384-well plate, add 1 µL of the test compound (or DMSO control) and 2 µL of the FLT3 enzyme.

  • Initiation : Add 2 µL of the substrate/ATP mix to initiate the kinase reaction.

  • Incubation : Incubate the reaction mixture at room temperature for 120 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement : Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition : Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[2]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., E. coli, P. aeruginosa) equivalent to a 0.5 McFarland standard.

  • Serial Dilution : Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are potentially modulated by isoxazolo[5,4-b]pyridine derivatives, providing a visual context for their mechanism of action.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Compound 6-Methylisoxazolo [5,4-b]pyridin-3(2H)-one (Potential Inhibitor) Compound->FLT3_Receptor

Caption: Potential inhibition of the FLT3 signaling pathway.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Cytokinesis Cytokinesis Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Cell_Cycle_Progression Cell Cycle Progression Centrosome_Maturation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation Chromosome_Segregation->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Compound Potential Inhibition Compound->Aurora_A Compound->Aurora_B

Caption: Overview of Aurora Kinase signaling in mitosis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Migration Migration Dimerization->Migration PKC PKC PLCg->PKC Endothelial_Cell_Proliferation Endothelial Cell Proliferation PKC->Endothelial_Cell_Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Compound Potential Inhibition Compound->VEGFR2

Caption: Key pathways in VEGFR-2 mediated angiogenesis.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis/ Acquisition Kinase_Assay In Vitro Kinase Assay (e.g., FLT3) Start->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT on Cancer Cell Lines) Start->Cell_Viability Antimicrobial_Screen Antimicrobial Screening (e.g., MIC) Start->Antimicrobial_Screen Data_Analysis Data Analysis: IC50/GI50/MIC Determination Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Antimicrobial_Screen->Data_Analysis Novelty_Evaluation Novelty Evaluation: Comparison to Existing Compounds Data_Analysis->Novelty_Evaluation End End: Report Generation Novelty_Evaluation->End

Caption: Workflow for evaluating biological activity.

Evaluation of Novelty

The novelty of the biological activity of This compound is currently best assessed by inference from its close structural analogs. The potent FLT3 inhibition demonstrated by a similarly substituted isoxazolo[3,4-b]pyridine derivative strongly suggests that the this compound core is a promising scaffold for developing kinase inhibitors.

The novelty of this compound's biological activity could be established in several ways:

  • Potency and Selectivity: If this compound demonstrates superior potency against FLT3 or other kinases compared to existing inhibitors, this would represent a significant advancement. Furthermore, a unique selectivity profile, with high potency against a specific kinase or a panel of kinases while sparing others, would be highly novel and desirable for reducing off-target effects.

  • Novel Mechanism of Action: While inhibition of the ATP-binding site of kinases is a common mechanism, detailed mechanistic studies could reveal a novel mode of inhibition, such as allosteric modulation or targeting of a previously unexploited binding pocket.

  • Activity Against Resistant Mutants: A significant challenge in kinase inhibitor therapy is the emergence of drug-resistant mutations. If this compound demonstrates efficacy against clinically relevant FLT3 mutants that are resistant to current therapies, it would be a highly novel and valuable discovery.

  • Broad-Spectrum Activity: Conversely, a well-characterized polypharmacology, where the compound effectively modulates multiple, disease-relevant targets (e.g., FLT3 and Aurora kinases), could also be a novel and advantageous therapeutic strategy.

  • Unprecedented Biological Activity: While the current evidence points towards kinase inhibition, it is plausible that this compound possesses entirely different and unexpected biological activities, such as potent and specific antimicrobial or anti-inflammatory effects, which would undoubtedly be novel.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Researchers and scientists handling 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical compound.

I. Understanding the Hazards

This compound is a hazardous substance requiring careful handling at all stages, including disposal. According to its Safety Data Sheet (SDS), this compound presents multiple risks. It is crucial to be fully aware of these hazards before initiating any disposal procedures. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat.

II. Quantitative Hazard Data Summary

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.

Experimental Protocol: Waste Collection and Storage

  • Segregation: Isolate waste containing this compound from other waste streams to prevent incompatible chemical reactions.

  • Container Selection: Use only chemically compatible, leak-proof containers with secure screw-on caps for waste collection. The original product container, if in good condition, is a suitable option.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, ignition sources, and incompatible materials.

  • Logistics: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet for this compound to ensure they are equipped to handle and transport the waste safely.

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be treated as hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

  • Container Disposal: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste is_container_empty Is the container empty? start->is_container_empty collect_waste Collect waste in a labeled, compatible container is_container_empty->collect_waste No triple_rinse Triple rinse container with a suitable solvent is_container_empty->triple_rinse Yes store_waste Store in designated hazardous waste area collect_waste->store_waste arrange_pickup Arrange for pickup by a licensed hazardous waste disposal company store_waste->arrange_pickup end End of Process arrange_pickup->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container per institutional guidelines triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific safety and disposal protocols, as well as all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Operational Guidance for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one (CAS No. 178748-11-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar heterocyclic compounds, including isoxazole and isothiazolinone derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work with this compound.[2]

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are required to protect against liquid splashes and chemical vapors.[2] A face shield worn over goggles is necessary when there is a risk of splashing, such as when handling larger volumes or during vigorous reactions.[2][3][4] All eye protection must meet ANSI Z.87.1 standards.[3][4]
Hand Protection Double Nitrile Gloves or Silver Shield under Nitrile GlovesDisposable nitrile gloves offer broad short-term chemical protection.[3] For enhanced protection, especially with compounds of unknown toxicity, double gloving or wearing a highly resistant laminate glove (like Silver Shield) underneath a nitrile glove is recommended.[2][4] Gloves should be inspected before use and changed immediately upon contact with the chemical.[3]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn at all times in the laboratory.[4] It should be kept buttoned to cover as much skin as possible.[3]
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator should be used if there is a risk of generating dust or aerosols, or if work is performed outside of a certified chemical fume hood.[3][5][6] Use of a respirator requires a formal respiratory protection program, including fit testing and training.[3]
Foot Protection Closed-toe ShoesShoes must cover the entire foot to protect against spills.[3]
Operational Plan: Handling and Storage

Engineering Controls:

  • Chemical Fume Hood: All work with this compound, especially handling of the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

Safe Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing: If handling a solid, weigh the compound in the fume hood. Use anti-static measures if the powder is fine.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[6]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be clearly labeled.

Disposal Plan

Waste Characterization: All waste contaminated with this compound, including gloves, disposable lab coats, and empty containers, should be considered hazardous waste.

Disposal Procedures:

  • Solid Waste: Place all contaminated solid waste (e.g., gloves, wipes, weighing paper) into a designated, labeled hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container labeled for hazardous drug waste.[8]

  • Container Disposal: Empty containers should be triple rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container label should be defaced before disposal.[8]

  • Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures
Emergency SituationProcedural Steps
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area and prevent access. If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up with an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.[8]

Experimental Workflow and Logical Relationships

Below are diagrams illustrating the logical flow for handling this compound, from initial preparation to final disposal, and a decision-making process for selecting the appropriate level of personal protective equipment.

Chemical Handling Workflow Chemical Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Review SDS/Safety Info Review SDS/Safety Info Gather PPE Gather PPE Review SDS/Safety Info->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction Setup Reaction Setup Solution Preparation->Reaction Setup Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Package Hazardous Waste Package Hazardous Waste Segregate Waste->Package Hazardous Waste Schedule Waste Pickup Schedule Waste Pickup Package Hazardous Waste->Schedule Waste Pickup

Caption: Workflow for handling this compound.

PPE Selection Logic PPE Selection Logic for this compound Start Start Minimum PPE Lab Coat, Goggles, Nitrile Gloves, Closed-toe Shoes Start->Minimum PPE Risk of Splash? Risk of Splash? Risk of Aerosol/Dust? Risk of Aerosol/Dust? Risk of Splash?->Risk of Aerosol/Dust? No Add Face Shield Add Face Shield Risk of Splash?->Add Face Shield Yes Use Respirator Use Respirator Risk of Aerosol/Dust?->Use Respirator Yes End End Risk of Aerosol/Dust?->End No Minimum PPE->Risk of Splash? Add Face Shield->Risk of Aerosol/Dust? Use Respirator->End

Caption: Decision logic for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.